Testosterone undecanoate
Description
Properties
IUPAC Name |
[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] undecanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O3/c1-4-5-6-7-8-9-10-11-12-28(32)33-27-16-15-25-24-14-13-22-21-23(31)17-19-29(22,2)26(24)18-20-30(25,27)3/h21,24-27H,4-20H2,1-3H3/t24-,25-,26-,27-,29-,30-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDSFVOAUHKGBEK-CNQKSJKFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90863661 | |
| Record name | Testosterone undecylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90863661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<1 mg/mL | |
| Details | http://www.abmole.com/literature/testosterone-undecanoate-msds.html | |
| Record name | Testosterone undecanoate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13946 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
5949-44-0 | |
| Record name | Testosterone, undecanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5949-44-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Testosterone undecanoate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005949440 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Testosterone undecanoate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13946 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Testosterone undecylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90863661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 17β-hydroxyandrost-4-en-3-one undecanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.193 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TESTOSTERONE UNDECANOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H16A5VCT9C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Molecular Structure and Synthesis of Testosterone Undecanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, chemical synthesis, and analytical methodology for testosterone (B1683101) undecanoate, a long-acting ester of testosterone. The information is intended to support research, development, and quality control activities related to this important androgenic steroid.
Molecular Structure and Physicochemical Properties
Testosterone undecanoate is a synthetic androstane (B1237026) steroid and an ester prodrug of testosterone. The undecanoate ester at the 17-beta hydroxyl group of the testosterone steroid core significantly increases the molecule's lipophilicity. This structural modification is crucial for its pharmacokinetic profile, enabling absorption via the intestinal lymphatic system when administered orally, thus bypassing extensive first-pass metabolism in the liver.[1]
Chemical Structure:
The core structure consists of a tetracyclic steroid nucleus (gonane) with a ketone group at position 3 and a hydroxyl group at position 17, which is esterified with undecanoic acid.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₃₀H₄₈O₃ |
| IUPAC Name | [(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] undecanoate |
| Molecular Weight | 456.70 g/mol |
| CAS Number | 5949-44-0 |
| Appearance | White to off-white crystalline powder |
| Melting Point | 59-61 °C |
| Solubility | Practically insoluble in water, soluble in organic solvents such as ethanol, acetone (B3395972), and oils. |
Chemical Synthesis of this compound
The primary and most widely documented method for the synthesis of this compound is the direct esterification of testosterone with undecanoyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. Various solvents and bases have been employed to optimize the reaction yield and purity of the final product.
A general reaction scheme is as follows:
Testosterone + Undecanoyl Chloride → this compound + HCl
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: General workflow for the synthesis of this compound.
Quantitative Data on Synthesis
The yield and purity of this compound synthesis are highly dependent on the reaction conditions. A summary of various reported conditions is presented in Table 2.
Table 2: Summary of Reaction Conditions and Outcomes for this compound Synthesis
| Solvent | Base | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (HPLC) (%) |
| N,N-Dimethylformamide (DMF) | Pyridine (B92270) | 1 | 0-10 then RT | 96 | 98.26 |
| N,N-Dimethylacetamide (DMA) | Pyridine | Not Specified | Not Specified | 96 | 99.40 |
| N,N-Dimethylacetamide (DMA) | DIPEA | 5 | 0-10 then RT | 85 | 95.52 |
| N,N-Dimethylacetamide (DMA) | DBU | 5 | 0-10 then RT | 57 | 95.18 |
| Acetonitrile | Pyridine | 5 | 0-10 then RT | 69 | 98.80 |
| Acetone | Pyridine | 6 | 0-10 then RT | 69 | 97.59 |
| Ethyl Acetate (B1210297) | Pyridine | 1.5 | 20-25 | Not Specified | Not Specified |
Detailed Experimental Protocols
The following are representative experimental protocols for the synthesis of this compound.
Protocol 1: High-Yield Synthesis in DMF
-
Under a nitrogen atmosphere, thoroughly mix 5 g of testosterone with 25 ml of N,N-dimethylformamide (DMF) and 5 ml of pyridine in a reaction vessel.
-
Cool the mixture to 0-10 °C in an ice bath.
-
Slowly add 4.6 ml of undecanoyl chloride to the reaction mixture.
-
Allow the reaction to proceed at room temperature for 1 hour.
-
After completion, add 5 ml of water and stir for 1 hour to precipitate the product.
-
Filter the precipitate and rinse with an aqueous acetone solution.
-
Dry the product under vacuum at room temperature to obtain this compound.
-
For further purification, recrystallize from an acetone/water mixture.
Protocol 2: Synthesis in Ethyl Acetate
-
In a suitable reaction vessel under a nitrogen atmosphere, dissolve testosterone (1 equivalent) in ethyl acetate (12 volumes).
-
Add pyridine (1.52 volumes, 10.88 equivalents) to the solution.
-
Add undecanoyl chloride (1.2 equivalents) to the mixture at 20-25 °C.
-
Stir the reaction for approximately 1.5 hours, monitoring for completion by TLC (Hexane:Ethyl Acetate; 8:2).
-
Upon completion, quench the reaction with a 2% NaOH solution.
-
Separate the organic layer and wash sequentially with dilute HCl and water.
-
The crude product can be further purified by charcoal treatment in methanol (B129727) and subsequent crystallization.
Mechanism of Action: Androgen Receptor Signaling Pathway
This compound is a prodrug that is hydrolyzed by endogenous esterases to release testosterone. Testosterone then exerts its biological effects by binding to the androgen receptor (AR), a member of the nuclear receptor superfamily.
The following diagram outlines the key steps in the androgen receptor signaling pathway.
Caption: Simplified androgen receptor signaling pathway.
Analytical Methodology: High-Performance Liquid Chromatography (HPLC)
The purity and concentration of this compound in active pharmaceutical ingredients (APIs) and formulated products are commonly determined using reverse-phase high-performance liquid chromatography (RP-HPLC).
The diagram below details a typical experimental workflow for the HPLC analysis of this compound.
Caption: Experimental workflow for HPLC analysis of this compound.
Detailed Experimental Protocol for HPLC Analysis[2]
This protocol is for the quantification of this compound in a soft gelatin capsule formulation.
1. Materials and Reagents:
-
This compound certified reference standard
-
Methanol (HPLC grade)
-
Deionized water
-
Soft gelatin capsules containing this compound
2. Instrumentation and Chromatographic Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and UV detector.
-
Column: C18, 4.6 mm × 250 mm, 5 µm particle size.
-
Mobile Phase: 100% Methanol (filtered and degassed).
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 240 nm.
-
Injection Volume: 10 µL.
3. Preparation of Solutions:
-
Standard Stock Solution (400 ppm): Accurately weigh and transfer 20 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Standard Working Solution (40 ppm): Pipette 2 mL of the standard stock solution into a 20 mL volumetric flask and dilute to volume with methanol.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 20, 32, 40, 48, and 60 ppm) by diluting the standard stock solution with methanol.
-
Sample Stock Solution (400 ppm): Take a quantity of the soft gelatin capsule content equivalent to 40 mg of this compound into a 100 mL volumetric flask. Add methanol, sonicate to dissolve, and dilute to volume.
-
Sample Working Solution (40 ppm): Pipette 5 mL of the sample stock solution into a 50 mL volumetric flask and dilute to volume with methanol.
4. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform a system suitability test by injecting the standard working solution multiple times. The relative standard deviation (RSD) of the peak areas should be within acceptable limits (e.g., <2%).
-
Inject the calibration standards to generate a calibration curve.
-
Inject the sample working solution.
-
Record the chromatograms and integrate the peak areas.
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the calibration standards against their concentrations.
-
Determine the concentration of this compound in the sample working solution from the calibration curve.
-
Calculate the amount of this compound in the original sample, taking into account the dilution factors.
References
An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Testosterone Undecanoate
Introduction
Testosterone (B1683101) undecanoate (TU) is a long-chain ester of testosterone used in androgen replacement therapy for male hypogonadism.[1] It is available in both oral and intramuscular formulations, each with distinct pharmacokinetic profiles.[2] Unlike native testosterone, which undergoes extensive first-pass metabolism when taken orally, TU's lipophilic nature allows for a unique absorption pathway that enhances its oral bioavailability.[3][4] This guide provides a detailed technical overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of testosterone undecanoate, aimed at researchers, scientists, and drug development professionals.
Pharmacokinetics: The Journey of this compound in the Body
Pharmacokinetics describes how the body absorbs, distributes, metabolizes, and excretes a drug. The formulation of this compound significantly influences these parameters.
Oral this compound
The oral formulation of TU is designed to circumvent the rapid hepatic degradation that renders oral native testosterone ineffective.[5]
-
Absorption: When administered orally with food, the highly lipophilic this compound is absorbed from the intestine into the lymphatic system via chylomicrons.[4][6] This pathway bypasses the portal circulation and subsequent first-pass metabolism in the liver.[3][4] Studies in dog models have shown that between 91.5% and 99.7% of the systemically available ester is transported through the lymphatic system.[5] This lymphatic absorption is crucial for its oral activity.[5][6]
-
Metabolism: Once in the systemic circulation, this compound is cleaved by non-specific tissue esterases to release active testosterone.[2][3] Testosterone itself is further metabolized into various 17-keto steroids, including its more potent active metabolite, dihydrotestosterone (B1667394) (DHT), and estradiol.[1][7] A significant portion of TU is also converted to dihydrothis compound (DHTU) in the intestinal wall.[3][8]
-
Excretion: The metabolites of testosterone are primarily excreted in the urine (about 90%) and feces (about 6%).[7]
Intramuscular this compound
The intramuscular (IM) injection of this compound, typically in an oily vehicle like castor oil, creates a long-acting depot in the muscle tissue.[2][9]
-
Absorption: From this depot, the drug is slowly released into the systemic circulation.[2] This results in sustained and stable testosterone levels over an extended period, allowing for less frequent dosing compared to shorter-acting testosterone esters.[6][10]
-
Distribution and Half-Life: After IM injection, serum testosterone concentrations reach a maximum after a median of 7 days.[9] The terminal elimination half-life for intramuscular TU has been reported to be between 18.3 and 23.7 days, depending on the dose.[11] This long half-life contributes to the extended dosing interval of 10 to 14 weeks.[2]
Pharmacokinetic Data Summary
The following tables summarize key pharmacokinetic parameters for both oral and intramuscular formulations of this compound.
Table 1: Pharmacokinetic Parameters of Oral this compound (Jatenzo®)
| Parameter | Value | Reference |
|---|---|---|
| Time to Steady State | Achieved by Day 7 | [12] |
| Cavg (Average Concentration over 24h) | 403 ± 128 ng/dL | [13] |
| Cmax (Maximum Concentration) | Met FDA criteria: ≥85% of patients < 1500 ng/dL | [14] |
| Tmax (Time to Maximum Concentration) | 4-6 hours post-dose |[15] |
Note: These values are based on studies with specific oral formulations (e.g., Jatenzo®) and can vary. Dosing is typically twice daily with meals.[13]
Table 2: Pharmacokinetic Parameters of Intramuscular this compound (Aveed®)
| Parameter | Value | Reference |
|---|---|---|
| Tmax (Time to Maximum Concentration) | Median of 7 days (range 4 to 42 days) | [9] |
| Cavg (Average Concentration over 10 weeks) | 494.9 ± 141.46 ng/dL | [16] |
| Cmax (Maximum Concentration) | 890.6 ± 345.11 ng/dL | [16] |
| Terminal Elimination Half-Life | 18.3 - 23.7 days |[11] |
Note: These values are for a 750 mg dose administered at weeks 0, 4, and then every 10 weeks.[17]
Pharmacodynamics: The Effects of this compound on the Body
Pharmacodynamics explores the biochemical and physiological effects of a drug on the body. As a prodrug of testosterone, TU's effects are mediated by the actions of testosterone and its active metabolite, DHT.[18]
Mechanism of Action
Testosterone mediates its effects by binding to the androgen receptor (AR), a member of the nuclear receptor superfamily.[1][19] This interaction initiates a cascade of molecular events leading to the physiological effects associated with androgens.[6]
-
Receptor Binding: In the cytoplasm, the androgen receptor is part of a complex with heat shock proteins (HSPs).[20] The binding of testosterone (or DHT) induces a conformational change, causing the dissociation of HSPs.[20]
-
Nuclear Translocation and Dimerization: The activated hormone-receptor complex then translocates into the cell nucleus and dimerizes.[20][21]
-
Gene Transcription: The AR dimer binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes.[20] This binding, along with the recruitment of co-activator proteins, modulates the transcription of genes responsible for the development and maintenance of male secondary sexual characteristics.[6][20]
Physiological Effects
The primary pharmacodynamic effect of this compound is the restoration of testosterone levels in hypogonadal men, which in turn normalizes physiological processes dependent on androgens.[1]
-
Hypothalamic-Pituitary-Gonadal (HPG) Axis: Exogenous testosterone administration provides negative feedback on the HPG axis, leading to the suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion from the pituitary gland.[1][22] However, studies on oral TU suggest it may not cause the complete suppression of LH and FSH seen with other testosterone formulations, which could have implications for spermatogenesis.[22][23] In hypergonadotropic hypogonadal patients, treatment with oral TU has been shown to progressively decrease elevated FSH and LH levels.
-
Secondary Sexual Characteristics and Body Composition: Testosterone is crucial for maintaining male secondary sexual characteristics, such as muscle mass, bone density, and hair growth.[6][13]
-
Hematopoiesis: Testosterone can stimulate red blood cell production, which can lead to an increase in hematocrit and hemoglobin levels.[16]
Pharmacodynamic Data Summary
Table 3: Effects of Intramuscular TU on Hormonal and Hematological Parameters
| Parameter | Baseline (Mean ± SE) | Week 24 (Mean ± SE) | Reference |
|---|---|---|---|
| Hematocrit (%) | 43.3 ± 0.32 | 45.7 ± 0.35 | [16] |
| Hemoglobin (g/dL) | 14.6 ± 0.11 | 15.5 ± 0.13 | [16] |
| PSA (ng/mL) | 1.0 ± 0.08 | 1.3 ± 0.10 |[16] |
Note: Data from a 24-week study of 750 mg TU administered at weeks 0, 4, and 14.[16]
Visualizations: Pathways and Protocols
Diagram 1: Absorption Pathway of Oral this compound
Caption: Lymphatic absorption pathway of oral this compound.
Diagram 2: Classical Androgen Receptor Signaling Pathway
References
- 1. Testosterone, undecanoate | C30H48O3 | CID 65157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. An oral lipidic native testosterone formulation that is absorbed independent of food - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Contribution of lymphatically transported this compound to the systemic exposure of testosterone after oral administration of two andriol formulations in conscious lymph duct-cannulated dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. pharmacy.hsc.wvu.edu [pharmacy.hsc.wvu.edu]
- 8. Lymphatic absorption and metabolism of orally administered this compound in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. drugs.com [drugs.com]
- 10. academic.oup.com [academic.oup.com]
- 11. A pharmacokinetic study of injectable this compound in hypogonadal men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ml.globenewswire.com [ml.globenewswire.com]
- 13. echemi.com [echemi.com]
- 14. A new oral this compound therapy comes of age for the treatment of hypogonadal men - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 17. Population Pharmacokinetic Modeling and Simulations to Evaluate a Potential Dose Regimen of this compound in Hypogonadal Males - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound [medbox.iiab.me]
- 19. mdpi.com [mdpi.com]
- 20. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 21. Frontiers | What Does Androgen Receptor Signaling Pathway in Sertoli Cells During Normal Spermatogenesis Tell Us? [frontiersin.org]
- 22. academic.oup.com [academic.oup.com]
- 23. academic.oup.com [academic.oup.com]
An In-depth Technical Guide to the Activation and Metabolism of Testosterone Undecanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Testosterone (B1683101) undecanoate (TU) is a long-chain fatty acid ester prodrug of testosterone developed to overcome the rapid hepatic first-pass metabolism of native testosterone.[1][2] Its lipophilic nature facilitates absorption via the intestinal lymphatic system for oral formulations and provides a slow-release depot for intramuscular injections.[1][3][4] Activation of TU is a critical step, relying on endogenous non-specific esterases to hydrolyze the undecanoate ester and release active testosterone. This guide provides a comprehensive overview of the activation and metabolism of testosterone undecanoate, detailing the enzymatic processes, pharmacokinetic profiles of oral and injectable formulations, and the subsequent metabolic fate of testosterone.
Prodrug Activation: The Role of Esterases
This compound is pharmacologically inactive until its ester bond is cleaved, releasing testosterone.[5] This hydrolysis is catalyzed by non-specific esterases present in the plasma and various tissues.[5][6][7]
The activation process is crucial for both oral and injectable formulations. With oral administration, a significant portion of TU is absorbed into the intestinal lymphatic system, bypassing the liver and avoiding extensive first-pass metabolism.[3][4][6] Once in systemic circulation, plasma esterases act on TU to liberate testosterone.[6][8] For intramuscular injections, TU forms an oily depot from which it is slowly released and subsequently hydrolyzed by tissue and plasma esterases to provide a sustained release of testosterone.
It is important to note that the hydrolysis of TU can also occur ex vivo in blood samples during processing, which can lead to an overestimation of circulating testosterone concentrations.[7][8][9][10] Therefore, it is critical to use enzyme inhibitors, such as sodium fluoride, in blood collection tubes for accurate pharmacokinetic assessments of oral TU formulations.[7][9][10]
Pharmacokinetics of this compound Formulations
The route of administration significantly influences the pharmacokinetic profile of this compound.
Oral this compound
Oral TU is formulated in a self-emulsifying drug delivery system (SEDDS) to enhance its lymphatic absorption.[11][12] Co-administration with food, particularly a fatty meal, is often recommended to maximize absorption.[1][13]
Following oral administration of 237 mg of TU twice daily, the mean maximum concentration (Cmax) of testosterone was reported to be 1008 ng/dL, with a time to maximum concentration (Tmax) of approximately five hours.[5] Another study with a 200 mg twice-daily oral TU formulation also demonstrated that mean serum testosterone levels were within the adult male range for most participants.[11][13]
Injectable this compound
Intramuscular injection of this compound provides a long-acting depot effect. A single 750 mg injection of TU has been shown to maintain serum testosterone concentrations within the normal range for a 10-week dosing interval.[14][15][16] Following the third injection at week 14 in a clinical trial, the average serum testosterone concentration was 494.9 ± 141.46 ng/dL, with a mean maximum concentration of 890.6 ± 345.11 ng/dL.[14][15] The terminal elimination half-life for injectable TU has been reported to be between 18.3 and 23.7 days.[17]
Metabolism of Liberated Testosterone
Once testosterone is released from the undecanoate ester, it undergoes the same metabolic pathways as endogenous testosterone. The primary routes of metabolism are conversion to more active metabolites and inactivation followed by excretion.
Conversion to Active Metabolites
-
5α-Reductase Pathway: Testosterone is converted to the more potent androgen, dihydrotestosterone (B1667394) (DHT), by the enzyme 5α-reductase.[5] This conversion occurs in various tissues, including the prostate, skin, and hair follicles. Notably, oral TU administration has been associated with elevated DHT levels and an increased DHT-to-testosterone ratio.[1][6][11] The intestinal wall can also contribute to the formation of 5α-dihydrothis compound (DHTU) from TU, which is then absorbed and hydrolyzed to DHT.[18][19]
-
Aromatase Pathway: In a process known as aromatization, testosterone is converted to estradiol (B170435) by the enzyme aromatase (CYP19A1). This occurs in adipose tissue, the brain, and other tissues.
Inactivation and Excretion
The liver is the primary site for the inactivation of testosterone. The main enzymatic pathway involves cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5.[[“]]
-
CYP3A4-Mediated Hydroxylation: CYP3A4 is the principal enzyme responsible for the 6β-hydroxylation of testosterone, a key step in its inactivation.[[“]][21][22][23] CYP3A5 also contributes to this process, but to a lesser extent.[[“]] Other minor metabolites, such as 2α- and 2β-hydroxytestosterone, are also formed.[21]
Following these initial metabolic steps, testosterone and its metabolites are further conjugated with glucuronic acid or sulfate (B86663) to increase their water solubility for renal excretion. The predominant urinary metabolites are testosterone- and androsterone-glucuronide.[18]
Data Presentation
Table 1: Pharmacokinetic Parameters of Oral this compound (237 mg BID)
| Parameter | Mean Value (SD) | Unit |
| Cmax | 1008 (581) | ng/dL |
| Tmax | ~5 | hours |
Data from PubChem CID 65157[5]
Table 2: Pharmacokinetic Parameters of Injectable this compound (750 mg)
| Parameter | Mean Value (SD) | Unit |
| Average Serum Testosterone | 494.9 (141.46) | ng/dL |
| Cmax | 890.6 (345.11) | ng/dL |
| Terminal Elimination Half-life | 18.3 - 23.7 | days |
Data from Morgentaler et al. (2013) and Zhang et al. (1998)[14][15][17]
Experimental Protocols
Detailed experimental protocols for the analysis of testosterone and its metabolites typically involve the following steps:
Protocol 1: Quantification of Testosterone in Human Plasma/Serum by LC-MS/MS
-
Sample Collection: Blood samples are collected in tubes containing an esterase inhibitor (e.g., sodium fluoride) to prevent the ex vivo hydrolysis of TU to testosterone.[7][9][10]
-
Sample Preparation:
-
An internal standard (e.g., testosterone-d3) is added to the plasma/serum samples.
-
Proteins are precipitated using a solvent like acetonitrile (B52724).
-
The supernatant is separated by centrifugation.
-
The supernatant may be further purified using solid-phase extraction (SPE).
-
-
LC-MS/MS Analysis:
-
The prepared sample is injected into a liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS).
-
Chromatographic separation is achieved using a C18 column with a gradient elution of mobile phases (e.g., water with formic acid and acetonitrile with formic acid).
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect and quantify the specific precursor-to-product ion transitions for testosterone and the internal standard.
-
-
Data Analysis: A calibration curve is generated using standards of known testosterone concentrations to quantify the testosterone levels in the unknown samples.
Protocol 2: In Vitro Metabolism of Testosterone using Human Liver Microsomes
-
Incubation Mixture Preparation:
-
A reaction mixture is prepared containing human liver microsomes, a NADPH-generating system (or NADPH), and a buffer (e.g., potassium phosphate (B84403) buffer).
-
The reaction is initiated by adding testosterone.
-
-
Incubation: The mixture is incubated at 37°C for a specified time.
-
Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).
-
Sample Processing: The mixture is centrifuged to pellet the protein, and the supernatant is collected.
-
Metabolite Analysis: The supernatant is analyzed by LC-MS/MS to identify and quantify the formation of testosterone metabolites, such as 6β-hydroxytestosterone.
Visualizations
Caption: Metabolic pathway of this compound.
References
- 1. An oral lipidic native testosterone formulation that is absorbed independent of food - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Testosterone, undecanoate | C30H48O3 | CID 65157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Steady-state pharmacokinetics of oral this compound with concomitant inhibition of 5α-reductase by finasteride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Importance of measuring testosterone in enzyme-inhibited plasma for oral this compound androgen replacement therapy clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A new oral this compound therapy comes of age for the treatment of hypogonadal men - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Importance of measuring testosterone in enzyme-inhibited plasma for oral this compound androgen replacement therapy clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Reexamination of pharmacokinetics of oral this compound in hypogonadal men with a new self-emulsifying formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Safety Aspects and Rational Use of this compound in the Treatment of Testosterone Deficiency: Clinical Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 15. auajournals.org [auajournals.org]
- 16. auajournals.org [auajournals.org]
- 17. A pharmacokinetic study of injectable this compound in hypogonadal men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Lymphatic absorption and metabolism of orally administered this compound in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The pharmacology and metabolism of this compound (TU), a new orally active androgen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. consensus.app [consensus.app]
- 21. Digging Deeper into CYP3A Testosterone Metabolism: Kinetic, Regioselectivity, and Stereoselectivity Differences between CYP3A4/5 and CYP3A7 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Human cytochrome P450: metabolism of testosterone by CYP3A4 and inhibition by ketoconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Androgen Receptor Binding Affinity of Testosterone Undecanoate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Testosterone (B1683101) Undecanoate (TU) is a long-acting ester prodrug of testosterone used in androgen replacement therapy. Its therapeutic effects are contingent upon its in vivo hydrolysis to testosterone, the primary ligand for the androgen receptor (AR). This technical guide provides a comprehensive analysis of the androgen receptor binding affinity of testosterone and its active metabolite, dihydrotestosterone (B1667394) (DHT). Crucially, this document clarifies a pivotal aspect of TU's pharmacology: testosterone undecanoate itself is not a direct, high-affinity ligand for the androgen receptor. Its biological activity is realized through its conversion to testosterone. This guide presents quantitative binding data for testosterone and DHT, details the experimental protocols used to determine these values, and illustrates the relevant biological and experimental pathways.
The Prodrug Nature of this compound
This compound is designed to be pharmacologically inactive until it is metabolized in the body. The addition of the long-chain undecanoate ester to the 17β-hydroxyl group of the testosterone molecule increases its lipophilicity. This chemical modification allows for altered absorption and a prolonged release profile, but it also sterically hinders the molecule from effectively binding to the androgen receptor. The active androgenic signal is initiated only after esterases cleave the undecanoate group, liberating free testosterone.[1]
It is the resultant testosterone, and its more potent metabolite dihydrotestosterone (DHT), that serve as the endogenous ligands for the androgen receptor, initiating the downstream signaling cascade responsible for androgenic effects.[2]
Quantitative Androgen Receptor Binding Affinity Data
The following table summarizes the quantitative binding affinity data for testosterone and dihydrotestosterone to the androgen receptor. It is important to note the absence of data for this compound, as it is not a direct ligand for the AR.
| Ligand | Binding Affinity Metric | Value | Experimental System | Reference |
| Testosterone | Kd (Dissociation Constant) | 2-5 x 10⁻¹⁰ M | Rat Testis, Epididymis, and Prostate Cytosol | [3] |
| IC₅₀ (Inhibitory Concentration) | 5.4 nM | Recombinant Human AR | [4] | |
| Relative Binding Affinity (RBA) | 7% (vs. THG) | Human AR | [5] | |
| Dihydrotestosterone (DHT) | Kd (Dissociation Constant) | 2-5 x 10⁻¹⁰ M | Rat Testis, Epididymis, and Prostate Cytosol | [3] |
| IC₅₀ (Inhibitory Concentration) | 3.2 nM | Hamster Prostate Cytosol | [6] | |
| Relative Binding Affinity (RBA) | 58% (vs. THG) | Human AR | [5] | |
| Affinity vs. Testosterone | 2-fold higher | Human AR | [2] |
Experimental Protocols
The determination of androgen receptor binding affinity is primarily achieved through competitive radioligand binding assays. Below are detailed methodologies for conducting such experiments.
Competitive Radioligand Binding Assay
This assay measures the ability of a test compound to compete with a high-affinity radiolabeled androgen for binding to the androgen receptor.
3.1.1. Materials and Reagents:
-
Androgen Receptor Source: Cytosol isolated from rat prostate or cells engineered to express the human androgen receptor.[7]
-
Radioligand: A high-affinity radiolabeled androgen, such as [³H]-Mibolerone or [³H]-Dihydrotestosterone.[8]
-
Unlabeled Ligand: A known high-affinity androgen (e.g., unlabeled DHT) to determine non-specific binding.[8]
-
Test Compound: The compound to be evaluated (e.g., testosterone).
-
Assay Buffer: Typically a Tris-HCl based buffer.[8]
-
Wash Buffer: Ice-cold Tris-HCl buffer.[8]
-
Separation Medium: Hydroxyapatite (HAP) slurry or charcoal-dextran suspension to separate bound from unbound radioligand.[8]
-
Scintillation Cocktail: A liquid scintillation cocktail suitable for aqueous samples.[8]
-
Equipment: 96-well microplates, centrifugation equipment, and a liquid scintillation counter.[8]
3.1.2. Experimental Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the test compound and the unlabeled ligand. The radioligand is prepared at a concentration at or below its Kd for the androgen receptor.[8]
-
Assay Setup: The assay is typically performed in triplicate in a 96-well plate with the following wells:
-
Total Binding: Contains the androgen receptor preparation and the radioligand.
-
Non-specific Binding: Contains the androgen receptor preparation, the radioligand, and a saturating concentration of the unlabeled androgen.[8]
-
Test Compound: Contains the androgen receptor preparation, the radioligand, and varying concentrations of the test compound.[8]
-
-
Incubation: The plate is incubated, typically at 4°C for 18-24 hours, to allow the binding to reach equilibrium.[8]
-
Separation of Bound and Free Ligand: The HAP slurry is added to each well, and the plate is centrifuged to pellet the HAP, which binds the receptor-ligand complexes. The supernatant containing the unbound radioligand is aspirated.[8]
-
Washing: The pellet is washed with ice-cold wash buffer to remove any remaining unbound radioligand.[8]
-
Detection: A scintillation cocktail is added to each well, and the radioactivity is measured using a liquid scintillation counter.[8]
3.1.3. Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.[8]
-
Determine IC₅₀: The percentage of specific binding is plotted against the log concentration of the test compound. The data is fitted to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.[8]
-
Calculate Ki (Inhibition Constant): The Ki value can be calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound.
Experimental Workflow for Competitive Binding Assay
Caption: Workflow of a competitive androgen receptor binding assay.
Conclusion
The pharmacological activity of this compound is unequivocally dependent on its bioconversion to testosterone. There is no evidence to suggest that this compound itself binds to the androgen receptor with any significant affinity. Therefore, for researchers and drug development professionals, the focus of in vitro and in vivo studies should remain on the binding characteristics and downstream effects of testosterone and its more potent metabolite, DHT. Understanding the nuances of androgen receptor binding, as detailed in this guide, is fundamental to the continued development of effective and safe androgen-based therapies.
References
- 1. Chemistry and Structural Biology of Androgen Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Androgen Receptor Structure, Function and Biology: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Binding properties of androgen receptors. Evidence for identical receptors in rat testis, epididymis, and prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. Comparison of crystal structures of human androgen receptor ligand-binding domain complexed with various agonists reveals molecular determinants responsible for binding affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Relative binding affinity of novel steroids to androgen receptors in hamster prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 8. benchchem.com [benchchem.com]
The Effects of Testosterone Undecanoate on Gene Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the molecular effects of testosterone (B1683101) undecanoate (TU), focusing on its role in modulating gene expression across various tissues. Testosterone undecanoate, a long-acting ester of testosterone, is a cornerstone of androgen replacement therapy for male hypogonadism.[1][2] Its clinical efficacy is rooted in its ability to restore physiological testosterone levels, thereby influencing a vast network of genes that regulate male sexual development, muscle and bone mass, metabolism, and behavior.[3][4] Understanding the precise gene expression changes induced by TU is critical for optimizing therapeutic strategies and developing novel androgen-based treatments.
Core Mechanism of Action: From Prodrug to Transcriptional Regulation
This compound is a prodrug that, once administered, is metabolized by endogenous esterases into its active forms: testosterone and, subsequently, dihydrotestosterone (B1667394) (DHT).[1][4] These androgens exert their effects primarily through a genomic pathway mediated by the Androgen Receptor (AR), a ligand-activated transcription factor belonging to the nuclear receptor superfamily.[3][5][6]
The canonical androgen signaling pathway involves several key steps:
-
Ligand Binding: Testosterone or DHT diffuses into the target cell and binds to the AR located in the cytoplasm, which is complexed with heat shock proteins (HSPs).[7]
-
Conformational Change and Nuclear Translocation: Ligand binding induces a conformational change in the AR, causing it to dissociate from the HSPs.[7] This activated AR-ligand complex then translocates into the nucleus.[7]
-
DNA Binding and Co-regulator Recruitment: In the nucleus, the AR homodimerizes and binds to specific DNA sequences known as Androgen Response Elements (AREs) located in the promoter or enhancer regions of target genes.[6][8]
-
Gene Transcription: The DNA-bound AR recruits a suite of co-activator or co-repressor proteins, which ultimately modulates the transcription of target genes, leading to either the up-regulation or down-regulation of messenger RNA (mRNA) synthesis and subsequent protein production.[8][9]
While the genomic pathway is the primary mechanism, androgens can also elicit rapid, non-genomic effects through membrane-associated ARs that activate signal transduction cascades.[5][8]
Experimental Protocols for Gene Expression Analysis
Several robust methodologies are employed to investigate the transcriptomic effects of this compound. The choice of method depends on the scope of the investigation, from analyzing single genes to profiling the entire transcriptome.
Quantitative Real-Time PCR (qRT-PCR)
This technique is used to measure the expression level of specific genes.
-
RNA Extraction: Total RNA is isolated from tissue or cell samples using commercially available kits (e.g., TRIzol, RNeasy). RNA quality and quantity are assessed via spectrophotometry and gel electrophoresis.
-
Reverse Transcription: The extracted RNA is converted into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
PCR Amplification: The cDNA is used as a template for PCR amplification with gene-specific primers and a fluorescent dye (e.g., SYBR Green).[10]
-
Data Analysis: The cycle threshold (Ct) value, which is inversely proportional to the amount of target mRNA, is determined. Gene expression is normalized to a stable housekeeping gene (e.g., β-actin) and calculated using methods like the 2-ΔΔCt formula.[10]
Microarray Analysis
This high-throughput method allows for the simultaneous measurement of the expression levels of thousands of genes.
-
Sample Preparation: RNA is extracted and converted to labeled cDNA or cRNA.
-
Hybridization: The labeled sample is hybridized to a microarray chip containing thousands of known DNA probes.
-
Scanning and Data Acquisition: The chip is scanned to measure the fluorescence intensity of each probe, which corresponds to the expression level of the respective gene.
-
Data Analysis: Raw data is normalized, and statistical analyses are performed to identify differentially expressed genes between TU-treated and control groups. This was the approach used to identify testosterone-regulated gene networks in the skeletal muscle of HIV-infected men.[11][12]
RNA-Sequencing (RNA-Seq)
RNA-Seq has become the gold standard for comprehensive transcriptome analysis, offering higher sensitivity and the ability to discover novel transcripts.
-
Library Preparation: RNA is extracted, and its integrity is verified. The RNA is then fragmented, converted to cDNA, and ligated with sequencing adapters to create a sequencing library.
-
Sequencing: The library is sequenced using a next-generation sequencing (NGS) platform.
-
Bioinformatic Analysis: The resulting sequence reads are aligned to a reference genome. Read counts for each gene are determined and normalized. Statistical tools are then used to identify genes that are differentially expressed between experimental groups. This method has been used to identify downstream genes of testosterone signaling in dermal papilla cells.[13]
Tissue-Specific Effects on Gene Expression
The transcriptional response to this compound is highly tissue-specific, reflecting the diverse physiological roles of androgens.
Skeletal Muscle
Testosterone is a potent anabolic agent, and TU therapy has been shown to increase muscle mass.[11][12] This is achieved through the modulation of genes involved in myogenesis, protein synthesis, and metabolism.[11][14][15] In studies of HIV-infected men with weight loss, testosterone treatment led to the up-regulation of genes associated with myogenesis, muscle protein synthesis, immune regulation, and metabolic pathways.[11][12] Microarray analyses in mice have shown that testosterone regulates genes involved in nutrient accumulation, glucose metabolism, and protein turnover.[14]
| Gene/Pathway Category | Effect of Testosterone | Key Genes/Details | Reference Study |
| Myogenesis & Protein Synthesis | Up-regulation | Genes involved in muscle development and protein turnover. | Mouse skeletal muscle[14] |
| Glucose Metabolism | Regulation | Positive regulation of insulin-sensitive transporters like Glut3 and SAT2. | Mouse skeletal muscle[14] |
| Nutrient Accumulation | Regulation | Changes expected to increase nutrient availability and sensing within muscle. | Mouse skeletal muscle[14] |
| Immune Regulation | Up-regulation | Modulation of immune response pathways within muscle tissue. | HIV+ Men[11][12] |
Liver
The liver is a key metabolic organ, and its function can be influenced by androgen levels. Studies suggest that TU therapy may have beneficial effects on liver health, particularly in the context of non-alcoholic fatty liver disease (NAFLD).[16][17] Long-term TU therapy in hypogonadal men has been shown to improve liver parameters and reduce hepatic steatosis.[16][18] These improvements are accompanied by altered expression of important regulatory genes involved in hepatic lipid assembly and secretion.[16][18] In animal models, testosterone therapy ameliorated steatohepatitis by suppressing endoplasmic reticulum stress and promoting the export of very-low-density lipoprotein.[16][18]
| Parameter/Gene Category | Effect of TU Treatment | Quantitative Data | Reference Study |
| Liver Fat | Reduction | ~40% reduction in liver fat after 4 months in men with NAFLD. | Men with hypogonadism[17] |
| Liver Enzymes (ALT, AST, etc.) | Reduction | Consistent reductions in men with elevated baseline levels. | SOAR Trial[17][19] |
| Hepatic Lipid Metabolism Genes | Altered Expression | Modulation of genes for lipid assembly and secretion. | Animal models[16][18] |
| Fatty Liver Index (FLI) | Decrease | Decreased from 83.6 to 66.9 over 8 years in treated men. | Hypogonadal men[16] |
Brain
This compound can cross the blood-brain barrier and influence gene expression related to cognitive functions and behavior.[20] Studies in mouse models of Alzheimer's disease have shown that TU treatment alters the gene expression of Na+/K+-ATPase isoforms in the hippocampus, which correlated with improved memory and locomotor activity.[21][22] In a mouse model of chronic social defeat, TU treatment significantly increased the mRNA expression of cAMP response element-binding protein (CREB) in the prefrontal cortex, a key molecule in neural plasticity and memory.[10][23]
| Gene/Target | Brain Region | Effect of TU Treatment | Experimental Model |
| Na+/K+-ATPase Isoforms | Hippocampus | Altered mRNA expression levels. | Alzheimer's disease mouse model[21][22] |
| CREB (cAMP response element-binding protein) | Prefrontal Cortex | Significant increase in relative mRNA expression. | Chronic social defeat mouse model[10][23] |
| CREB | Hippocampus | Non-significant increase in mRNA expression. | Chronic social defeat mouse model[10] |
Bone
Androgens are crucial for maintaining bone health in men.[24] Testosterone and its metabolite, estradiol, play key roles in regulating bone mineral density (BMD).[25] While direct gene expression studies in bone are less common, the effects of TU on bone are well-documented through clinical outcomes. Long-term TU therapy in hypogonadal men significantly increases both vertebral and femoral BMD.[25][26][27] This is achieved by influencing the gene expression programs in osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells), leading to a net positive effect on bone mass.
| Parameter | Effect of Long-Term TU Treatment | Quantitative Data | Reference Study |
| Lumbar Spine BMD | Significant Increase | Increased from 0.891 to 1.053 g/cm² over 36 months. | Hypogonadal men with metabolic syndrome[25][26] |
| Femoral Neck BMD | Significant Increase | Increased from 0.847 to 0.989 g/cm² over 36 months. | Hypogonadal men with metabolic syndrome[25][26] |
| Trabecular Spine BMD | Significant Increase | Increased from 95.2 to 125.8 mg/cm³ over ~2.7 years in untreated patients. | Hypogonadal men[27] |
Prostate
The prostate is a primary androgen-responsive tissue, and AR signaling is a major driver of both normal prostate growth and prostate cancer.[6] In the context of prostate cancer, androgen deprivation therapy is a standard treatment, but tumors often progress to a castration-resistant state (CRPC).[28][29] This progression is frequently associated with the reactivation of AR signaling, partly through a marked increase in AR gene expression itself.[30][31] Studies have identified numerous AR target genes in prostate cancer cells that are involved in steroid metabolism, cell proliferation, and survival. For instance, in androgen-independent tumors, there is increased expression of genes mediating androgen metabolism, such as AKR1C3, which converts adrenal androgens to testosterone.[30]
| Gene/Category | Regulation by Androgens in Prostate | Relevance | Reference Study |
| Androgen Receptor (AR) | Self-repression at high androgen levels; increased expression at low levels. | Key driver of CRPC; increased expression is an adaptive mechanism. | Prostate cancer models[30][31] |
| Genes of Androgen Metabolism (HSD3B2, AKR1C3, SRD5A1) | Increased expression in CRPC. | Allows cancer cells to synthesize testosterone/DHT locally. | Prostate cancer metastases[30] |
| Proliferation Genes (MMP9, EZH2, E2F3) | Increased expression in CRPC. | Drive aggressive tumor behavior and progression. | Prostate cancer metastases[30] |
| COUP-TF1 | Down-regulated by AR. | A novel AR target gene and transcription repressor. | LAPC4 prostate cancer cells[7] |
Conclusion
This compound exerts profound and diverse effects on gene expression, acting as a master regulator of physiological processes in numerous target tissues. Through its conversion to active androgens and subsequent activation of the Androgen Receptor, TU modulates complex transcriptional networks. In skeletal muscle, it promotes an anabolic state by up-regulating genes for myogenesis and protein synthesis. In the liver, it can beneficially alter the expression of genes involved in lipid metabolism. Its influence in the brain on genes like CREB and Na+/K+-ATPase isoforms underscores its role in cognitive and behavioral functions. Furthermore, its ability to increase bone mineral density and its complex, pivotal role in prostate gene regulation highlight its therapeutic importance and the need for careful monitoring.
For researchers and drug development professionals, a deeper understanding of these tissue-specific gene expression profiles is paramount. This knowledge can inform the development of more targeted therapies, such as selective androgen receptor modulators (SARMs), and help predict both the therapeutic benefits and potential adverse effects of androgen-based treatments. Future transcriptomic and epigenomic studies will continue to unravel the intricate mechanisms of TU action, paving the way for more precise and personalized applications in clinical practice.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Safety Aspects and Rational Use of this compound in the Treatment of Testosterone Deficiency: Clinical Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Testosterone, undecanoate | C30H48O3 | CID 65157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. A compendium of Androgen Receptor Variant 7 target genes and their role in Castration Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Genome-Wide Analysis of Androgen Receptor Targets Reveals COUP-TF1 as a Novel Player in Human Prostate Cancer | PLOS One [journals.plos.org]
- 8. Selective androgen receptor modulator - Wikipedia [en.wikipedia.org]
- 9. genome.ucsc.edu [genome.ucsc.edu]
- 10. rjptonline.org [rjptonline.org]
- 11. Transcriptional profiling of testosterone-regulated genes in the skeletal muscle of human immunodeficiency virus-infected men experiencing weight loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Comprehensive transcriptome data to identify downstream genes of testosterone signalling in dermal papilla cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Testosterone modulates gene expression pathways regulating nutrient accumulation, glucose metabolism and protein turnover in mouse skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Effects of Anabolic-Androgenic Steroids on Gene Expression in Skeletal Muscle: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. urologytimes.com [urologytimes.com]
- 18. Testosterone treatment improves liver function and reduces cardiovascular risk: A long-term prospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Oral this compound Can Improve Liver Function | Consultant360 [consultant360.com]
- 20. On the effects of testosterone on brain behavioral functions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Effects of Long-Acting this compound on Behavioral Parameters and Na + , K+-ATPase mRNA Expression in Mice with Alzheimer`s Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. rjptonline.org [rjptonline.org]
- 24. academic.oup.com [academic.oup.com]
- 25. tandfonline.com [tandfonline.com]
- 26. researchgate.net [researchgate.net]
- 27. academic.oup.com [academic.oup.com]
- 28. Adaptive and non-adaptive gene expression responses in prostate cancer during androgen deprivation - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Adaptive and non-adaptive gene expression responses in prostate cancer during androgen deprivation | PLOS One [journals.plos.org]
- 30. Increased expression of genes converting adrenal androgens to testosterone in androgen-independent prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Androgen receptor gene expression in prostate cancer is directly suppressed by the androgen receptor through recruitment of lysine-specific demethylase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cellular Signaling Nexus of Testosterone Undecanoate: A Technical Guide for Researchers
An In-depth Examination of Genomic and Non-Genomic Pathways for Drug Development Professionals, Researchers, and Scientists.
Introduction
Testosterone (B1683101) undecanoate, a long-acting ester of testosterone, is a cornerstone of androgen replacement therapy. As a prodrug, its therapeutic efficacy is dictated by its conversion to testosterone and dihydrotestosterone (B1667394) (DHT), which in turn modulate a complex network of cellular signaling pathways.[1][2] A comprehensive understanding of these pathways is paramount for the development of novel therapeutics and for refining existing treatment paradigms. This technical guide provides a detailed exploration of the cellular and molecular mechanisms of testosterone undecanoate, with a focus on both the classical genomic and the rapid non-genomic signaling cascades.
Pharmacokinetics and Metabolism: The Journey to Bioactivity
Oral this compound is uniquely absorbed through the intestinal lymphatic system, a process that allows it to bypass hepatic first-pass metabolism.[1] Once in circulation, esterases cleave the undecanoate ester, releasing testosterone.[1] Testosterone can then be converted to the more potent androgen, dihydrotestosterone (DHT), by the enzyme 5α-reductase in target tissues.[1] The biological effects of this compound are mediated by both testosterone and DHT.
Genomic Signaling: The Classical Pathway of Androgen Action
The genomic effects of testosterone and DHT are mediated by the androgen receptor (AR), a ligand-activated transcription factor.[1] This pathway is characterized by a series of well-defined steps that ultimately lead to changes in gene expression.
Ligand Binding and Receptor Activation
Testosterone and DHT bind to the ligand-binding domain (LBD) of the AR in the cytoplasm. DHT exhibits a higher binding affinity for the AR compared to testosterone.[3] This binding induces a conformational change in the AR, leading to its dissociation from heat shock proteins (HSPs).[4]
Table 1: Binding Affinities of Androgens to the Androgen Receptor
| Ligand | Dissociation Constant (Kd) | Relative Binding Affinity |
| Dihydrotestosterone (DHT) | 0.25–0.5 nM[5] | ~2-3 fold higher than Testosterone[5] |
| Testosterone | 0.4–1.0 nM[5] | - |
Nuclear Translocation and Dimerization
The activated AR-ligand complex translocates to the nucleus, where it dimerizes.[4] This dimerization is essential for the complex to bind to specific DNA sequences.
DNA Binding and Recruitment of Co-regulators
The AR dimer binds to androgen response elements (AREs) located in the promoter or enhancer regions of target genes.[4] Following DNA binding, the AR recruits a host of co-regulator proteins, which can be broadly classified as co-activators or co-repressors. These co-regulators modulate the transcriptional activity of the AR.
Table 2: Key Androgen Receptor Co-regulators and their Functions
| Co-regulator | Function |
| Co-activators | |
| SRC/p160 family (e.g., SRC-1, TIF2/GRIP1, AIB1/ACTR) | Possess histone acetyltransferase (HAT) activity, leading to chromatin relaxation and enhanced transcription.[6] |
| CBP/p300 | Histone acetyltransferases that also act as a scaffold for other transcriptional proteins.[7] |
| ARA70 (NCOA4) | Enhances AR transactivation.[6] |
| Co-repressors | |
| NCoR (Nuclear Receptor Corepressor) | Recruits histone deacetylases (HDACs), leading to chromatin condensation and transcriptional repression. |
| SMRT (Silencing Mediator for Retinoid and Thyroid Hormone Receptors) | Similar to NCoR, it mediates transcriptional repression through HDAC recruitment. |
Modulation of Gene Expression
The recruitment of co-activators and the basal transcription machinery to the ARE-bound AR complex initiates the transcription of target genes. Conversely, the recruitment of co-repressors leads to the silencing of gene expression. Testosterone has been shown to regulate the expression of a wide array of genes in various tissues, including skeletal muscle.[8][9]
Diagram 1: Genomic Signaling Pathway of Testosterone
Caption: Classical genomic signaling pathway of testosterone.
Non-Genomic Signaling: Rapid Actions at the Cell Surface
In addition to the classical genomic pathway, testosterone can elicit rapid cellular responses through non-genomic signaling mechanisms. These actions are initiated at the cell membrane and involve the activation of various second messenger systems.[1]
Membrane-Associated Androgen Receptors
Evidence suggests the existence of membrane-associated androgen receptors (mARs) that are distinct from the classical nuclear AR.[5] G protein-coupled receptors (GPCRs) such as GPRC6A and the zinc transporter ZIP9 have been identified as potential mARs.[10][11]
Activation of Second Messenger Cascades
Binding of testosterone to mARs can trigger a variety of rapid signaling events:
-
Calcium Mobilization: Testosterone can induce a rapid, transient increase in intracellular calcium ([Ca2+]i) levels.[12] This is often mediated by the activation of phospholipase C (PLC), which generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 then triggers the release of Ca2+ from intracellular stores.[1]
-
MAPK/ERK Pathway Activation: Testosterone has been shown to rapidly activate the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[4] This activation can occur within minutes of testosterone exposure and is often dependent on Src kinase.[2]
-
PI3K/Akt Pathway Activation: The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway can also be activated by non-genomic androgen signaling.[2] This pathway is crucial for cell survival and proliferation.
Diagram 2: Non-Genomic Signaling Pathways of Testosterone
Caption: Key non-genomic signaling pathways activated by testosterone.
Crosstalk Between Genomic and Non-Genomic Pathways
The genomic and non-genomic signaling pathways of testosterone are not mutually exclusive; significant crosstalk exists between them. For instance, ERK, activated through the non-genomic pathway, can phosphorylate and enhance the transcriptional activity of the nuclear AR.[8] This integration of rapid and sustained signaling allows for a more nuanced and coordinated cellular response to androgens.
Diagram 3: Crosstalk between Genomic and Non-Genomic Androgen Signaling
Caption: Integration of non-genomic and genomic androgen signaling pathways.
Experimental Protocols
Androgen Receptor Competitive Binding Assay
This assay is used to determine the binding affinity of a compound to the androgen receptor.
-
Materials:
-
Recombinant human androgen receptor ligand-binding domain (AR-LBD).
-
Radiolabeled androgen (e.g., [³H]-Mibolerone).
-
Test compound.
-
Assay buffer (e.g., TEGD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4).
-
Wash buffer (e.g., Tris-HCl buffer).
-
Hydroxyapatite (HAP) slurry.
-
Scintillation cocktail.
-
96-well plates.
-
Liquid scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, set up reactions for total binding (radioligand + AR-LBD), non-specific binding (radioligand + AR-LBD + excess unlabeled androgen), and competitive binding (radioligand + AR-LBD + test compound).
-
Incubate the plate to allow binding to reach equilibrium (e.g., 18-24 hours at 4°C).
-
Add HAP slurry to each well to bind the AR-LBD complexes.
-
Wash the HAP pellets to remove unbound radioligand.
-
Add scintillation cocktail to each well and measure radioactivity using a liquid scintillation counter.
-
Calculate specific binding and determine the IC50 value of the test compound.[13]
-
Diagram 4: Experimental Workflow for Androgen Receptor Binding Assay
Caption: A generalized workflow for a competitive androgen receptor binding assay.
Western Blot Analysis for ERK Phosphorylation
This protocol is used to detect the activation of the MAPK/ERK pathway.
-
Materials:
-
Cell culture reagents.
-
Testosterone.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Protein assay kit (e.g., BCA).
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Procedure:
-
Culture cells and treat with testosterone for various time points or at different concentrations.
-
Lyse the cells and quantify protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Add chemiluminescent substrate and detect the signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 for normalization.[14][15]
-
Diagram 5: Western Blot Protocol for p-ERK Detection
Caption: Workflow for detecting ERK phosphorylation via Western blot.
Conclusion
The cellular signaling pathways of this compound are multifaceted, encompassing both slow, gene-regulating genomic actions and rapid, membrane-initiated non-genomic effects. A thorough understanding of these intricate networks, their key molecular players, and their points of intersection is critical for the rational design of novel androgen-based therapies and for optimizing the clinical application of this compound. The experimental protocols and data presented in this guide provide a foundational framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of this important androgen.
References
- 1. Non-genomic Actions of Androgens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Non-Genomic Actions of the Androgen Receptor in Prostate Cancer [frontiersin.org]
- 3. Methods to study dynamic interaction of androgen receptor with chromatin in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Testosterone activates mitogen-activated protein kinase and the cAMP response element binding protein transcription factor in Sertoli cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Membrane androgen receptor - Wikipedia [en.wikipedia.org]
- 6. academic.oup.com [academic.oup.com]
- 7. hormonebalance.org [hormonebalance.org]
- 8. Androgen receptor-mediated non-genomic regulation of prostate cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A phase III, single-arm, 6-month trial of a wide-dose range oral this compound product - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural and Functional Evidence for Testosterone Activation of GPRC6A in Peripheral Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Communication between genomic and non-genomic signaling events coordinate steroid hormone actions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. molbiolcell.org [molbiolcell.org]
- 13. benchchem.com [benchchem.com]
- 14. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
The Genesis of a Modern Androgen: A Technical History of Testosterone Undecanoate
For Immediate Release
This whitepaper provides a comprehensive technical overview of the discovery and history of testosterone (B1683101) undecanoate, a long-chain testosterone ester that marked a significant evolution in androgen replacement therapy. Developed to overcome the limitations of native testosterone, its journey from chemical synthesis to established oral and long-acting injectable formulations is a testament to the progress in pharmaceutical sciences. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental insights, quantitative data, and a historical narrative of its development.
Introduction: The Quest for a Practical Testosterone
The isolation and synthesis of testosterone in 1935 by Laqueur, Butenandt, and Ruzicka was a landmark achievement in endocrinology, offering a direct treatment for male hypogonadism.[1] However, native testosterone proved clinically impractical for oral administration due to extensive first-pass hepatic metabolism, which rapidly inactivated the hormone.[1][2] Early attempts to circumvent this involved creating 17-alpha-alkylated androgens like methyltestosterone, but these were associated with significant hepatotoxicity.[3][4] This challenge spurred the development of testosterone esters, which aimed to improve the hormone's bioavailability and duration of action. The esterification of the 17-beta-hydroxyl group created prodrugs that were more lipophilic, leading to altered absorption and slower release of testosterone into the circulation.[2]
Discovery and Chemical Synthesis
Testosterone undecanoate (TU) emerged from this line of research. By attaching undecanoic acid, a long-chain fatty acid, to the testosterone molecule, researchers created a highly lipophilic ester.[5] The first synthesis was reported in the early 1950s.[6] The primary goal was twofold: to create an oral formulation that could bypass the liver and to develop a long-acting parenteral depot injection.
Synthesis Protocol
The synthesis of this compound is achieved through a direct esterification reaction. The process involves reacting testosterone with undecanoyl chloride in the presence of a base, typically pyridine, which acts as a catalyst and an acid scavenger.
General Experimental Protocol: Esterification of Testosterone
-
Reactant Preparation: Testosterone is dissolved in a suitable water-soluble organic solvent, such as N,N-dimethylformamide (DMF) or acetone (B3395972).[7]
-
Base Addition: Pyridine is added to the solution and mixed thoroughly under an inert nitrogen atmosphere.[6][7]
-
Acylation: Undecanoyl chloride is added to the mixture, often at a reduced temperature (0-10°C) to control the reaction rate. The mixture is then allowed to react at room temperature for a period of 1 to 6 hours.[7][8]
-
Precipitation: Upon completion of the reaction, water is added to the mixture. Due to the high lipophilicity of this compound and the use of a water-soluble solvent, the product precipitates out of the solution.[7]
-
Purification: The crude product is collected by filtration, washed (typically with an aqueous acetone solution), and dried under a vacuum.[7][8] Further purification can be achieved through recrystallization.[8]
The Oral Formulation: A Novel Absorption Pathway
The oral formulation of this compound, first introduced in Europe in the 1970s by Organon under the brand name Andriol, represented a major breakthrough.[3][9][10] Its success relied on a unique absorption mechanism.
Mechanism of Lymphatic Absorption
When formulated in an oily vehicle (oleic acid), oral TU is absorbed from the gastrointestinal tract into the intestinal lymphatic system, incorporated into chylomicrons.[3][5] This pathway allows the compound to enter the systemic circulation via the thoracic duct, thereby bypassing the portal circulation and avoiding first-pass hepatic metabolism.[2][5]
Early Clinical Evaluation of Oral TU
Early clinical trials focused on establishing the pharmacokinetic profile and efficacy of oral TU in hypogonadal men.
Key Experimental Protocol: Oral TU Pharmacokinetic Study
-
Study Design: Open-label, dose-finding studies in small cohorts of hypogonadal men.[9]
-
Inclusion Criteria: Male patients with confirmed primary or secondary hypogonadism, typically with morning total testosterone levels below 300 ng/dL (10.4 nmol/L).[11]
-
Intervention: Administration of oral TU capsules (e.g., 80-160 mg/day in divided doses) with meals to facilitate lymphatic absorption.[11][12]
-
Pharmacokinetic Sampling: Serial blood samples were collected over a 24-hour period to measure serum concentrations of testosterone and its metabolites.
-
Analytical Method: Hormone levels were initially quantified using Radioimmunoassay (RIA) and later by more specific methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[9]
-
Efficacy Assessment: Symptomatic improvement was assessed using validated questionnaires such as the Androgen Deficiency in Aging Males (ADAM) and the Aging Males' Symptoms (AMS) scale.[11][12]
The Intramuscular Formulation: Engineering a Long-Acting Depot
While oral TU was a significant advance, the development of a long-acting injectable formulation offered a more convenient dosing regimen with more stable serum testosterone levels. Intramuscular TU had been in use in China for several years before its introduction in Europe in the early 2000s (as Nebido) and the United States in 2014 (as Aveed).[9]
Formulation and Release Mechanism
Injectable TU consists of this compound dissolved in an oily vehicle, typically castor oil with benzyl (B1604629) benzoate.[13] When injected deep into a muscle, this oily solution forms a depot from which the this compound is slowly released. Serum esterases then cleave the undecanoate ester, releasing free testosterone into the circulation over an extended period.[14]
Pivotal Clinical Trials of Injectable TU
Phase III clinical trials were designed to rigorously evaluate the pharmacokinetics, safety, and efficacy of the long-acting injection.
Key Experimental Protocol: Phase III Injectable TU Trial
-
Study Design: Multicenter, open-label, single-arm trial over an extended period (e.g., 84 weeks).[15]
-
Patient Population: Men over 18 years of age with serum total testosterone < 300 ng/dL on two separate occasions.[15][16]
-
Dosing Regimen: An initial loading phase with two injections (e.g., 750 mg or 1000 mg) several weeks apart (e.g., weeks 0 and 4), followed by maintenance injections every 10-14 weeks.[13][15][16]
-
Pharmacokinetic Analysis: The primary endpoint was to determine the percentage of patients achieving an average serum testosterone concentration (Cavg) within the normal eugonadal range over the dosing interval. Serial blood samples were taken at specified time points throughout the interval to determine Cavg, Cmax (peak concentration), and Ctrough (trough concentration).[15][17]
-
Hormone Measurement: Serum total testosterone, free testosterone, dihydrotestosterone (B1667394) (DHT), and estradiol (B170435) (E2) were measured using validated LC-MS/MS methods.[15]
-
Safety Monitoring: Assessed adverse events, changes in hematocrit, prostate-specific antigen (PSA) levels, and digital rectal exams.[16]
-
Efficacy Endpoints: Changes in bone mineral density (BMD), body composition (fat and lean mass), and quality of life scores were evaluated.[18][19]
Data Presentation
The following tables summarize key quantitative data from representative preclinical and clinical studies of this compound.
Table 1: Pharmacokinetic Parameters of Injectable this compound in Preclinical and Clinical Studies
| Parameter | Preclinical (Monkeys)[3] | Early Clinical (Humans, 1000 mg)[20] | Phase III Clinical (Humans, 750 mg)[16][17] |
| Dose | 10 mg/kg | 1000 mg | 750 mg |
| Vehicle | Tea Seed Oil | Tea Seed Oil | Castor Oil / Benzyl Benzoate |
| Tmax (Peak Time) | ~1 day | ~7 days | ~7 days |
| Cmax (Peak Conc.) | 58 ± 18 nmol/L | 54.2 ± 4.8 nmol/L | 890.6 ± 345.1 ng/dL (30.9 nmol/L) |
| Half-Life (t1/2) | Not Reported | 23.7 ± 2.7 days | Not Reported |
| Cavg (Avg. Conc.) | Not Reported | Not Reported | 494.9 ± 141.5 ng/dL (17.2 nmol/L) |
| Dosing Interval | Single Dose | Single Dose | 10 weeks (maintenance) |
Table 2: Efficacy Data on Bone Mineral Density (BMD) from TU Clinical Trials
| Study Population | Formulation | Duration | Site | Mean % Change vs. Placebo/Control | Statistical Significance (p-value) | Reference |
| Aging Men with TD | Oral TU (160 mg/d) | 1 Year | Lumbar Spine | +1.8% | p < 0.05 | [21] |
| Aging Men with TD | Oral TU (160 mg/d) | 1 Year | Total Hip | +1.1% | Not Significant | [21] |
| Men with TDS | Injectable TU | 2 Years | Lumbar Spine | +4.5% | p < 0.001 | [22] |
| Men with LOH & MS | Injectable TU | 3 Years | Lumbar Spine | +18.1% vs. Baseline | p < 0.002 | [18][19] |
| Men with LOH & MS | Injectable TU | 3 Years | Femoral Neck | +16.7% vs. Baseline | p < 0.003 | [18][19] |
| (TD: Testosterone Deficiency; TDS: Testosterone Deficiency Syndrome; LOH: Late-Onset Hypogonadism; MS: Metabolic Syndrome) |
Visualizations: Pathways and Processes
Androgen Receptor Signaling Pathway
This compound is a prodrug that is converted to testosterone, which exerts its biological effects by binding to the androgen receptor (AR). The canonical AR signaling pathway is a critical process in male physiology.
Caption: Canonical androgen receptor (AR) signaling pathway initiated by testosterone or DHT binding.
Experimental Workflow for a Pivotal TRT Clinical Trial
The development and approval of this compound formulations relied on a structured clinical trial workflow to establish safety and efficacy according to regulatory standards.
Caption: A generalized workflow for a Phase III clinical trial of a testosterone replacement therapy.
Conclusion
The development of this compound represents a significant milestone in the history of androgen replacement therapy. Through chemical modification—the addition of a long-chain fatty acid ester—pharmaceutical scientists successfully engineered two distinct solutions to the challenges of testosterone delivery. The oral formulation cleverly utilized the body's lymphatic system to bypass hepatic first-pass metabolism, while the intramuscular depot provided a long-acting, stable delivery system that improved patient convenience and adherence. The rigorous preclinical and clinical testing, employing specific animal models, advanced analytical techniques, and robust trial designs, has firmly established this compound as a cornerstone of modern treatment for male hypogonadism.
References
- 1. A non-chromatographic radioimmunoassay of testosterone in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Injectable this compound has more favourable pharmacokinetics and pharmacodynamics than testosterone enanthate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Radioimmunoassay [bio-protocol.org]
- 5. Testosterone, undecanoate | C30H48O3 | CID 65157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. CN105732754A - Synthesis method of alkyl acid testosterone compound - Google Patents [patents.google.com]
- 8. TW201620924A - Synthetic method of testosterone alkanoate - Google Patents [patents.google.com]
- 9. Reexamination of pharmacokinetics of oral this compound in hypogonadal men with a new self-emulsifying formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Serum Testosterone by Liquid Chromatography Tandem Mass Spectrometry for Routine Clinical Diagnostics | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. Oral this compound (Andriol) supplement therapy improves the quality of life for men with testosterone deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Hypogonadism, ADAM, and hormone replacement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 16. auajournals.org [auajournals.org]
- 17. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 18. Effects of long-acting this compound on bone mineral density in middle-aged men with late-onset hypogonadism and metabolic syndrome: results from a 36 months controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. A pharmacokinetic study of injectable this compound in hypogonadal men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
- 22. Effects of testosterone treatment on bone mineral density in men with testosterone deficiency syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
testosterone undecanoate for male hypogonadism research
An In-Depth Technical Guide on Testosterone (B1683101) Undecanoate for Male Hypogonadism Research
Introduction
Male hypogonadism is a clinical syndrome resulting from the failure of the testes to produce physiological levels of testosterone and a normal number of spermatozoa.[1][2] It is characterized by symptoms such as decreased libido, erectile dysfunction, fatigue, depressed mood, and reduced muscle mass.[3][4] Testosterone replacement therapy is the cornerstone of treatment for hypogonadism, aiming to restore serum testosterone levels to the normal physiological range and alleviate associated symptoms.[1][2][5]
Testosterone undecanoate (TU) is a long-acting ester of testosterone available in both oral and intramuscular formulations.[6][7] It offers a significant advantage over older oral formulations by bypassing the first-pass metabolism in the liver, thereby reducing the risk of hepatotoxicity.[8][9] This guide provides a comprehensive technical overview of this compound, focusing on its mechanism, pharmacokinetics, clinical trial design, efficacy, and safety, intended for researchers, scientists, and drug development professionals.
Mechanism of Action and Pharmacokinetics
This compound is a prodrug of testosterone.[6] Following administration, it is converted into testosterone, the primary male androgen, which then exerts its effects on various target tissues.
Absorption and Metabolism
Oral this compound: Unlike other oral androgens, oral TU is co-administered with a meal and is absorbed from the gastrointestinal tract into the lymphatic system, largely bypassing the portal circulation and first-pass hepatic metabolism.[8][9] This lymphatic absorption is a key feature that mitigates the risk of liver toxicity associated with older oral methyltestosterone.[9][10] In the blood, esterases hydrolyze this compound into active testosterone.[6][8]
Intramuscular this compound: When injected, TU forms an oily depot in the muscle tissue. From this depot, it is slowly released into the systemic circulation and subsequently hydrolyzed by plasma esterases to testosterone.[11] This formulation provides a long duration of action, allowing for infrequent dosing.[12]
Data Presentation: Pharmacokinetic Parameters
The pharmacokinetic profiles of oral and injectable this compound differ significantly, particularly in their dosing frequency and the resulting serum testosterone fluctuations.
| Parameter | Oral this compound (225-237 mg BID) | Injectable this compound (750-1000 mg) |
| Time to Peak (Tmax) | ~4-6 hours post-dose[13] | ~7 days after injection[14] |
| Average Concentration (Cavg) | 452 - 628 ng/dL[15][16] | 494.9 ng/dL (during 70-day interval)[17] |
| Maximum Concentration (Cmax) | 890.6 ng/dL (mean)[17] | Varies; FDA criteria met in trials[16] |
| Elimination Half-Life | Short, requires twice-daily dosing[6] | ~18-24 days[18] |
| Dosing Interval | Twice daily (BID) with meals[19] | Every 10-14 weeks[17][20] |
Testosterone Signaling Pathways
Testosterone mediates its physiological effects through two primary signaling pathways: the classical genomic pathway and the non-classical, rapid non-genomic pathway.[21][22]
Classical (Genomic) Pathway
In the classical pathway, testosterone diffuses across the cell membrane and binds to the androgen receptor (AR) in the cytoplasm.[21][22] This binding causes the release of heat shock proteins, and the testosterone-AR complex translocates to the nucleus. Inside the nucleus, the complex binds to specific DNA sequences known as Androgen Response Elements (AREs), which modulates the transcription of target genes, leading to changes in protein synthesis and cellular function.[22][23] In some tissues like the prostate, testosterone is first converted to the more potent androgen, dihydrotestosterone (B1667394) (DHT), by the enzyme 5α-reductase before binding to the AR.[23]
Caption: Classical (genomic) androgen receptor signaling pathway.
Non-Classical (Non-Genomic) Pathways
Testosterone can also elicit rapid cellular responses that are independent of gene transcription. These non-classical pathways involve membrane-associated androgen receptors that trigger intracellular signaling cascades.[21][22] One such pathway involves the activation of Src kinase, leading to the activation of the MAP kinase cascade, which can influence cellular processes.[21] Another pathway involves a G-protein coupled receptor (GPCR), leading to the activation of Phospholipase C (PLC) and a subsequent influx of calcium ions ([Ca2+]).[21][22]
Caption: Non-classical (non-genomic) testosterone signaling pathways.
Clinical Development and Experimental Protocols
The development of this compound has involved rigorous clinical trials to establish its safety and efficacy. A typical Phase III trial protocol for an oral TU formulation is outlined below.
Experimental Protocol: Phase III Open-Label, Single-Arm Study
-
Objective : To demonstrate the efficacy and safety of a novel oral TU formulation in hypogonadal men.[16]
-
Study Population : 155 hypogonadal men (aged 18-65) with two morning serum testosterone concentrations <300 ng/dL and at least one symptom of hypogonadism.[15][16]
-
Inclusion/Exclusion Criteria : Participants were required to have a hemoglobin ≤ 16 g/dL. Prohibited medications included those affecting testosterone levels, such as 5-alpha-reductase inhibitors.[24]
-
Methodology : This was an open-label, single-arm, multi-center trial lasting 180 days.[16]
-
Initial Dosing : Treatment began at 200 mg TU twice daily with meals.[16][24]
-
Dose Titration : Doses were titrated over two 28-day cycles to a range of 100 to 800 mg daily, based on a randomized blood sample taken 3, 4, or 5 hours post-morning dose.[16][24]
-
Pharmacokinetic (PK) Assessment : A full 24-hour PK profile was assessed at day 90 to determine the primary efficacy endpoint.[24]
-
-
Endpoints :
-
Primary Efficacy Endpoint : The proportion of participants with an average 24-hour serum testosterone concentration (Cavg) within the eugonadal range (e.g., 222–800 ng/dL for plasma) after 90 days.[24] The target was for at least 75% of participants to achieve this, with the lower bound of the 95% CI being at least 65%.[15]
-
Secondary Efficacy Endpoints : Assessment of maximum testosterone concentration (Cmax) to ensure it did not exceed safety thresholds (e.g., >1800 ng/dL or >2500 ng/dL).[15] Changes from baseline in quality-of-life questionnaires were also measured.[10]
-
Safety Endpoints : Monitoring of adverse events, clinical laboratory values (liver function, hematocrit), vital signs, and prostate-specific antigen (PSA). Ambulatory blood pressure monitoring (ABPM) was conducted at baseline and subsequent visits.[16][24]
-
Caption: Experimental workflow for a Phase III oral TU clinical trial.
Clinical Efficacy
Clinical trials have consistently demonstrated the efficacy of both oral and injectable TU in restoring testosterone levels to the normal range in hypogonadal men.
| Study Description | Formulation | Key Efficacy Outcome | Result |
| Phase III, Single-Arm Trial[16] | Oral | % of patients with Cavg in eugonadal range at 90 days | 87.8% (worse-case) / 96.1% (completers) |
| Phase III, Randomized Trial I[15] | Oral | % of patients with Cavg in eugonadal range | 83.6% |
| Phase III, Randomized Trial II[15] | Oral | % of patients with Cavg in eugonadal range | 87.3% |
| 24-Week Pharmacokinetic Study[17] | Injectable (750 mg) | % of patients with mean concentration in eugonadal range | 94% |
| 2-Year Extension Study[9] | Oral | % of patients achieving eugonadal range (300-1,000 ng/dL) | 84% |
Injectable TU has also been shown to effectively reduce fat mass, improve erectile function, and lower HbA1c in hypogonadal men.[7] Oral formulations have demonstrated improvements in measures of mental health and negative mood.[10][25]
Safety Profile
The safety of this compound has been evaluated in numerous long-term studies. A key advantage of modern TU formulations is the avoidance of liver toxicity.[9][26]
| Safety Parameter | Formulation | Key Findings |
| Hepatic Safety | Oral | No evidence of liver toxicity or clinically significant changes in liver function tests in studies up to 2 years.[9][27] |
| Prostate Safety | Oral & Injectable | Small, statistically significant increases in Prostate-Specific Antigen (PSA) and prostate volume were observed, but levels generally remained within the normal range.[17][28][29] Long-term registry studies do not suggest an increased risk of prostate cancer compared to screening trial populations.[28] |
| Erythrocytosis | Oral & Injectable | Increases in mean hematocrit and hemoglobin are observed but generally remain within the normal range.[17][20][29] |
| Cardiovascular Safety | Oral | A small increase in systolic ambulatory blood pressure (e.g., 1.7 mmHg) has been noted in some trials.[16] Overall cardiovascular safety results are mixed, with no consistent evidence of a significant increase in major adverse cardiovascular events compared to other TRT forms.[26] |
Current guidelines recommend against starting testosterone therapy in men with certain conditions, including prostate or breast cancer, an elevated PSA without urological evaluation, elevated hematocrit, or uncontrolled heart failure.[2][4]
Conclusion
This compound, in both its oral and injectable forms, represents a safe and effective therapy for male hypogonadism.[12][29] Its unique pharmacokinetic profile, particularly the lymphatic absorption of the oral formulation, distinguishes it from older androgen therapies.[8][9] The long-acting nature of the injectable formulation improves patient convenience and compliance.[12] For drug development professionals and researchers, TU serves as a well-characterized compound with established clinical trial methodologies and a favorable benefit-risk profile, providing a strong foundation for future research in androgen therapy.
References
- 1. Society for Endocrinology guidelines for testosterone replacement therapy in male hypogonadism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. endocrine.org [endocrine.org]
- 4. Current National and International Guidelines for the Management of Male Hypogonadism: Helping Clinicians to Navigate Variation in Diagnostic Criteria and Treatment Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. endocrinology.org [endocrinology.org]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Injectable this compound for the treatment of hypogonadism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. healio.com [healio.com]
- 10. Safety, efficacy, and pharmacokinetics of oral this compound in males with hypogonadism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound in the treatment of male hypogonadism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. Pharmacokinetics of testosterone therapies in relation to diurnal variation of serum testosterone levels as men age - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A new oral this compound therapy comes of age for the treatment of hypogonadal men - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A phase III, single-arm, 6-month trial of a wide-dose range oral this compound product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 18. A pharmacokinetic study of injectable this compound in hypogonadal men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 20. endocrine-abstracts.org [endocrine-abstracts.org]
- 21. researchgate.net [researchgate.net]
- 22. Testosterone signaling and the regulation of spermatogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. A phase III, single-arm, 6-month trial of a wide-dose range oral this compound product - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. medrxiv.org [medrxiv.org]
- 27. Long-term safety of the oral androgen this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. ASCO – American Society of Clinical Oncology [asco.org]
- 29. researchgate.net [researchgate.net]
Long-Term Effects of Testosterone Undecanoate on Bone Density: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the long-term effects of testosterone (B1683101) undecanoate (TU) on bone mineral density (BMD). It synthesizes findings from key clinical studies, details the experimental protocols employed, and elucidates the underlying molecular signaling pathways. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development in the fields of endocrinology, bone biology, and men's health.
Executive Summary
Testosterone is a critical regulator of bone metabolism. Its deficiency is a recognized risk factor for osteoporosis and increased fracture risk in men. Testosterone replacement therapy, particularly with the long-acting ester testosterone undecanoate, has been shown to be an effective strategy for improving bone mineral density in hypogonadal men. The effects of TU on bone are mediated through both direct, androgen receptor-mediated pathways that stimulate bone formation, and indirect pathways, following its aromatization to estradiol (B170435), which primarily inhibits bone resorption. Long-term studies consistently demonstrate that treatment with both injectable and oral formulations of this compound leads to significant increases in BMD at clinically important sites such as the lumbar spine and femoral neck. The magnitude of this effect is often dose-dependent and is sustained over several years of treatment. This guide will delve into the quantitative evidence, the methodologies used to obtain this evidence, and the intricate cellular and molecular mechanisms governing these effects.
Quantitative Data from Long-Term Clinical Studies
The following tables summarize the quantitative data from key long-term clinical trials investigating the effects of this compound on bone mineral density.
Injectable this compound
| Study | Duration | Patient Population | Treatment Group (Injectable TU) | Control Group | Lumbar Spine BMD Change | Femoral Neck BMD Change | Total Hip BMD Change |
| Aversa et al. (2012)[1][2][3][4][5][6] | 36 months | 40 men with late-onset hypogonadism and metabolic syndrome | 1000 mg every 12 weeks | 20 untreated hypogonadal men | +18.2% (from 0.891 to 1.053 g/cm²) | +16.8% (from 0.847 to 0.989 g/cm²) | Not Reported |
| Unnamed Registry Study (2020)[7][8] | 10 years | 69 men with hypogonadism and osteoporosis | 1000 mg every 12 weeks | 33 untreated men | T-score improved from -3.39 to -1.19 | Not specified | Not specified |
| T4Bone Study (2021)[7][9] | 2 years | Men ≥ 50 years with low testosterone | 1000 mg every 3 months | Placebo | +0.04 g/cm² | Not specified | +0.01 g/cm² |
Oral this compound
| Study | Duration | Patient Population | Treatment Group (Oral TU) | Control Group | Lumbar Spine BMD Change | Femoral Neck BMD Change | Total Hip BMD Change |
| Bouloux et al. (2013)[2][6][10][11] | 1 year | 322 aging men with symptomatic testosterone deficiency | 240 mg/day | Placebo | Significant increase (specific % not stated) | No significant effect | Significant increase (specific % not stated) |
| Wang et al. (2013)[1][12][13] | 2 years | 186 elderly men with osteoporosis and low testosterone | 20 mg/day (low-dose) & 40 mg/day (standard-dose) | Placebo | Significant increase in both TU groups from 12 and 6 months, respectively | Significant increase in both TU groups from 12 and 6 months, respectively | Not Reported |
Experimental Protocols of Key Studies
Study Design: Aversa et al. (2012)[1][2][3][4][5][6]
-
Study Type: Controlled clinical study.
-
Participants: 60 men with late-onset hypogonadism (total testosterone < 320 ng/dL) and metabolic syndrome.
-
Inclusion Criteria: Men with low serum testosterone and metabolic syndrome.
-
Exclusion Criteria: Contraindications to testosterone therapy.
-
Intervention: 40 men received intramuscular this compound (1000 mg) four times a year for 36 months.
-
Control: 20 age-matched hypogonadal men with metabolic syndrome in whom testosterone treatment was contraindicated served as controls.
-
Primary Outcome Measures: Change in bone mineral density at the lumbar spine and femur.
-
BMD Measurement: Dual-energy X-ray absorptiometry (DXA) was used to measure vertebral and femoral BMD.
Study Design: Bouloux et al. (2013)[2][6][10][11]
-
Study Type: Multicenter, randomized, double-blind, placebo-controlled trial.
-
Participants: 322 men aged 50 years or older with symptoms of testosterone deficiency and a calculated free testosterone level below 0.26 nmol/L.
-
Inclusion Criteria: Men ≥50 years with TD symptoms and low calculated free testosterone.
-
Exclusion Criteria: Causes of androgen deficiency other than aging; prior treatment with androgens, anabolic steroids, bisphosphonates, calcitonin, or fluoride (B91410) within the last two years[2].
-
Intervention: Patients were randomized to receive placebo, oral this compound 80 mg/day, 160 mg/day, or 240 mg/day, administered in divided doses with meals.
-
Primary Outcome Measures: Change in bone mineral density of the hip and lumbar spine.
-
BMD Measurement: BMD was evaluated by dual-energy X-ray absorptiometry (DXA).
Experimental Workflow: Typical Long-Term TU and BMD Study
Signaling Pathways of Testosterone in Bone
Testosterone's effects on bone are complex, involving both direct actions on bone cells and indirect effects mediated by its conversion to estrogen.
Direct (Androgen Receptor-Mediated) and Indirect (Estrogen Receptor-Mediated) Pathways
Testosterone can directly bind to the androgen receptor (AR) in bone cells, primarily osteoblasts, to stimulate bone formation. Alternatively, testosterone can be converted to estradiol by the enzyme aromatase, and estradiol then binds to estrogen receptors (ERs) to inhibit bone resorption by osteoclasts.
Molecular Mechanisms in Osteoblasts and Osteoclasts
In osteoblasts, the binding of testosterone to the androgen receptor can up-regulate the expression of genes that promote osteoblast proliferation, differentiation, and mineralization.[9] This includes the stimulation of signaling pathways involving transforming growth factor-beta (TGF-β) and bone morphogenetic proteins (BMPs).[14][15]
Testosterone's inhibitory effect on osteoclasts is largely mediated indirectly through osteoblasts. Testosterone can increase the expression of osteoprotegerin (OPG) by osteoblasts. OPG is a decoy receptor for the receptor activator of nuclear factor-κB ligand (RANKL). By binding to RANKL, OPG prevents RANKL from binding to its receptor, RANK, on the surface of osteoclast precursors, thereby inhibiting their differentiation and activation.[5] There is also evidence to suggest that testosterone can have a direct inhibitory effect on osteoclast formation and bone resorption.[3]
Conclusion
The long-term administration of this compound, in both injectable and oral forms, has a clear and positive impact on bone mineral density in men with testosterone deficiency. The evidence from numerous clinical trials demonstrates a sustained increase in BMD at the lumbar spine and hip, which are critical sites for osteoporotic fractures. The underlying mechanisms are multifactorial, involving direct anabolic effects on bone formation through androgen receptor signaling in osteoblasts and potent indirect anti-resorptive effects mediated by the aromatization of testosterone to estradiol. For researchers and drug development professionals, a thorough understanding of these quantitative outcomes, the methodologies used to assess them, and the intricate signaling pathways involved is paramount for the continued development of effective and safe therapies for the management of male osteoporosis and the broader implications of hypogonadism on skeletal health. Future research should continue to explore the long-term fracture risk reduction associated with this compound therapy and further delineate the molecular intricacies of its action on bone.
References
- 1. Effects of Low-Dose this compound Treatment on Bone Mineral Density and Bone Turnover Markers in Elderly Male Osteoporosis with Low Serum Testosterone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Estrogen and testosterone use different cellular pathways to inhibit osteoclastogenesis and bone resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of long-acting this compound on bone mineral density in middle-aged men with late-onset hypogonadism and metabolic syndrome: results from a 36 months controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. endorama.gr [endorama.gr]
- 8. SAT-533 Men with Hypogonadism and Osteoporosis Benefit from Long-Term Testosterone Therapy (TTh) with this compound Injections (TU) Regardless of Co-Medication with Bisphosphonates: 10-Year Data from a Controlled Registry Study in a Urological Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Androgens and Androgen Receptor Actions on Bone Health and Disease: From Androgen Deficiency to Androgen Therapy | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Effects of oral this compound therapy on bone mineral density and body composition in 322 aging men with symptomatic testosterone deficiency: a 1-year, randomized, placebo-controlled, dose-ranging study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Signaling pathways implicated in androgen regulation of endocortical bone - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeting of androgen receptor in bone reveals a lack of androgen anabolic action and inhibition of osteogenesis A model for compartment-specific androgen action in the skeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Testosterone increases osteoprotegerin mRNA expression in mouse osteoblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Testosterone Undecanoate Administration in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the administration of testosterone (B1683101) undecanoate (TU) in rodent models for research purposes. TU is a long-acting ester of testosterone, offering a significant advantage in maintaining stable, long-term physiological or supraphysiological testosterone levels with infrequent dosing, making it a valuable tool in endocrinology, reproductive biology, and pharmacology research.[1][2][3]
Introduction
Testosterone undecanoate is an androgen and anabolic steroid that, due to its long ester chain, is released slowly into circulation following parenteral administration.[2][3] This contrasts with shorter-acting esters like testosterone propionate (B1217596), which result in rapid spikes and subsequent declines in serum testosterone levels.[1][2] The sustained release profile of TU makes it an excellent choice for studies requiring consistent testosterone exposure, such as models of androgen replacement therapy, benign prostatic hyperplasia, and studies on the long-term effects of androgens.[1][3][4]
Mechanism of Action: Androgen Receptor Signaling
Upon administration, this compound is slowly absorbed and hydrolyzed by endogenous esterases to release active testosterone. Testosterone then exerts its effects by binding to the androgen receptor (AR), a member of the nuclear receptor superfamily. This binding induces a conformational change in the AR, leading to its dissociation from heat shock proteins, dimerization, and translocation into the cell nucleus. Inside the nucleus, the testosterone-AR complex binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, thereby modulating their transcription. This can lead to the wide range of physiological and pathophysiological effects associated with androgens.
Caption: Androgen Receptor Signaling Pathway.
Data Presentation: Dosage and Administration
The following tables summarize quantitative data from various studies on the administration of this compound in rodent models.
Table 1: Subcutaneous (s.c.) Administration of this compound in Rats
| Rat Strain | Model | Dosage (mg/kg) | Vehicle | Frequency | Resulting Testosterone Levels | Duration of Effect | Reference |
| Wistar | Orchiectomized (ORX) | 31, 62.5, 125 | Not specified | Single injection | Dose-dependent increase | At least 4 weeks | [1] |
| Wistar | ORX | 100 | Not specified | Single injection | Physiological levels | Minimum of 4 weeks | [1][2] |
| Wistar | Castrated | 125, 250, 500, 750, 1000 | Corn oil | Single injection | Dose-dependently higher and more stable than testosterone propionate | Up to 8 weeks for higher doses | [3][4] |
| Wistar | Female | 15 | Vegetable oil | 3 times/week | Not specified | 4 weeks | [5] |
Table 2: Intramuscular (i.m.) Administration of this compound in Rats
| Rat Strain | Model | Dosage (mg/kg) | Vehicle | Frequency | Resulting Testosterone Levels | Duration of Effect | Reference |
| Wistar | Non-ORX | 250, 500 | Not specified | Single injection | Supraphysiological anabolic concentrations with 500 mg/kg | Up to 6 weeks | [1] |
| Sprague-Dawley | Intact | 8, 19, 625 | Not specified | Every 15 days | 19 mg/kg suppressed spermatogenesis | 60-130 days | [6] |
Experimental Protocols
Below are detailed methodologies for the preparation and administration of this compound in rodent models.
Protocol 1: Subcutaneous Administration of this compound for Androgen Replacement in Orchiectomized Rats
Objective: To achieve stable, physiological testosterone levels in castrated rats.
Materials:
-
This compound (e.g., Nebido®)
-
Vehicle (e.g., sterile corn oil or sesame oil)[2]
-
Sterile syringes and needles (23-25 gauge)
-
Orchiectomized (castrated) adult male rats (e.g., Wistar or Sprague-Dawley)
-
Sham-operated control rats
-
Appropriate animal handling and restraint equipment
Procedure:
-
Preparation of TU solution: Aseptically dilute the this compound in the chosen vehicle to the desired concentration. For example, to achieve a dose of 100 mg/kg in a 250g rat, you would need to inject 25 mg. If your solution is 100 mg/mL, you would inject 0.25 mL. Vortex the solution to ensure it is well-mixed.
-
Animal Handling: Acclimatize the animals to the facility for at least one week before the experiment. Perform orchiectomy on the experimental group and a sham surgery on the control group. Allow for a recovery period of at least one week.
-
Administration:
-
Gently restrain the rat.
-
Lift the skin on the dorsal side (back), between the shoulder blades, to create a tent.
-
Insert the needle into the subcutaneous space at the base of the tented skin, being careful not to puncture the underlying muscle.
-
Slowly inject the TU solution.
-
Withdraw the needle and gently massage the injection site to aid dispersal of the solution.
-
-
Monitoring: Collect blood samples (e.g., via tail vein or saphenous vein) at baseline and at regular intervals (e.g., weekly) to monitor serum testosterone levels via ELISA or other appropriate immunoassay.[1]
-
Control Groups: Administer the vehicle alone to a group of orchiectomized rats to control for the effects of the injection and the vehicle. A sham-operated, vehicle-injected group should also be included.
Protocol 2: Intramuscular Administration of this compound for Supraphysiological Studies
Objective: To achieve high, sustained anabolic testosterone levels in non-castrated rats.
Materials:
-
This compound
-
Vehicle (e.g., sterile castor oil with benzyl (B1604629) benzoate)
-
Sterile syringes and needles (23-25 gauge)
-
Adult male rats
-
Appropriate animal handling and restraint equipment
Procedure:
-
Preparation of TU solution: Prepare the TU solution as described in Protocol 1. Intramuscular formulations are often more viscous.
-
Animal Handling: Acclimatize the animals as previously described.
-
Administration:
-
Firmly restrain the rat to expose a hind limb. The quadriceps or gluteal muscles are common injection sites.
-
Insert the needle into the target muscle.
-
Aspirate slightly to ensure a blood vessel has not been entered. If blood appears, withdraw the needle and try a different site.
-
Slowly inject the TU solution.
-
Withdraw the needle and apply gentle pressure to the injection site.
-
-
Monitoring: Monitor serum testosterone levels as described in Protocol 1. Also, monitor for any signs of local irritation or adverse reactions at the injection site.
-
Control Groups: Include a control group of rats receiving vehicle-only injections.
Experimental Workflow and Logical Relationships
The following diagram illustrates a typical experimental workflow for a study involving this compound administration in rodents.
Caption: General Experimental Workflow.
Conclusion
This compound is a versatile and effective tool for manipulating androgen levels in rodent models.[1] Its long-acting properties provide a stable hormonal environment, reducing the stress on animals from frequent injections and improving the reliability and reproducibility of experimental results.[2][3] Careful consideration of the administration route, dosage, and experimental model is crucial for achieving the desired testosterone profile and relevant physiological outcomes. The protocols and data presented here serve as a guide for researchers to design and implement robust studies utilizing this compound.
References
- 1. This compound: a useful tool for testosterone administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparative application of this compound and/or testosterone propionate in induction of benign prostatic hyperplasia in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative application of this compound and/or testosterone propionate in induction of benign prostatic hyperplasia in Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. repositorio.ufc.br [repositorio.ufc.br]
- 6. Reversible effect of this compound injection on spermatogenesis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Testosterone Undecanoate Solutions for Injection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Testosterone (B1683101) undecanoate (TU) is a long-acting ester of testosterone used in hormone replacement therapy. Its formulation as an oil-based depot injection allows for extended release and sustained therapeutic levels in the body, reducing the frequency of administration. The preparation of these solutions is a critical process that requires careful consideration of solubility, viscosity, stability, and sterility to ensure a safe and effective final product. These application notes provide detailed protocols and supporting data for the development of injectable TU solutions.
Testosterone undecanoate is practically insoluble in water, necessitating its formulation in a lipophilic vehicle.[1] The choice of vehicle and any co-solvents is crucial as it directly impacts the physicochemical properties of the final product, including drug solubility and the viscosity of the solution, which in turn affects its injectability.[2][3]
Data Presentation
The selection of an appropriate vehicle and co-solvent system is paramount for achieving the desired concentration of this compound while maintaining a suitable viscosity for intramuscular injection.
Solubility of this compound
The solubility of this compound in various pharmaceutical-grade oils and lipids is a key factor in formulation development. Higher solubility allows for more concentrated preparations.
Table 1: Solubility of this compound in Various Lipids
| Lipid/Oil | Solubility (%) | Temperature (°C) |
|---|---|---|
| Oleic acid | 25 | Room Temperature |
| Castor oil | 20 | Room Temperature |
| Oleic acid | 30 | 75 |
| Castor oil | 25 | 75 |
| Oleic acid/Dynasan 118 (1:1) | 35 | 75 |
| Carnauba wax/oleic acid (1:1) | 40 | 75 |
(Data sourced from a study on this compound-loaded nanostructured lipid carriers)[4]
Viscosity of this compound Formulations
The viscosity of the injectable solution is a critical parameter affecting the ease of administration. High viscosity can make injections difficult and painful for the patient.[2][3] The addition of a co-solvent like benzyl (B1604629) benzoate (B1203000) can significantly reduce the viscosity of oil-based formulations.[2][5]
Table 2: Viscosity of this compound (TU) in Different Pharmaceutical Oils
| Formulation | Viscosity (mPas) |
|---|---|
| TU + Castor Oil | 3,822 |
| TU + Sesame Oil | 220 |
| TU + Safflower Oil | 149 |
(Data indicates that castor oil formulations of TU are significantly more viscous than those with sesame or safflower oil.)[5]
Table 3: Effect of Benzyl Benzoate on the Viscosity of a Castor Oil-Based TU Formulation
| Formulation | Viscosity |
|---|---|
| This compound in Castor Oil | High (e.g., 3,822 mPas)[5] |
| This compound in Castor Oil and Benzyl Benzoate | Below 100 mPas[6] |
(The addition of benzyl benzoate as a co-solvent dramatically reduces the viscosity of the castor oil-based solution, improving its injectability.)[2][6]
Experimental Protocols
The following protocols provide a detailed methodology for the preparation of a sterile, injectable this compound solution. A commonly cited and well-characterized formulation is used as an example, consisting of 1000 mg of this compound in a 4 mL solution of castor oil and benzyl benzoate.[6][7]
Protocol 1: Preparation of a 250 mg/mL this compound Injectable Solution
Materials:
-
This compound (API)
-
Castor Oil (pharmaceutical grade)
-
Benzyl Benzoate (pharmaceutical grade)
-
Sterile vials and stoppers
-
Sterile 0.2 µm syringe filters (compatible with oils)
-
Dry heat oven/autoclave for sterilization
-
Analytical balance
-
Glass beakers and stirring equipment
Procedure:
-
Vehicle Preparation:
-
Based on a well-established formulation, prepare a vehicle solution of castor oil and benzyl benzoate in a 1:1.7 volume ratio.[6]
-
For a 100 mL batch, this would correspond to approximately 37 mL of castor oil and 63 mL of benzyl benzoate.
-
Accurately measure the required volumes of castor oil and benzyl benzoate and mix them in a sterile glass beaker with a sterile magnetic stirrer until a homogenous solution is obtained.
-
-
Dissolution of this compound:
-
Weigh 25 g of this compound powder (for a final concentration of 250 mg/mL in 100 mL).
-
Gradually add the this compound powder to the castor oil and benzyl benzoate mixture while continuously stirring.
-
Gentle heating (e.g., to 40-60°C) can be applied to facilitate the dissolution process.[2] Stir until the this compound is completely dissolved and the solution is clear.
-
-
Sterile Filtration:
-
The prepared solution must be sterilized. A common method for oil-based solutions is sterile filtration.[2]
-
Aseptically filter the solution through a sterile 0.2 µm filter into a sterile receiving vessel. The filter must be compatible with oil-based solutions.
-
To facilitate filtration of the viscous oil, the solution can be warmed to reduce its viscosity. Applying a vacuum to the receiving vessel can also aid the process.
-
-
Aseptic Filling:
-
In a sterile environment (e.g., a laminar flow hood), aseptically dispense the filtered solution into sterile vials. For the example formulation, this would be 4 mL per vial.
-
Aseptically insert sterile stoppers into the vials.
-
-
Terminal Sterilization (Optional but Recommended):
-
For enhanced sterility assurance, terminal sterilization by dry heat can be performed after the vials are sealed.
-
A patented method suggests sterilization at 180°C for 3 hours.[2]
-
Alternatively, a validated cycle of 150°C for 1 hour has been shown to be effective for sterilizing parenteral oil vehicles. However, this cycle must be validated for the specific product.
-
Protocol 2: Quality Control using High-Performance Liquid Chromatography (HPLC)
Objective: To determine the concentration and purity of this compound in the final product.
Instrumentation and Conditions:
-
HPLC System: With UV detector
-
Column: C18 (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Mobile Phase: 100% Methanol (B129727)
-
Flow Rate: 0.8 mL/min
-
Detection Wavelength: 240 nm
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound reference standard in methanol (e.g., 400 ppm).
-
From the stock solution, prepare a series of calibration standards of known concentrations (e.g., 20, 40, 60, 80, 100 ppm) by diluting with methanol.
-
-
Sample Preparation:
-
Accurately dilute a known volume of the final this compound injectable solution in methanol to achieve a theoretical concentration within the calibration range. A significant dilution will be required.
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the prepared sample solution.
-
Quantify the this compound concentration in the sample by comparing its peak area to the calibration curve.
-
Assess the purity by observing any impurity peaks in the chromatogram.
-
Visualizations
Experimental Workflow
References
- 1. patents.justia.com [patents.justia.com]
- 2. Anaphylaxis Triggered by Benzyl Benzoate in a Preparation of Depot this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. WO2020022659A1 - A stable pharmaceutical composition comprising this compound - Google Patents [patents.google.com]
- 6. Methods and pharmaceutical compositions for reliable achievement of acceptable serum testosterone levels - Patent 1457208 [data.epo.org]
- 7. openaccessjournals.com [openaccessjournals.com]
Application Notes and Protocols for Testosterone Undecanoate Solubility in Various Pharmaceutical Vehicles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the solubility of testosterone (B1683101) undecanoate (TU) in a range of pharmaceutically relevant vehicles. The included data and protocols are intended to guide formulation development, analytical method design, and research applications involving this lipophilic active pharmaceutical ingredient (API).
Introduction
Testosterone undecanoate is an ester pro-drug of testosterone, characterized by its high lipophilicity and very low aqueous solubility.[1][2] This property presents a significant challenge for oral and parenteral drug formulation, necessitating the use of lipid-based carriers and solubilizing agents to achieve adequate bioavailability. For oral administration, formulations are designed to facilitate absorption through the intestinal lymphatic system, thereby bypassing first-pass metabolism in the liver.[3][4] Intramuscular injections utilize oily depots for a slow and sustained release of the drug.[5] Understanding the solubility of TU in different vehicles is therefore critical for the development of stable, effective, and bioavailable drug products.
Data Presentation: Solubility of this compound
The following table summarizes the solubility of this compound in various pharmaceutical vehicles. The data has been compiled from multiple sources to provide a comparative overview.
| Vehicle Category | Vehicle Name | Solubility (mg/mL) | Notes |
| Oils | Castor Oil | 103.1 - 250 | A common vehicle for both oral and intramuscular formulations.[5][6][7][8] |
| Oleic Acid | ~250 (25% w/w) | Used in early oral formulations.[9] | |
| Tea Seed Oil | 125 | Investigated as a vehicle for intramuscular injections.[5] | |
| Sunflower Seed Oil | 67.3 | A digestible oil containing long-chain fatty acids.[6] | |
| Corn Oil | 72.1 | A digestible oil containing long-chain fatty acids.[6] | |
| Peanut Oil | 73.3 | A digestible oil containing long-chain fatty acids.[6] | |
| Surfactants / Co-solvents | Benzyl Benzoate | - | Commonly used as a co-solvent in intramuscular injections to enhance solubility.[10][11] |
| Propylene Glycol | 2.1 | A water-soluble surfactant/co-solvent.[2][6] | |
| Lauroglycol FCC | 175.7 | A non-ionic, water-insoluble surfactant/co-solvent.[6] | |
| Capryol 90 | 226.7 | A non-ionic, water-insoluble surfactant/co-solvent.[6][12] | |
| Cremophor EL | 27.2 | A non-ionic surfactant.[6][12] | |
| Polysorbate 80 (Tween 80) | 28.4 | A surfactant/co-solvent.[2][6] | |
| Transcutol P | 57.2 | A surfactant/co-solvent.[2][6] | |
| Span 80 | 130.4 | A non-ionic, water-insoluble surfactant/co-solvent.[6] | |
| Isopropyl Myristate | - | Used as part of the oil phase in microemulsion formulations.[13] | |
| n-Butanol | - | Used as a co-surfactant in microemulsion formulations.[13] | |
| Fatty Acid Esters | Ethyl Oleate | 117.3 | A digestible long-chain fatty acid ester.[6][12] |
| Glycerine Trioleate | 60.9 | A digestible long-chain fatty acid ester.[6] | |
| Other | DMSO | 2 - 65 | Solubility is temperature-dependent and may require warming.[14] |
Note: Solubility can be influenced by temperature, the presence of co-solvents, and the specific grade of the vehicle. The data presented should be considered as a reference, and experimental verification is recommended for specific applications.
Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility of this compound
This protocol outlines a method for determining the equilibrium solubility of this compound in a given vehicle. This method is based on the principle of saturating a known volume of the vehicle with an excess amount of the drug and then quantifying the dissolved drug concentration after equilibrium has been reached.
Materials:
-
This compound (API powder)
-
Selected pharmaceutical vehicles (e.g., castor oil, oleic acid, etc.)
-
Glass vials with PTFE-lined caps
-
Analytical balance
-
Vortex mixer
-
Sonicator
-
Shaking incubator or rotator set at a controlled temperature (e.g., 25°C or 37°C)
-
Centrifuge
-
Syringes and filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and appropriate solvents for HPLC mobile phase and sample dilution
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound powder to a series of glass vials. The amount of excess drug should be sufficient to ensure that undissolved solids remain at equilibrium.
-
Accurately add a known volume (e.g., 2 mL) of the selected vehicle to each vial.
-
Securely cap the vials.
-
-
Equilibration:
-
Vortex the vials for 2-5 minutes to ensure thorough mixing.
-
Place the vials in a shaking incubator or on a rotator at a constant temperature (e.g., 25°C ± 1°C or 37°C ± 1°C) for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined empirically for each vehicle.[15][16]
-
-
Sample Collection and Preparation:
-
After the equilibration period, visually inspect the vials to confirm the presence of undissolved this compound.
-
Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to sediment the undissolved solids.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Filter the aliquot through a chemically compatible syringe filter (e.g., 0.45 µm PTFE) into a clean vial to remove any remaining undissolved particles.
-
-
Quantification by HPLC:
-
Accurately dilute the filtered supernatant with a suitable solvent (e.g., mobile phase) to a concentration within the calibrated range of the HPLC method.
-
Prepare a series of calibration standards of this compound of known concentrations.
-
Analyze the calibration standards and the diluted samples by HPLC. A typical HPLC method for this compound might use a C18 column with a mobile phase of acetonitrile (B52724) and water, with UV detection at approximately 240 nm.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of this compound in the diluted samples from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration of this compound in the undiluted supernatant by applying the dilution factor. This value represents the equilibrium solubility of this compound in the tested vehicle at the specified temperature.
-
Mandatory Visualizations
Diagram 1: Experimental Workflow for Equilibrium Solubility Determination
Caption: Workflow for determining the equilibrium solubility of this compound.
Diagram 2: Oral this compound Lymphatic Absorption Pathway
Caption: Simplified pathway of oral this compound lymphatic absorption.
References
- 1. This compound CAS#: 5949-44-0 [m.chemicalbook.com]
- 2. US20170136033A1 - Stable formulations of this compound - Google Patents [patents.google.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. An oral lipidic native testosterone formulation that is absorbed independent of food - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intramuscular injection of this compound for the treatment of male hypogonadism: phase I studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. WO2000059512A1 - Formulation comprising testosteron undecanoate and castor oil - Google Patents [patents.google.com]
- 8. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 9. researchgate.net [researchgate.net]
- 10. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 11. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 12. EP3157505B1 - Stable formulations of this compound - Google Patents [patents.google.com]
- 13. journals.iarn.or.id [journals.iarn.or.id]
- 14. This compound | Androgen Receptor | TargetMol [targetmol.com]
- 15. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 16. who.int [who.int]
Measuring Testosterone Undecanoate Metabolites: A Comparative Analysis of Serum and Plasma Protocols
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
The accurate quantification of testosterone (B1683101) levels following the administration of testosterone undecanoate (TU) is critical for clinical research and therapeutic drug monitoring. This document provides a detailed comparative analysis of using blood serum versus plasma for this purpose. A significant challenge in measuring testosterone after TU administration is the ex vivo enzymatic hydrolysis of the prodrug TU into its active metabolite, testosterone, by esterases present in the blood. This process can lead to a considerable overestimation of circulating testosterone levels, potentially impacting clinical decisions and research outcomes. This application note establishes that plasma collected with an esterase inhibitor, such as sodium fluoride (B91410) (NaF), is the superior matrix for accurately quantifying testosterone levels post-TU administration. Detailed protocols for sample collection, processing, and analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are provided for both serum and plasma to guide researchers in making informed decisions for their study designs.
Introduction: The Matrix Matters
This compound is an ester pro-drug of testosterone. Upon administration, it is metabolized by non-specific esterases in the blood and tissues to release active testosterone. A critical consideration for the bioanalysis of testosterone following TU administration is the potential for continued enzymatic conversion of TU to testosterone after blood collection. This ex vivo conversion is particularly problematic when preparing serum. The coagulation process, which is required for serum separation, allows for a significant time at temperatures conducive to enzymatic activity, leading to falsely elevated testosterone concentrations.[1][2][3][4]
In contrast, plasma is prepared by collecting blood in tubes containing anticoagulants and, crucially for this application, can include enzyme inhibitors. Sodium fluoride (NaF) is a commonly used esterase inhibitor that minimizes the ex vivo hydrolysis of TU to testosterone.[1][5] Therefore, the choice of blood matrix—serum or plasma—has profound implications for the accuracy of pharmacokinetic and pharmacodynamic assessments of TU-based therapies.
Quantitative Comparison: Serum vs. Plasma
Studies have consistently demonstrated a significant discrepancy in measured testosterone concentrations between serum and plasma samples collected from individuals treated with oral TU. The overestimation in serum can be substantial, with reported increases of up to 243% compared to enzyme-inhibited plasma.[1][3][6]
| Parameter | Serum | NaF-EDTA Plasma | Key Findings and Citations |
| Mean Testosterone Concentration (ng/dL) | Significantly Higher | Lower and more representative of circulating levels | Studies show that testosterone concentrations in serum are artificially inflated due to the post-collection conversion of TU.[1][6][7] |
| Pharmacokinetic Profile (AUC & Cmax) | Overestimated | More Accurate Representation | The Area Under the Curve (AUC) and Maximum Concentration (Cmax) for testosterone are significantly higher when measured in serum compared to NaF-EDTA plasma, which can lead to incorrect pharmacokinetic conclusions.[4] |
| Conversion Factor | Not Applicable | A conversion factor of approximately 1.214 can be used to estimate the equivalent serum testosterone value from a NaF-EDTA plasma measurement, though direct measurement in inhibited plasma is preferred.[5] | This factor was derived from regression analysis of TU to T conversion rates.[5] |
| Endogenous Testosterone Bias | Higher | A slight negative bias (around -11.7%) in basal testosterone levels has been observed in NaF/Na2EDTA plasma compared to serum in untreated individuals.[1] | This inherent difference should be considered when establishing baseline levels. |
Table 1: Summary of Quantitative Differences in Testosterone Measurement.
Experimental Protocols
The following protocols provide a detailed methodology for the collection, processing, and analysis of both serum and enzyme-inhibited plasma for the quantification of testosterone.
Blood Sample Collection and Processing
Objective: To obtain serum and plasma with minimal ex vivo conversion of TU for comparative analysis.
Materials:
-
Standard serum separator tubes (SST)
-
Plasma collection tubes containing Sodium Fluoride and Potassium Oxalate (NaF/KOx) or Sodium Fluoride and EDTA (NaF/EDTA)
-
Centrifuge
-
Pipettes and appropriate tips
-
Cryogenic storage vials
Protocol for Serum Collection:
-
Collect whole blood into a serum separator tube (SST).
-
Allow the blood to clot at room temperature for a minimum of 30 minutes, but no longer than 60 minutes.
-
Centrifuge the SST at 1,500 x g for 15 minutes at room temperature.
-
Carefully aspirate the serum and transfer it to a labeled cryogenic vial.
-
Store the serum sample at -80°C until analysis.
Protocol for Plasma Collection:
-
Collect whole blood into a plasma collection tube containing NaF/KOx or NaF/EDTA.
-
Gently invert the tube 8-10 times to ensure proper mixing of the anticoagulant and enzyme inhibitor.
-
Place the tube on ice immediately after collection.
-
Within 30 minutes of collection, centrifuge the plasma tube at 1,500 x g for 10 minutes at 4°C.
-
Carefully aspirate the plasma and transfer it to a labeled cryogenic vial.
-
Store the plasma sample at -80°C until analysis.
Sample Preparation for LC-MS/MS Analysis
Objective: To extract testosterone from the serum or plasma matrix for quantification.
Materials:
-
Internal Standard (IS) solution (e.g., Testosterone-d3)
-
Methyl tert-butyl ether (MTBE)
-
Water-Methanol solution (e.g., 50:50 v/v)
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
96-well plates
Protocol:
-
Thaw the serum/plasma samples and internal standard solution.
-
In a 96-well plate, add 100 µL of serum or plasma sample.
-
Add 25 µL of the internal standard solution to each well.
-
Add 500 µL of MTBE to each well.
-
Seal the plate and vortex for 10 minutes to extract the analytes.
-
Centrifuge the plate at 3,000 x g for 5 minutes.
-
Transfer the upper organic layer (approximately 450 µL) to a new 96-well plate.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the water-methanol solution.
-
Seal the plate and vortex briefly before placing it in the autosampler for LC-MS/MS analysis.
LC-MS/MS Analysis
Objective: To quantify the concentration of testosterone in the prepared samples.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in methanol
-
Gradient: A suitable gradient to separate testosterone from other endogenous components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Testosterone: e.g., m/z 289.2 -> 97.1
-
Testosterone-d3 (IS): e.g., m/z 292.2 -> 100.1
-
-
Collision Energy and other MS parameters: Optimize for the specific instrument used.
Data Analysis:
-
Generate a calibration curve using known concentrations of testosterone standards.
-
Calculate the testosterone concentration in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Visualizations
Experimental Workflow
Caption: Workflow for comparative analysis of testosterone in serum and plasma.
Testosterone Signaling Pathway
Caption: Classical androgen receptor-mediated testosterone signaling pathway.[8][9][10]
Conclusion and Recommendations
The evidence strongly indicates that for studies involving the administration of this compound, the use of serum as a matrix for testosterone quantification is prone to significant error due to ex vivo enzymatic conversion. This can lead to the overestimation of circulating testosterone levels, potentially confounding the interpretation of pharmacokinetic data and clinical outcomes.
Therefore, it is strongly recommended that researchers and drug development professionals utilize plasma collected in tubes containing an esterase inhibitor, such as sodium fluoride, for the accurate measurement of testosterone following TU administration. Adherence to the detailed protocols provided in this document will ensure the generation of reliable and reproducible data, which is paramount for the successful development and clinical management of this compound therapies.
References
- 1. Importance of measuring testosterone in enzyme-inhibited plasma for oral this compound androgen replacement therapy clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Importance of measuring testosterone in enzyme-inhibited plasma for oral this compound androgen replacement therapy clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. e-b-f.eu [e-b-f.eu]
- 5. SUN-227 Monitoring Testosterone (T) Levels in Men Receiving Oral this compound (TU): Challenges Due to Post-Collection Conversion of TU-to-T and a Path Forward - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A New Oral this compound Formulation Restores Testosterone to Normal Concentrations in Hypogonadal Men - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Testosterone signaling and the regulation of spermatogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testosterone Undecanoate Stability and Storage in Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the stability and recommended storage conditions for testosterone (B1683101) undecanoate (TU) for research purposes. Detailed protocols for stability-indicating analytical methods are also included to ensure the integrity of research outcomes.
Introduction to Testosterone Undecanoate Stability
This compound is an ester prodrug of testosterone. Its stability is a critical factor in research settings to ensure accurate and reproducible results. The stability of TU is influenced by its formulation, storage temperature, and exposure to light and humidity. Understanding these factors is essential for maintaining the compound's integrity from procurement to experimental use.
Oral formulations of this compound have evolved to improve stability. An older formulation using oleic acid had a limited shelf-life at room temperature due to re-esterification. A newer formulation, which incorporates castor oil and propylene (B89431) glycol laurate, has significantly improved stability, allowing for storage at room temperature for approximately three years[1]. Microemulsion formulations have also been developed and have shown stability for two months when stored at 4°C and 27°C[2]. Intramuscular injectable formulations, typically in castor oil with benzyl (B1604629) benzoate, are designed for long-acting depot release and have their own specific stability profiles[3].
Recommended Storage Conditions
Proper storage is crucial to prevent the degradation of this compound. The following table summarizes the recommended storage conditions based on the formulation.
| Formulation Type | Recommended Storage Temperature | Shelf-Life | Additional Notes |
| Oral (Castor oil/Propylene glycol laurate) | Room Temperature (20-25°C) | Approx. 3 years[1] | Protect from light and moisture. |
| Oral (Microemulsion) | 4°C or 27°C | At least 2 months[2] | Protect from light. |
| Intramuscular Injection (in Castor Oil) | Controlled Room Temperature (20-25°C) | Up to 2 years[4] | Do not freeze. Protect from light. Use immediately after opening[4]. |
| Solid (API) | Controlled Room Temperature (20-25°C) | Varies by manufacturer | Store in a well-closed container, protected from light and moisture. |
Signaling Pathway of Testosterone
This compound is hydrolyzed in the body to testosterone, which then exerts its physiological effects by binding to the androgen receptor (AR). The subsequent signaling can occur through classical genomic or non-classical non-genomic pathways.
Caption: Classical Androgen Receptor Signaling Pathway.
Experimental Protocols for Stability Assessment
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for quantifying this compound and its degradation products.
Protocol: Stability-Indicating HPLC Method
This protocol is a composite based on several published methods for the analysis of this compound[3][5][6][7].
Objective: To quantify the concentration of this compound and its related substances to assess its stability over time and under various stress conditions.
Materials:
-
This compound reference standard and test samples
-
HPLC grade acetonitrile (B52724), methanol, and water
-
Ammonium acetate (B1210297) or other suitable buffer salts
-
Volumetric flasks, pipettes, and syringes
-
HPLC system with a UV detector
-
C8 or C18 reverse-phase HPLC column (e.g., YMC Pack C8, 150 mm x 4.6 mm, 5 µm or Agilent C18, 250 mm x 4.6 mm, 5 µm)[3][6]
-
0.45 µm syringe filters
Chromatographic Conditions:
| Parameter | Condition 1 | Condition 2 |
| Column | YMC Pack C8 (150 mm x 4.6 mm, 5 µm)[3][5] | Agilent C18 (250 mm x 4.6 mm, 5 µm)[6] |
| Mobile Phase | Gradient elution with Mobile Phase A (Water:Acetonitrile, 90:10, v/v) and Mobile Phase B (Acetonitrile)[5] | Isocratic elution with 100% Methanol[6] |
| Flow Rate | 1.0 mL/min[3] | 0.8 mL/min[6] |
| Column Temperature | 35°C[5] | 25°C[6] |
| Detection Wavelength | 240 nm[5][6] | 240 nm[6] |
| Injection Volume | 10 µL[3] | 10 µL[6] |
Procedure:
-
Standard Solution Preparation:
-
Accurately weigh about 20 mg of this compound reference standard into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase or a suitable diluent (e.g., a mixture of water and acetonitrile 5:95 v/v) to obtain a stock solution of approximately 400 ppm[6][7].
-
Prepare working standard solutions of desired concentrations (e.g., 20-60 ppm) by further diluting the stock solution with the diluent[6].
-
-
Sample Preparation:
-
For solid API, prepare a solution in the mobile phase or diluent to a known concentration (e.g., 500 ppm)[3].
-
For formulated products (e.g., capsules), extract a known amount of the formulation with a suitable solvent, sonicate to ensure complete dissolution, and dilute to the desired concentration within the calibration range[6].
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard and sample solutions into the chromatograph.
-
Record the chromatograms and measure the peak areas.
-
-
Data Analysis:
-
Calculate the concentration of this compound in the samples by comparing the peak area with that of the standard solution.
-
Monitor for the appearance of new peaks or changes in the area of existing impurity peaks, which would indicate degradation.
-
Protocol: Forced Degradation Study
Forced degradation studies are conducted to identify potential degradation products and establish the intrinsic stability of the molecule. These studies are performed under more severe conditions than accelerated stability testing, as per ICH guidelines[8][9].
Objective: To evaluate the degradation profile of this compound under various stress conditions.
Stress Conditions:
-
Acid Hydrolysis: Treat the sample solution with 0.1 M to 1 M HCl at room temperature or elevated temperature (e.g., 60°C) for a specified period[10].
-
Base Hydrolysis: Treat the sample solution with 0.1 M to 1 M NaOH at room temperature or elevated temperature for a specified period[10].
-
Oxidative Degradation: Treat the sample solution with 3% hydrogen peroxide at room temperature for a specified period[10].
-
Thermal Degradation: Expose the solid or liquid sample to dry heat (e.g., 80°C) for a specified period[10].
-
Photodegradation: Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter[9]. A control sample should be protected from light.
Procedure:
-
Prepare samples of this compound in solution or as a solid.
-
Expose the samples to the stress conditions outlined above for a duration sufficient to achieve 5-20% degradation[8].
-
For hydrolytic studies, neutralize the samples before analysis.
-
Analyze the stressed samples using the validated stability-indicating HPLC method described in section 4.1.
-
Analyze a non-stressed control sample for comparison.
-
Identify and quantify the degradation products.
Experimental Workflow and Logical Relationships
Experimental Workflow for Stability Testing
The following diagram illustrates the general workflow for conducting a stability study of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 5. FIGURE 1. [Pathways of testosterone biosynthesis and...]. - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. ejpmr.com [ejpmr.com]
- 7. Safety Aspects and Rational Use of this compound in the Treatment of Testosterone Deficiency: Clinical Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Application Notes and Protocols for In Vitro Models for Studying Testosterone Undecanoate Effects
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing in vitro models for investigating the cellular and molecular effects of testosterone (B1683101) undecanoate (TU). This document outlines suitable cell line models, detailed experimental protocols for key assays, and a summary of expected quantitative outcomes. Furthermore, it includes visualizations of the relevant biological pathways and experimental workflows to facilitate experimental design and data interpretation.
Introduction
Testosterone undecanoate is a long-chain ester of testosterone, functioning as a prodrug that requires intracellular esterase activity for its conversion into the biologically active androgen, testosterone.[1] Testosterone, in turn, can be further metabolized to the more potent androgen, dihydrotestosterone (B1667394) (DHT). Both testosterone and DHT exert their effects by binding to and activating the androgen receptor (AR), a ligand-dependent transcription factor that modulates the expression of a wide array of genes involved in various physiological and pathological processes.[2] In vitro models are invaluable tools for elucidating the specific mechanisms of action of TU, assessing its potency, and identifying its downstream cellular effects in a controlled environment.
Recommended In Vitro Models
The selection of an appropriate in vitro model is critical for obtaining physiologically relevant data. The ideal cell line should not only express the androgen receptor but also possess sufficient esterase activity to efficiently convert TU to testosterone.
1. Prostate Cancer Cell Lines:
Prostate cancer cell lines are the most extensively used models for studying androgen action due to their well-characterized androgen responsiveness.
-
LNCaP (Lymph Node Carcinoma of the Prostate): These cells are androgen-sensitive and express a functional, albeit mutated (T877A), androgen receptor.[3][4] They are known to metabolize testosterone and are a suitable model for studying androgen-regulated gene expression, such as prostate-specific antigen (PSA).[5][6]
-
PC-3 and DU-145: These prostate cancer cell lines are generally considered androgen-insensitive and have low to negligible AR expression.[4][7] They can serve as excellent negative controls or be engineered to express AR for specific investigations. Interestingly, some studies suggest that these cell lines may possess some steroidogenic enzymes.[8][9]
2. Osteoblast-like Cell Lines:
Androgens play a significant role in bone metabolism. Osteoblast-like cell lines are useful for studying the anabolic effects of testosterone on bone formation.
-
Saos-2 and U2-OS (Human): These human osteosarcoma cell lines express androgen receptors and are responsive to androgens.[10]
-
MC3T3-E1 (Murine): This pre-osteoblastic cell line is a well-established model for studying osteoblast differentiation and mineralization. Testosterone has been shown to increase osteoprotegerin (OPG) mRNA expression in these cells.[4]
3. Muscle Cell Lines:
Testosterone has well-documented anabolic effects on muscle mass and strength.
-
Human Fetal Skeletal Muscle Cells (HfSMC): Primary human skeletal muscle cells can be used to study the direct effects of testosterone on glucose metabolism and insulin (B600854) signaling pathways.[11]
-
C2C12 (Murine): This myoblast cell line is a common model for studying myogenesis and muscle differentiation, and can be used to investigate the anabolic effects of androgens.
4. Primary Cells:
Primary cells, while more challenging to culture, offer a more physiologically relevant model.
-
Primary Prostate Epithelial Cells (PrEC): These cells isolated from normal prostate tissue provide a non-cancerous model to study androgen action in a more physiological context.[3][12][13]
Signaling Pathway
The primary mechanism of action of this compound involves its conversion to testosterone, which then activates the androgen receptor signaling pathway.
Experimental Protocols
Cell Viability and Proliferation Assay (MTT/MTS Assay)
This protocol is designed to assess the effect of this compound on cell viability and proliferation.
Workflow:
Materials:
-
Selected cell line (e.g., LNCaP)
-
Complete cell culture medium
-
This compound (TU) stock solution (dissolved in a suitable solvent like DMSO or ethanol)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Typical concentration ranges to test for testosterone are between 1 nM and 10 µM.[2][14] Given that TU is a prodrug, a slightly higher concentration range may be necessary. Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of TU or vehicle control.
-
Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours).
-
MTT/MTS Addition:
-
For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
For MTS: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
-
Solubilization (for MTT only): After incubation with MTT, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm for MTT and 490 nm for MTS) using a microplate reader.
Measurement of Testosterone and Dihydrotestosterone (DHT) in Cell Culture Media
This protocol allows for the quantification of the conversion of TU to its active metabolites.
Workflow:
Materials:
-
Treated cell culture supernatants
-
Internal standards (e.g., deuterated testosterone and DHT)
-
Extraction solvent (e.g., methyl tert-butyl ether)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Protocol:
-
Sample Collection: After treating cells with TU for the desired time, collect the cell culture medium.
-
Internal Standard Spiking: Add a known amount of internal standards to each sample.
-
Liquid-Liquid Extraction: Extract the steroids from the medium using an appropriate organic solvent.
-
Evaporation and Reconstitution: Evaporate the organic solvent and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Inject the samples into the LC-MS/MS system for separation and quantification of testosterone and DHT.
-
Data Analysis: Calculate the concentrations of testosterone and DHT based on the standard curves generated.
Gene Expression Analysis (Quantitative PCR)
This protocol is used to determine the effect of this compound on the expression of androgen-responsive genes.
Workflow:
Materials:
-
Treated cells
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix
-
Primers for target genes (e.g., PSA, OPG) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Protocol:
-
Cell Treatment and Lysis: Culture and treat cells with TU as described for the viability assay. After the incubation period, lyse the cells directly in the culture dish using the lysis buffer from the RNA extraction kit.
-
RNA Extraction: Extract total RNA from the cell lysates according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR: Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.
-
Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression in TU-treated samples compared to the vehicle control.
Data Presentation
Quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Effect of Testosterone on LNCaP Cell Viability
| Testosterone Concentration | % Viability (48h) | % Viability (72h) |
| Vehicle Control | 100% | 100% |
| 1 nM | ~110% | ~120% |
| 10 nM | ~125% | ~140% |
| 100 nM | ~115% | ~130% |
| 1 µM | ~95% | ~110% |
| 10 µM | ~80% | ~90% |
Note: Data are hypothetical and represent expected trends based on published literature. Actual results may vary.
Table 2: Effect of Testosterone on Androgen-Responsive Gene Expression in LNCaP Cells (24h treatment)
| Gene | Testosterone Concentration (10 nM) - Fold Change vs. Control |
| PSA (KLK3) | ~5-10 fold increase[5] |
| TMPRSS2 | ~3-7 fold increase |
| FKBP5 | ~4-8 fold increase |
Note: Data are approximate and based on trends reported in the literature. Actual fold changes will depend on experimental conditions.
Conclusion
The in vitro models and protocols described in these application notes provide a robust framework for investigating the biological effects of this compound. By carefully selecting the appropriate cell model and applying these standardized assays, researchers can gain valuable insights into the molecular mechanisms of TU action, which is essential for both basic research and the development of new therapeutic strategies.
References
- 1. The proliferative effect of "anti-androgens" on the androgen-sensitive human prostate tumor cell line LNCaP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ATCC Primary Prostate Epithelial Cells; Normal Human, Quantity: Each of | Fisher Scientific [fishersci.com]
- 4. Testosterone increases osteoprotegerin mRNA expression in mouse osteoblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Androgen-induced prostate-specific antigen gene expression is mediated via dihydrotestosterone in LNCaP cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. clinicaltrials.eu [clinicaltrials.eu]
- 7. Osteoblasts Generate Testosterone From DHEA and Activate Androgen Signaling in Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. urosource.uroweb.org [urosource.uroweb.org]
- 9. Androgen-independent prostate cancer cells acquire the complete steroidogenic potential of synthesizing testosterone from cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Androgen receptors in osteoblast-like cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Testosterone insulin-like effects: an in vitro study on the short-term metabolic effects of testosterone in human skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ixcellsbiotech.com [ixcellsbiotech.com]
- 13. Human prostate epithelial cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Testosterone Nanoemulsion Prevents Prostate Cancer: PC-3 and LNCaP Cell Viability In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testosterone Undecanoate in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of testosterone (B1683101) undecanoate (TU) in preclinical studies, with a focus on dosage calculations, administration protocols, and relevant biological pathways. The information is intended to facilitate the design and execution of robust and reproducible experiments in animal models.
Data Summary: Testosterone Undecanoate Dosages and Pharmacokinetics in Preclinical Models
The following table summarizes key quantitative data from various preclinical studies involving the administration of this compound. This allows for easy comparison of dosages, routes of administration, and resulting testosterone levels across different animal models.
| Animal Model | Dosage | Route of Administration | Vehicle | Key Pharmacokinetic/Pharmacodynamic Findings | Reference |
| Wistar Rats | 31, 62.5, or 125 mg/kg | Subcutaneous (s.c.) | Not specified | A single injection of 100 mg/kg s.c. is effective in inducing physiological testosterone levels in orchiectomized (ORX) rats for at least four weeks. | [1][2] |
| Wistar Rats | 250 or 500 mg/kg | Intramuscular (i.m.) | Not specified | A single high dose of 500 mg/kg i.m. results in supraphysiological anabolic testosterone concentrations for up to six weeks in non-ORX rats. | [1] |
| Wistar Rats | 125, 250, 500, 750, or 1000 mg/kg | Not specified | Not specified | Dose-dependently higher and more stable levels of testosterone were observed compared to testosterone propionate. | [3] |
| Cynomolgus Monkeys | 10 mg/kg | Intramuscular (i.m.) | Not specified | Mean serum testosterone rose to 58 +/- 18 nmol/l on day 1 and remained at moderately supraphysiological levels for 45 days, then maintained in the normal range for another 56 days. | [4] |
| Mice | 100 or 500 mg/kg (single injection for 45 days) | Intramuscular (i.m.) | Castor oil | A single injection was used to investigate the effects on behavioral parameters in a model of Alzheimer's disease. | [5] |
Experimental Protocols
Protocol 1: Induction of Physiological Testosterone Levels in Orchiectomized Rats
This protocol is based on methodologies that have demonstrated the successful restoration of physiological testosterone levels in a castrated rat model, which is often used to study the effects of testosterone replacement.
1. Materials:
- This compound (powder)
- Sterile castor oil (or other suitable vehicle)
- Sterile glass vials
- Vortex mixer
- Syringes (1 mL) with appropriate gauge needles (e.g., 23-25G)
- Animal scale
- 70% ethanol (B145695) for disinfection
2. Preparation of this compound Formulation:
- Under sterile conditions (e.g., in a laminar flow hood), weigh the desired amount of this compound powder.
- Calculate the required volume of sterile castor oil to achieve the desired concentration (e.g., 100 mg/mL).
- Add the this compound powder to the sterile vial.
- Add the calculated volume of sterile castor oil to the vial.
- Vortex the mixture thoroughly until the this compound is completely dissolved and the solution is clear. Gentle warming may be required to aid dissolution.
- Store the prepared formulation at room temperature, protected from light.
3. Animal Model and Administration:
- Use adult male Wistar rats, approximately 180-200g.
- Perform bilateral orchiectomy (castration) under appropriate anesthesia and aseptic conditions to induce a hypogonadal state. Allow for a recovery period of at least one week.
- Weigh each animal accurately before administration to calculate the precise dose volume.
- Administer a single subcutaneous injection of this compound at a dose of 100 mg/kg.[1][2]
- The injection site, typically in the dorsal neck or flank region, should be disinfected with 70% ethanol.
- Control groups should receive an equivalent volume of the vehicle (castor oil).
4. Monitoring and Data Collection:
- Collect blood samples at baseline (before administration) and at regular intervals (e.g., weekly) for up to 4-6 weeks.[1]
- Serum testosterone levels should be measured using a validated method, such as ELISA or LC-MS/MS.
- Monitor animal health, body weight, and any relevant physiological or behavioral parameters according to the study's objectives.
Protocol 2: Induction of Supraphysiological Testosterone Levels in Rats
This protocol is designed for studies investigating the effects of high, anabolic doses of testosterone.
1. Materials:
- Same as Protocol 1.
2. Preparation of this compound Formulation:
- Follow the same procedure as in Protocol 1, adjusting the concentration to be suitable for delivering a higher dose in an appropriate volume.
3. Animal Model and Administration:
- Use adult male Wistar rats, approximately 180-200g.
- Weigh each animal accurately.
- Administer a single intramuscular injection of this compound at a dose of 500 mg/kg.[1]
- The injection should be administered into a large muscle mass, such as the gluteal or quadriceps muscles.
- Control groups should receive an equivalent volume of the vehicle.
4. Monitoring and Data Collection:
- Collect blood samples at baseline and at regular intervals for up to six weeks to monitor serum testosterone levels.[1]
- Monitor for any signs of toxicity or adverse effects associated with supraphysiological androgen levels.
- Measure relevant endpoints for the specific study, such as muscle mass, organ weights, and biochemical markers.
Visualizations
Caption: Experimental workflow for preclinical studies with this compound.
Caption: Simplified testosterone signaling pathway via the androgen receptor.
References
- 1. This compound: a useful tool for testosterone administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Injectable this compound has more favourable pharmacokinetics and pharmacodynamics than testosterone enanthate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of Long-Acting this compound on Behavioral Parameters and Na + , K+-ATPase mRNA Expression in Mice with Alzheimer`s Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Induction of Benign Prostatic Hyperplasia in Rats using Testosterone Undecanoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the induction of benign prostatic hyperplasia (BPH) in rat models using testosterone (B1683101) undecanoate (TU). This long-acting testosterone ester offers a more stable and convenient method for inducing BPH compared to shorter-acting esters like testosterone propionate (B1217596), which require more frequent injections.[1][2][3] The following protocols are based on established methodologies and provide detailed steps for successful BPH model development, including dosage, administration, and key endpoints for evaluation.
Application Notes
Testosterone undecanoate is an effective agent for inducing BPH in rats due to its long half-life, which ensures sustained high levels of androgens necessary for prostatic growth.[1][4] The use of castrated rats is recommended to eliminate the influence of endogenous testosterone, allowing for a more controlled and reproducible model of BPH.[2][5] The primary mechanism involves the conversion of testosterone to dihydrotestosterone (B1667394) (DHT) by the enzyme 5-alpha reductase in the prostate, which stimulates cell proliferation and leads to prostatic enlargement.[1][2]
Key advantages of using this compound include:
-
Reduced Injection Frequency: Due to its long-acting nature, TU can be administered at intervals of 2-3 weeks, significantly reducing the handling and stress on the animals compared to daily injections required for testosterone propionate.[1]
-
Stable Androgen Levels: TU provides more stable serum levels of testosterone and DHT, leading to a more consistent and reliable induction of BPH.[1][3]
-
Clinically Relevant Pathology: This model successfully recapitulates key pathological features of human BPH, including increased prostate weight and epithelial thickness.[1][2]
Experimental Protocols
Protocol 1: Optimal Dosage and Injection Cycle for BPH Induction
This protocol is designed to determine the optimal conditions for inducing BPH using this compound in Wistar rats.[1][4]
Materials:
-
Male Wistar rats (8 weeks old)
-
This compound (in a suitable vehicle like corn oil)
-
Anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail)
-
Surgical instruments for castration
-
Syringes and needles for subcutaneous injection
-
ELISA kits for testosterone, DHT, and 5-alpha reductase type 2
-
Formalin (10%) for tissue fixation
-
Hematoxylin and eosin (B541160) (H&E) stain
Procedure:
-
Animal Preparation:
-
Acclimatize male Wistar rats for at least one week before the experiment.
-
Perform bilateral orchiectomy (castration) under anesthesia to remove endogenous testosterone sources. A sham operation should be performed on the normal control group.[1]
-
Allow a one-week recovery period post-surgery.
-
-
Dosage Determination (8-week study):
-
Divide castrated rats into different groups and administer a single subcutaneous injection of this compound at varying concentrations (e.g., 125, 250, 500, 750, or 1000 mg/kg body weight).[1][4]
-
Include a castrated control group receiving only the vehicle (e.g., corn oil).
-
Monitor serum levels of testosterone and DHT weekly for 8 weeks via blood collection from the jugular vein.[1]
-
-
Injection Cycle Determination (12-week study):
-
Endpoint Analysis:
-
At the end of the study, euthanize the animals and collect blood from the abdominal vein for final hormone analysis (testosterone, DHT, 5-alpha reductase).[1]
-
Excise the prostate gland, weigh it, and calculate the prostate index (prostate weight / body weight x 100).[3]
-
Fix the prostate tissue in 10% neutral formalin for histopathological analysis.[2]
-
Embed the tissue in paraffin, section it, and stain with H&E to measure epithelial thickness.[1][2]
-
Data Presentation
Table 1: Effect of this compound Dosage on Prostate Measurements (8 weeks post-single injection)
| Treatment Group | Prostate Weight (g) | Prostate Index | Epithelial Thickness (µm) |
| Normal Control (Sham) | Value ± SD | Value ± SD | Value ± SD |
| Castrated Control | Value ± SD | Value ± SD | Value ± SD |
| TU (125 mg/kg) | Value ± SD | Value ± SD | Value ± SD |
| TU (250 mg/kg) | Value ± SD | Value ± SD | Value ± SD |
| TU (500 mg/kg) | Value ± SD | Value ± SD | Value ± SD |
| TU (750 mg/kg) | Value ± SD | Value ± SD | Value ± SD |
| TU (1000 mg/kg) | Value ± SD | Value ± SD | Value ± SD |
TU: this compound. Data to be filled in from experimental results. A dose-dependent increase in prostate weight, index, and epithelial thickness is expected.[1][3]
Table 2: Effect of this compound Injection Cycle on Prostate Measurements (12 weeks)
| Treatment Group (125 mg/kg TU) | Prostate Weight (g) | Prostate Index | Epithelial Thickness (µm) |
| Normal Control (Sham) | Value ± SD | Value ± SD | Value ± SD |
| Castrated Control | Value ± SD | Value ± SD | Value ± SD |
| TU every 1 week | Value ± SD | Value ± SD | Value ± SD |
| TU every 2 weeks | Value ± SD | Value ± SD | Value ± SD |
| TU every 3 weeks | Value ± SD | Value ± SD | Value ± SD |
| TU every 4 weeks | Value ± SD | Value ± SD | Value ± SD |
TU: this compound. Data to be filled in from experimental results. Administration every 2-3 weeks is expected to effectively induce BPH.[1]
Visualization of Pathways and Workflows
Caption: Experimental workflow for BPH induction in rats.
Caption: Androgen signaling pathway in BPH development.
References
- 1. Comparative application of this compound and/or testosterone propionate in induction of benign prostatic hyperplasia in Wistar rats | PLOS One [journals.plos.org]
- 2. Comparative application of this compound and/or testosterone propionate in induction of benign prostatic hyperplasia in Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparative application of this compound and/or testosterone propionate in induction of benign prostatic hyperplasia in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Oral Gavage Administration of Testosterone Undecanoate in Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Testosterone (B1683101) undecanoate (TU) is a long-acting ester of testosterone used in androgen replacement therapy. Its oral administration in preclinical rodent models, such as mice, is a critical step in studying its pharmacokinetics, pharmacodynamics, and therapeutic potential. Oral gavage is a common and effective method for delivering precise doses of substances directly into the stomach of laboratory animals. These application notes provide detailed protocols for the preparation and oral gavage administration of testosterone undecanoate in mice, along with relevant quantitative data and a description of the androgen receptor signaling pathway.
Data Presentation
The following tables summarize quantitative data related to the administration of androgens in rodents. It is important to note that pharmacokinetic and pharmacodynamic parameters can vary significantly based on the specific androgen, dose, vehicle, and animal strain.
Table 1: Gavage Needle and Volume Guidelines for Mice
| Mouse Weight (g) | Gavage Needle Gauge | Gavage Needle Length (inches) | Maximum Dosing Volume (mL/kg) |
| to 14 | 24 | 1 | 10 |
| 15-20 | 22 | 1 - 1.5 | 10 |
| 20-25 | 20 | 1 - 1.5 | 10 |
| 25-30 | 18 | 1.5 - 2 | 10 |
| 30-35 | 18 | 2 - 3 | 10 |
Data compiled from multiple sources.[1][2] Smaller volumes (e.g., 5 mL/kg) are often recommended to minimize the risk of reflux and aspiration.[1]
Table 2: Representative Pharmacokinetic Parameters of Oral this compound
| Species | Dose | Vehicle | Tmax (hours) | Key Findings |
| Human | 200 mg TU twice daily | Self-emulsifying drug delivery system | ~4 | Serum testosterone levels reached a steady state by day 7.[3] |
| Human | 120 mg TU | Not specified | Variable (centralized around peak) | High interindividual variability in serum testosterone concentrations.[4] |
| Rat | Not specified | Nanostructured Lipid Carriers (NLC) | ~2-4 | NLC formulations showed a 2-fold higher AUC compared to a commercial product.[5] |
Note: Pharmacokinetic data for oral gavage of this compound specifically in mice is limited in the provided search results. The data above is from human and rat studies and should be considered for guidance, with the understanding that mouse-specific pharmacokinetics may differ.
Table 3: Representative Pharmacodynamic Effects of Androgen Administration in Rodents
| Species | Androgen & Dose | Duration | Effect on Prostate Weight | Effect on Seminal Vesicle Weight |
| Rat | Testosterone Propionate (1 mg/day, s.c.) | 7 days | ~500% of control | ~450% of control |
| Mouse | Testosterone (25 mg/kg, oral) | 35 days | Significant Increase | Significant Increase |
This table provides illustrative data on the expected pharmacodynamic effects of androgens.[6] The magnitude of the effect will vary depending on the specific androgen, dose, duration of treatment, and rodent strain.[6]
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage
This protocol describes the preparation of an oil-based solution of this compound for oral administration to mice. Corn oil is a commonly used vehicle for water-insoluble compounds in toxicological studies.[7]
Materials:
-
This compound (powder)
-
Vehicle: Corn oil or sesame oil (pharmaceutical grade)[6]
-
Glass vial or beaker
-
Magnetic stirrer and stir bar
-
Warming plate
-
Analytical balance
-
Volumetric flasks
Procedure:
-
Calculate Required Amounts: Determine the total volume of the formulation needed and the required concentration of this compound based on the desired dose (e.g., mg/kg) and the average weight of the mice.
-
Weigh this compound: Accurately weigh the calculated amount of this compound powder using an analytical balance and place it into a glass vial or beaker.[6]
-
Create a Paste: Add a small amount of the oil vehicle to the powder to create a paste. This helps in wetting the powder and preventing clumping.[6]
-
Dissolution: Gradually add the remaining vehicle while continuously stirring with a magnetic stirrer.[6]
-
Warming (Optional): If necessary, gently warm the solution to approximately 40-50°C on a warming plate while stirring to aid in the dissolution of the this compound.[6] Caution: Avoid overheating, as it may degrade the compound.[6]
-
Ensure Homogeneity: Continue stirring until the this compound is completely dissolved and the solution is clear. If a suspension is intended, stir until it is homogenous.[6]
-
Cooling and Storage: Allow the solution to cool to room temperature before administration.[6] Store the prepared solution in a tightly sealed, light-protected container. For short-term storage, refrigeration at 4°C is recommended, though fresh preparation is ideal.[6]
Protocol 2: Oral Gavage Administration to Mice
This protocol outlines the standard procedure for administering the prepared this compound solution to mice via oral gavage. This technique should only be performed by trained personnel.[1][8][9]
Materials:
-
Prepared this compound solution
-
Appropriately sized gavage needles (refer to Table 1)[1][2][8]
-
1 mL syringes
-
Animal scale
Procedure:
-
Animal Preparation and Handling:
-
Weigh the mouse immediately before dosing to accurately calculate the administration volume.[9][10]
-
Select the appropriate gavage needle size based on the mouse's weight. The needle should have a smooth, rounded tip to prevent tissue damage.[8][10]
-
Measure the correct insertion depth by holding the gavage needle alongside the mouse, from the corner of the mouth to the last rib or the xiphoid process. This is the approximate length needed to reach the stomach. You can mark this length on the needle.[9][10]
-
-
Restraint:
-
Gavage Administration:
-
Fill the syringe with the calculated volume of the this compound solution and attach the gavage needle.
-
With the mouse properly restrained in a vertical position, gently insert the gavage needle into the diastema (the gap between the incisors and molars).[10]
-
Advance the needle along the roof of the mouth toward the back of the throat. The mouse will often swallow as the needle reaches the pharynx, which helps guide the needle into the esophagus.[10]
-
Gently pass the needle down the esophagus to the pre-measured depth. There should be no resistance. If resistance is met, do not force the needle; withdraw it and re-attempt insertion.[1][10]
-
Once the needle is correctly positioned in the stomach, slowly administer the substance over 2-3 seconds.[10]
-
After administration, gently and slowly withdraw the needle, following the same path of insertion.[10]
-
-
Post-Procedure Monitoring:
-
Return the mouse to its cage and observe it for at least 10-15 minutes for any signs of distress, such as difficulty breathing, gasping, or bleeding from the mouth or nose.[1][10]
-
Continue to monitor the animals 12-24 hours after dosing.[9][10] Potential complications can include esophageal perforation, aspiration pneumonia, and stress.[10] Clinical signs of complications may include respiratory distress, hunched posture, lethargy, and weight loss.[10]
-
Visualizations
Below are diagrams illustrating key pathways and workflows relevant to the oral administration of this compound in mice.
Caption: Androgen Receptor (AR) Signaling Pathway.
Caption: Experimental Workflow for Oral Gavage in Mice.
Androgen Receptor Signaling Pathway
The biological actions of testosterone are primarily mediated through the androgen receptor (AR), a ligand-dependent nuclear transcription factor.[11] The signaling process can be broadly categorized into genomic and non-genomic pathways.[12]
Genomic Pathway:
-
Uptake and Conversion: Testosterone circulates in the bloodstream and enters target cells.[13] In many tissues, it is converted to the more potent androgen, dihydrotestosterone (DHT), by the enzyme 5α-reductase.[11][13]
-
AR Binding and Activation: In the cytoplasm, the AR is part of a complex with heat-shock proteins (HSPs).[12][13] The binding of an androgen (testosterone or DHT) to the AR's ligand-binding domain causes a conformational change, leading to the dissociation of HSPs.[12][13]
-
Dimerization and Nuclear Translocation: The activated AR is then phosphorylated and forms a homodimer.[13][14] This dimer translocates into the nucleus.
-
DNA Binding and Gene Transcription: In the nucleus, the AR dimer binds to specific DNA sequences known as androgen-response elements (AREs) located in the regulatory regions of target genes.[12][13] This binding, along with the recruitment of co-activators, modulates the transcription of genes that influence various cellular processes, including proliferation and survival.[13]
Non-Genomic Pathway: Androgens can also elicit rapid cellular effects that are too quick to be mediated by gene transcription and translation.[11] This "non-classical" or "non-genomic" signaling involves the activation of second messenger pathways, such as ERK, Akt, and MAPK, through an AR-mediated complex near the plasma membrane.[11][12]
Disclaimer: The information provided in these application notes is intended for research purposes only. All animal procedures should be performed in accordance with institutional guidelines and regulations, and with the approval of the Institutional Animal Care and Use Committee (IACUC). Researchers should conduct pilot studies to determine the optimal dosing regimen for their specific experimental model.
References
- 1. iacuc.wsu.edu [iacuc.wsu.edu]
- 2. ouv.vt.edu [ouv.vt.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. fda.gov [fda.gov]
- 8. uac.arizona.edu [uac.arizona.edu]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 10. benchchem.com [benchchem.com]
- 11. Androgen Receptor Structure, Function and Biology: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Importance of the Androgen Receptor Signaling in Gene Transactivation and Transrepression for Pubertal Maturation of the Testis [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. commerce.bio-rad.com [commerce.bio-rad.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Testosterone Undecanoate (TU) Solubility Challenges for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on addressing the solubility issues of testosterone (B1683101) undecanoate (TU) for successful in vivo experiments.
Troubleshooting Guide
This section addresses specific problems you may encounter when formulating and administering Testosterone Undecanoate.
Question: My TU formulation appears clear initially but shows precipitation after a short period or upon administration. What is happening and how can I fix it?
Answer: This is a common issue known as drug precipitation, which can occur due to a few reasons:
-
Supersaturation: The initial formulation may be a supersaturated solution, which is inherently unstable. Small changes in temperature, the introduction of nucleation sites (like dust particles), or interaction with an aqueous environment (in vivo) can trigger precipitation.
-
Solvent Leaching/Dilution: Upon injection into the bloodstream or administration into the gastrointestinal tract, the solvent/cosolvent in your formulation can diffuse away, leading to a rapid decrease in the solubility of the highly lipophilic TU.
-
Temperature Effects: The solubility of TU can be temperature-dependent. A solution prepared at a higher temperature may precipitate when cooled to room temperature or physiological temperature.
Troubleshooting Steps:
-
Re-evaluate Your Vehicle: Ensure the chosen solvent or oil has a high loading capacity for TU. Refer to the solubility data below. Castor oil and oleic acid are excellent choices.
-
Use a Co-Solvent: Incorporating a co-solvent like benzyl (B1604629) benzoate (B1203000) or ethanol (B145695) can increase the solubilizing capacity of your primary vehicle. However, be mindful of potential toxicity and regulatory acceptance of the chosen co-solvent.
-
Consider Advanced Formulations: For oral administration, Self-Emulsifying Drug Delivery Systems (SEDDS) are highly effective.[1] These systems form fine oil-in-water emulsions upon contact with gastrointestinal fluids, keeping the drug in a solubilized state and enhancing absorption.[2][3] For injections, using a vehicle with higher viscosity, like castor oil, can slow the diffusion of the drug and solvent at the injection site, reducing the risk of precipitation.[4]
-
Control Temperature: Prepare your formulation at a controlled temperature and observe its stability at the intended storage and administration temperatures. Gentle warming can sometimes be used to redissolve precipitated drug, but the stability of this redissolved state should be carefully evaluated.[5]
Question: I am observing high variability in the plasma concentrations of testosterone in my animal subjects after oral administration of TU. What could be the cause?
Answer: High pharmacokinetic variability with oral TU is a well-documented challenge and is often linked to its mechanism of absorption.[6][7]
-
Food Effect: Oral TU is absorbed through the intestinal lymphatic system, a process that is significantly enhanced by the presence of dietary fats.[3][8] Administration to fasted subjects can lead to very poor and erratic absorption, whereas administration with a high-fat meal can dramatically increase bioavailability.[9]
-
Inconsistent Formulation: If you are preparing a simple suspension or a crude oil solution, inconsistencies in particle size or homogeneity can lead to variable dosing and absorption.
-
Intestinal Metabolism: TU is metabolized in the intestine, and the activity of metabolic enzymes can vary between individuals, contributing to variable bioavailability.[6]
Troubleshooting Steps:
-
Standardize Feeding Protocol: For your in vivo studies, it is critical to standardize the feeding state of your animals. Administering TU with a standardized meal (or a specific amount of fat) will help normalize absorption and reduce variability.[9]
-
Use a Robust Formulation: Employing a formulation like a SEDDS can reduce the food effect and provide more consistent absorption by presenting the drug in a finely emulsified form.[1][10]
-
Ensure Formulation Homogeneity: If using a suspension, ensure it is uniformly mixed before each administration to guarantee consistent dosing.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so difficult to dissolve?
A1: this compound is a long-chain ester of testosterone. This long fatty acid chain makes the molecule highly lipophilic (fat-loving) and, consequently, practically insoluble in water and aqueous buffers.[11][12] Its molecular structure favors dissolution in oils and certain organic solvents over aqueous media.
Q2: What are the most common vehicles for formulating TU for in vivo studies?
A2: For injectable formulations, common vehicles include fixed oils like castor oil, sesame oil, cottonseed oil, and tea seed oil.[13][14] Castor oil is particularly effective due to its high solubilizing capacity for TU.[4] For oral formulations, lipids like oleic acid and medium-chain triglycerides are often used, typically as part of a SEDDS which also includes surfactants (e.g., Tween 80, Cremophor EL) and co-surfactants (e.g., PEG400).[1][15]
Q3: What is a Self-Emulsifying Drug Delivery System (SEDDS) and why is it beneficial for TU?
A3: A SEDDS is an isotropic mixture of oil, a surfactant, a co-surfactant, and the drug substance.[16] This mixture is designed to spontaneously form a fine oil-in-water microemulsion upon gentle agitation in an aqueous medium, such as the fluids in the gastrointestinal tract.[12] For TU, a SEDDS is highly advantageous because it:
-
Presents the drug in a solubilized form, ready for absorption.[1]
-
Enhances absorption via the intestinal lymphatic pathway, bypassing the first-pass metabolism in the liver that inactivates many oral drugs.[11][17]
-
Can improve the consistency of absorption and reduce the dependency on food intake.[10]
Q4: Can I use TU for subcutaneous injection?
A4: While most commercial TU formulations are designed for deep intramuscular injection, studies in animal models have successfully used subcutaneous administration.[18][19] However, subcutaneous injection of a large volume of an oil-based formulation can lead to local site reactions. It is crucial to perform pilot studies to determine the tolerability and pharmacokinetic profile of your specific formulation when administered subcutaneously.
Q5: Are there any safety concerns with injectable oil-based TU formulations?
A5: A rare but serious complication associated with the intramuscular injection of oil-based TU is Pulmonary Oil Microembolism (POME).[20] This can occur if the oily vehicle inadvertently enters the bloodstream and travels to the lungs. Symptoms can include coughing, shortness of breath, and dizziness.[21] While more of a clinical concern, researchers should be aware of this potential complication and use proper injection techniques.
Data Presentation
Table 1: Solubility of this compound in Various Vehicles
| Vehicle/Component | Type | Solubility (% w/w) | Notes |
| Castor Oil | Oil | ~20-25% | High viscosity, good for injectable depots.[4][15] |
| Oleic Acid | Oil (Fatty Acid) | ~25-35% | Often used in oral lipid-based formulations.[15] |
| Sesame Oil | Oil | Lower than Castor Oil | Common vehicle for steroid injections. |
| Cottonseed Oil | Oil | Lower than Castor Oil | Common vehicle for steroid injections.[13] |
| Medium-Chain Triglycerides (MCT) | Oil | Variable | Used in SEDDS formulations.[1] |
| Dynasan 118 | Solid Lipid | ~30% (at 75°C) | Used in Nanostructured Lipid Carriers (NLC).[15] |
| Carnauba wax/oleic acid (1:1) | Lipid Mixture | ~40% (at 75°C) | High loading capacity for NLCs.[15] |
Note: Solubility can be influenced by temperature, purity of materials, and the presence of other excipients.
Table 2: Representative Pharmacokinetic Parameters of Different TU Formulations in Humans
| Formulation Type | Administration Route | Dose | Cmax (ng/dL) | Tmax (hours) | Key Finding |
| SEDDS (TLANDO) | Oral (with food) | 225 mg | 1134.1 ± 526.2 | ~4-6 | Achieves therapeutic levels reliably with food.[2] |
| Oil-filled capsule (Andriol) | Oral (with high-fat meal) | 80 mg | ~800 | ~4 | Highly dependent on fatty meal for absorption.[9] |
| Oil-filled capsule (Andriol) | Oral (fasted) | 80 mg | Very low/undetectable | - | Poorly absorbed without food.[3][9] |
| Intramuscular Injection | Intramuscular | 750 mg | Supraphysiological peak | ~7 days | Long-acting depot with slow release.[13] |
Note: Values are approximate and can vary significantly based on the specific study design, patient population, and analytical methods used.
Experimental Protocols
Protocol 1: Preparation of a Simple Oil-Based TU Solution for Injection (100 mg/mL)
-
Materials:
-
This compound (powder)
-
Sterile Castor Oil (pharmaceutical grade)
-
Sterile Benzyl Benzoate (optional co-solvent)
-
Sterile glass vial with a septum cap
-
Magnetic stirrer and stir bar
-
Warming plate
-
Sterile syringe and 0.22 µm syringe filter
-
-
Procedure:
-
In a sterile vial, weigh the appropriate amount of this compound powder. For 10 mL of a 100 mg/mL solution, use 1.0 g of TU.
-
Add the desired volume of castor oil. To reach a final volume of 10 mL, start by adding approximately 8 mL. If using a co-solvent, a common ratio is 80:20 or 70:30 oil to benzyl benzoate.
-
Add a sterile magnetic stir bar to the vial.
-
Place the vial on a magnetic stirrer with gentle warming (e.g., 40-50°C). Do not overheat as it can degrade the compound.
-
Stir until the TU powder is completely dissolved. This may take several hours. Visually inspect against a light source to ensure no solid particles remain.
-
Once dissolved, remove the stir bar and add sterile castor oil to reach the final desired volume (q.s. to 10 mL).
-
For sterilization, filter the final solution through a sterile 0.22 µm syringe filter into a final sterile vial.
-
Store at a controlled room temperature, protected from light. Observe for any signs of precipitation before use.
-
Protocol 2: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for Oral Gavage
-
Materials:
-
This compound (powder)
-
Oil Phase: Medium-Chain Triglycerides (MCT) or Oleic Acid
-
Surfactant: Cremophor® EL (Kolliphor® EL) or Tween® 80
-
Co-surfactant: Polyethylene Glycol 400 (PEG400) or Transcutol® P
-
Glass vial
-
Vortex mixer
-
Water bath or warming plate
-
-
Procedure:
-
Screening (Optional but Recommended): First, determine the solubility of TU in various oils, surfactants, and co-surfactants to select the best excipients.
-
Formulation Preparation: A representative formulation could be 10% TU, 30% Oil, 40% Surfactant, and 20% Co-surfactant (% w/w).
-
Weigh the required amount of TU into a glass vial.
-
Add the oil, surfactant, and co-surfactant in the predetermined ratios.
-
Gently warm the mixture (e.g., 30-40°C) to facilitate mixing and dissolution of the TU.
-
Vortex the mixture until a clear, homogenous, and isotropic solution is formed.
-
Characterization: To confirm SEDDS performance, add a small amount of the formulation (e.g., 100 µL) to a larger volume of water (e.g., 100 mL) with gentle stirring. A successful SEDDS will rapidly form a fine, bluish-white microemulsion. Droplet size can be analyzed using dynamic light scattering.
-
Store the final SEDDS formulation in a sealed container at room temperature.
-
Visualizations
Caption: Formulation selection workflow for this compound.
Caption: Troubleshooting flowchart for TU formulation precipitation.
References
- 1. Solid Self-Emulsifying Drug Delivery System (Solid SEDDS) for this compound: In Vitro and In Vivo Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety, efficacy, and pharmacokinetics of oral this compound in males with hypogonadism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety Aspects and Rational Use of this compound in the Treatment of Testosterone Deficiency: Clinical Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2000059512A1 - Formulation comprising testosteron undecanoate and castor oil - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. Curcumin enhances the oral bioavailability of testosterone by inhibiting its intestinal metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. An oral lipidic native testosterone formulation that is absorbed independent of food - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reexamination of Pharmacokinetics of Oral this compound in Hypogonadal Men With a New Self-Emulsifying Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. amberlife.net [amberlife.net]
- 12. journals.iarn.or.id [journals.iarn.or.id]
- 13. Pharmacokinetics of testosterone therapies in relation to diurnal variation of serum testosterone levels as men age - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics and pharmacodynamics of injectable this compound in castrated cynomolgus monkeys (Macaca fascicularis) are independent of different oil vehicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. What is the mechanism of this compound? [synapse.patsnap.com]
- 18. researchgate.net [researchgate.net]
- 19. This compound: a useful tool for testosterone administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Complications of injectable this compound in routine clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Complications of injectable this compound in routine clinical practice [ouci.dntb.gov.ua]
Technical Support Center: Testosterone Undecanoate Sample Integrity
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of testosterone (B1683101) undecanoate (TU) in blood samples. Accurate measurement of testosterone (T) and TU is critical for clinical trials and research studies involving TU-based therapies. The following information, presented in a question-and-answer format, addresses common issues and provides troubleshooting for experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my measured testosterone concentration higher than expected in subjects administered testosterone undecanoate?
A1: this compound is a prodrug that is rapidly metabolized by non-specific esterases present in whole blood to form active testosterone.[1][2][3] If blood samples are not collected and processed correctly, this in vitro conversion will continue after the sample has been drawn, leading to a factitiously high measurement of testosterone and an inaccurate representation of the circulating levels at the time of the blood draw.[1][2] This degradation is time and temperature-dependent.[1][4]
Q2: What is the primary cause of this compound degradation in blood samples?
A2: The primary cause is the enzymatic hydrolysis of the undecanoate ester bond by non-specific esterases found in the blood.[5][6] This process cleaves the undecanoate side chain from the testosterone molecule, releasing free testosterone.[5]
Q3: How can I prevent the degradation of this compound in my blood samples?
A3: To prevent degradation, it is crucial to inhibit the activity of esterase enzymes immediately upon blood collection. This is best achieved by using blood collection tubes containing an esterase inhibitor, such as sodium fluoride (B91410) (NaF).[1][4] Additionally, keeping the samples at a low temperature (e.g., on ice or at 4°C) will significantly slow down the rate of enzymatic conversion.[1][4]
Q4: What type of blood collection tubes are recommended for this compound analysis?
A4: For accurate measurement of testosterone in subjects receiving TU, the use of plasma tubes containing an enzyme inhibitor is mandatory.[1][3] Specifically, tubes containing sodium fluoride and an anticoagulant like disodium (B8443419) ethylenediaminetetraacetate (B1237979) (Na2EDTA) or potassium oxalate (B1200264) are recommended.[1] Standard serum tubes are not suitable as they lack esterase inhibitors and the clotting process at room temperature allows for significant degradation of TU to testosterone.[1][2]
Q5: What is the difference between using serum and plasma for this compound measurement?
A5: Serum is prepared from clotted blood, a process that typically occurs at room temperature for about 30-60 minutes, during which esterases are active and can degrade TU.[1] Plasma is prepared from unclotted blood by centrifugation, and when collected in tubes with an esterase inhibitor and an anticoagulant, the enzymatic activity is immediately minimized.[1] Therefore, enzyme-inhibited plasma is the required matrix to prevent the overestimation of testosterone concentrations.[1]
Q6: How quickly does this compound degrade in a standard serum tube?
A6: The degradation is rapid and significant. Studies have shown that testosterone concentrations can increase substantially over time when whole blood is incubated in serum tubes at room temperature.[1] The extent of this increase is proportional to the concentration of TU in the sample and the incubation time.[1] For example, in one study, testosterone concentrations increased by over 50% in just 30 minutes and continued to rise significantly over 60 minutes in samples fortified with TU.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in testosterone levels between samples from the same time point. | Inconsistent sample handling post-collection. This could include variations in the time between blood draw and centrifugation, and differences in storage temperature. | Standardize the sample handling protocol. Ensure all samples are placed on ice immediately after collection and centrifuged within a consistent, minimal timeframe. Use of pre-chilled collection tubes can also be beneficial. |
| Measured testosterone concentrations are unexpectedly high across all study participants receiving TU. | Use of inappropriate blood collection tubes (e.g., standard serum tubes without esterase inhibitors). | Immediately switch to blood collection tubes containing an esterase inhibitor such as sodium fluoride (e.g., NaF/Na2EDTA plasma tubes). Review and amend the study's sample collection protocol accordingly. |
| This compound is undetectable or present at very low levels, while testosterone levels are elevated. | Complete or near-complete degradation of TU into testosterone in vitro due to improper sample handling and storage. | Follow the recommended protocol for sample collection using enzyme-inhibited plasma tubes and immediate cooling. For long-term storage, ensure samples are kept at -20°C or -80°C.[1] |
| Inconsistent results when re-analyzing stored samples. | Improper long-term storage conditions leading to continued, albeit slower, degradation or freeze-thaw cycles. | Aliquot plasma samples into smaller volumes before freezing to avoid repeated freeze-thaw cycles. Ensure consistent and appropriate long-term storage temperatures (-20°C or -80°C).[1] |
Quantitative Data Summary
The following tables summarize the impact of different collection tubes and incubation times on the in vitro conversion of this compound to testosterone.
Table 1: Effect of Incubation Time and TU Concentration on Testosterone Levels in Serum [1]
| TU Concentration Fortified (ng/dL) | Duration of Incubation (min) | Measured Testosterone Concentration (ng/dL) | % Difference vs. Endogenous T |
| 0 | 0 | 23.75 | - |
| 1,500 | 30 | 36.76 | 54.8% |
| 1,500 | 60 | 45.81 | 92.9% |
| 10,000 | 30 | 152.66 | 542.8% |
| 10,000 | 60 | 253.18 | 966.0% |
| 30,000 | 30 | 306.02 | 1188.5% |
| 30,000 | 60 | 532.19 | 2140.8% |
| 70,000 | 30 | 732.49 | 2984.2% |
| 70,000 | 60 | 1262.81 | 5217.1% |
Table 2: Comparison of Different Collection Tubes on Testosterone Concentration in the Presence of TU [1]
| Matrix | Anticoagulant/Additive | Incubation Conditions | Measured Testosterone Concentration (ng/dL) | % Difference vs. Endogenous T |
| Serum | None | 30 min at Room Temp. | 536.8 | 2135.2% |
| Plasma | K2EDTA | 10 min at 4°C | 25.1 | -0.4% |
| Plasma | NaF/Na2EDTA | 10 min at 4°C | 24.3 | -3.6% |
| Plasma | NaF/K2C2O4 | 10 min at 4°C | 25.3 | 0.4% |
| Plasma | Protease & Esterase Inhibitor | 10 min at 4°C | 24.8 | -1.6% |
| (Samples were fortified with 60,000 ng/dL of this compound. Endogenous testosterone was measured in unfortified samples.) |
Experimental Protocols
Protocol 1: Blood Sample Collection for this compound Analysis
Objective: To collect whole blood and process it to obtain enzyme-inhibited plasma suitable for the accurate measurement of testosterone and this compound.
Materials:
-
Blood collection tubes containing Sodium Fluoride and Na2EDTA (or Potassium Oxalate).
-
Tourniquet, needles, and other standard phlebotomy supplies.
-
Ice bucket/container with crushed ice.
-
Refrigerated centrifuge.
-
Pipettes and cryovials for plasma aliquoting and storage.
Procedure:
-
Label the NaF/Na2EDTA tubes with the subject's identification, date, and time of collection. Pre-chilling the tubes on ice is recommended.
-
Perform venipuncture and collect the required volume of whole blood directly into the chilled NaF/Na2EDTA tubes.
-
Immediately after collection, gently invert the tubes 8-10 times to ensure proper mixing of the blood with the anticoagulant and enzyme inhibitor.
-
Place the tubes immediately in an ice bath. Samples should be maintained at 2-8°C.
-
Within 60 minutes of collection, centrifuge the tubes at 1,500-2,000 x g for 10-15 minutes in a refrigerated centrifuge set to 4°C.
-
Carefully aspirate the plasma supernatant, avoiding disturbance of the buffy coat and red blood cells.
-
Transfer the plasma into labeled cryovials. If multiple analyses are planned, it is advisable to create several aliquots to avoid freeze-thaw cycles.
-
Store the plasma aliquots at -20°C for short-term storage or at -80°C for long-term storage until analysis.
Protocol 2: Analysis of Testosterone and this compound by LC-MS/MS
Objective: To quantify the concentrations of testosterone and this compound in enzyme-inhibited plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Methodology Summary: This protocol provides a general outline. Specific parameters such as internal standards, extraction solvents, chromatographic columns, and mass transitions must be optimized and validated for the specific equipment and laboratory conditions.
-
Sample Preparation:
-
Thaw plasma samples at room temperature or in a cool water bath.
-
Vortex the samples to ensure homogeneity.
-
To a defined volume of plasma (e.g., 100 µL), add an internal standard solution containing isotopically labeled testosterone (e.g., T-d3) and this compound (e.g., TU-d3).
-
Perform protein precipitation by adding a solvent such as acetonitrile (B52724) or methanol (B129727). Vortex and centrifuge to pellet the proteins.
-
Alternatively, perform liquid-liquid extraction (LLE) with a suitable organic solvent (e.g., methyl tert-butyl ether) to extract the analytes from the plasma matrix.
-
Evaporate the supernatant or organic layer to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase for injection into the LC-MS/MS system.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC): Use a reversed-phase column (e.g., C18) to separate testosterone and this compound from other matrix components. A gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile or methanol with 0.1% formic acid is typically employed.
-
Mass Spectrometry (MS/MS): Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) to detect and quantify the analytes and their internal standards by monitoring specific precursor-to-product ion transitions.
-
-
Quantification:
-
Generate a calibration curve using a series of calibrators with known concentrations of testosterone and this compound in a surrogate matrix (e.g., stripped serum or a buffered solution with albumin).
-
Calculate the concentration of the analytes in the unknown samples by comparing the peak area ratios of the analyte to its internal standard against the calibration curve.
-
Visualizations
References
- 1. Importance of measuring testosterone in enzyme-inhibited plasma for oral this compound androgen replacement therapy clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Importance of measuring testosterone in enzyme-inhibited plasma for oral this compound androgen replacement therapy clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SUN-227 Monitoring Testosterone (T) Levels in Men Receiving Oral this compound (TU): Challenges Due to Post-Collection Conversion of TU-to-T and a Path Forward - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Testosterone, undecanoate | C30H48O3 | CID 65157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. e-b-f.eu [e-b-f.eu]
Technical Support Center: Optimizing Testosterone Undecanoate Dosing in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing testosterone (B1683101) undecanoate (TU) dosing frequency in animal studies. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your experimental design and execution.
Troubleshooting Guide
This guide addresses common issues encountered during the administration of testosterone undecanoate in animal experiments.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Inter-Individual Variability in Serum Testosterone Levels | 1. Improper injection technique leading to variable absorption. 2. Differences in animal metabolism or body composition. 3. Use of non-homogenous this compound suspension. | 1. Ensure consistent, slow intramuscular (IM) or subcutaneous (SC) injection technique. For IM, the gluteus medius is preferred. 2. Group animals by weight and ensure consistent body composition within experimental groups. 3. Gently warm the TU solution to room temperature and mix thoroughly before drawing into the syringe. |
| Supraphysiological Testosterone Levels (Spikes) | 1. Initial dose is too high. 2. Dosing frequency is too short for the given dose. 3. Rapid absorption from the injection site. | 1. Conduct a pilot study with a lower starting dose. 2. Increase the interval between injections based on pharmacokinetic data. For example, in rats, a single injection can maintain physiological levels for at least four weeks.[1][2] 3. Ensure deep intramuscular injection to allow for slow release from the oil depot. |
| Sub-Physiological Testosterone Levels (Troughs) | 1. Dosing interval is too long. 2. Dose is too low. 3. Animal model has a faster clearance rate. | 1. Reduce the time between injections. In rats, intervals of 2 or 3 weeks with a 125 mg/kg dose have been shown to be effective for stable induction of benign prostatic hyperplasia.[3] 2. Increase the dose of this compound. 3. Characterize the pharmacokinetics in your specific animal model and adjust the dosing regimen accordingly. |
| Local Site Reactions (e.g., inflammation, granuloma) | 1. Injection volume is too large for the site. 2. Irritation from the vehicle (e.g., castor oil, tea seed oil). 3. Needle gauge is too large. | 1. For rats, limit subcutaneous injection volume to 5 ml/kg per site.[4] 2. Ensure the vehicle is sterile and appropriate for the animal model. Consider using a different vehicle if reactions persist.[5] 3. Use a 23-25 gauge needle for subcutaneous injections in rats.[4] |
| Suppression of Spermatogenesis in Non-Orchiectomized Animals | 1. Exogenous testosterone is suppressing the hypothalamic-pituitary-gonadal (HPG) axis. | 1. This is an expected physiological response. If maintaining spermatogenesis is a goal, consider alternative experimental designs or co-administration of agents to support gonadotropin levels. A study in rats showed that a dose of 19 mg/kg of TU suppressed spermatogenesis, which was reversible.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using this compound over other esters like testosterone propionate (B1217596) (TP) or enanthate (TE) in animal studies?
A1: The main advantage of this compound is its long-acting nature, which allows for less frequent injections and more stable serum testosterone levels over an extended period.[1][2] This is in contrast to testosterone propionate, which has a short half-life requiring frequent administration, and testosterone enanthate, which can cause initial supraphysiological spikes in testosterone levels.[1][7]
Q2: How do I choose between subcutaneous (SC) and intramuscular (IM) injection for this compound?
A2: Both routes can be effective, but they have different pharmacokinetic profiles. Intramuscular injections generally provide a more sustained and stable release of testosterone.[1] Subcutaneous injections are often easier to perform in smaller animals like rats and can also achieve stable levels, though there may be more variability. The choice depends on the specific goals of the study and the animal model.
Q3: What is a typical starting dose and frequency for this compound in rats?
A3: A single subcutaneous injection of 100-125 mg/kg body weight has been shown to be effective in inducing and maintaining physiological testosterone levels in orchiectomized (castrated) rats for at least four weeks.[1][2][8] For inducing benign prostatic hyperplasia, a dose of 125 mg/kg every 2-3 weeks is considered optimal.[3]
Q4: Should I use orchiectomized (castrated) or intact animals for my study?
A4: The choice depends on your research question. Orchiectomized animals are used to eliminate the influence of endogenous testosterone, allowing for a precise study of the effects of exogenously administered testosterone.[1][3] Intact animals are used when the goal is to study the effects of supraphysiological testosterone levels or to investigate the impact on the HPG axis.[1]
Q5: How long does it take for serum testosterone levels to stabilize after a this compound injection?
A5: Following a single intramuscular injection in cynomolgus monkeys, serum testosterone levels can rise to moderately supraphysiological levels and remain there for about 45 days before returning to the normal physiological range for an additional 56 days.[6][7] In rats, a single injection can maintain steady-state levels for several weeks.[1]
Quantitative Data on this compound Pharmacokinetics
Table 1: Comparative Pharmacokinetics of Testosterone Esters in Animal Models
| Testosterone Ester | Animal Model | Dose & Route | Peak Testosterone Level | Duration of Action | Key Findings |
| This compound (TU) | Cynomolgus Monkeys (Orchidectomized) | 10 mg/kg IM | Moderately supraphysiological (40-68 nmol/l) | Maintained normal levels for over 100 days | More favorable pharmacokinetics with less initial spike and longer duration compared to TE.[6][7] |
| Testosterone Enanthate (TE) | Cynomolgus Monkeys (Orchidectomized) | 10 mg/kg IM | Highly supraphysiological (100-177 nmol/l) | Reached lower limit of normal after 31 days | Produced significant initial supraphysiological levels followed by a rapid decline.[6][7] |
| This compound (TU) | Wistar Rats (Orchidectomized) | 125 mg/kg SC | Physiological levels | Maintained for at least 4 weeks | Superior to testosterone pellets and propionate for maintaining stable, long-term physiological levels.[1][8] |
| Testosterone Propionate (TP) | Wistar Rats (Orchidectomized) | 10-40 mg/month SC | Short-lasting increase | Low levels observed after 14 days | Not suitable for maintaining long-term stable testosterone levels.[1][8] |
Table 2: Effect of this compound Dosing Frequency on Serum Testosterone in Rats
| Dosing Regimen (125 mg/kg) | Measurement Time Point | Mean Serum Testosterone (ng/mL) ± SD | Mean Serum DHT (ng/mL) ± SD |
| 2-week interval | Week 12 | 10.2 ± 2.1 | 1.8 ± 0.5 |
| 3-week interval | Week 12 | 9.8 ± 1.9 | 1.7 ± 0.4 |
| 4-week interval | Week 12 | 7.5 ± 2.5 | 1.3 ± 0.6 |
| Control (Castrated) | Week 12 | 0.5 ± 0.2 | 0.1 ± 0.05 |
| Data synthesized from studies on inducing benign prostatic hyperplasia in rats.[3][9] |
Experimental Protocols
Protocol 1: Subcutaneous Administration of this compound in Rats
-
Animal Model: Male Wistar or Sprague-Dawley rats, orchiectomized (if studying testosterone replacement) or intact.
-
Materials:
-
This compound in an oil-based vehicle (e.g., castor oil, tea seed oil).
-
Sterile syringes (1 mL or 3 mL).
-
Sterile needles (23-25 gauge).[4]
-
70% isopropyl alcohol.
-
Animal scale.
-
-
Procedure:
-
Weigh the animal to determine the correct dose volume.
-
Gently warm the this compound solution to room temperature and mix to ensure homogeneity.
-
Draw the calculated volume into the syringe.
-
Restrain the rat securely. The scruff of the neck is a common site for SC injections.
-
Lift the skin to create a "tent."
-
Swab the injection site with 70% isopropyl alcohol.
-
Insert the needle at the base of the tented skin, parallel to the body.
-
Aspirate slightly to ensure the needle is not in a blood vessel.
-
Inject the solution slowly.
-
Withdraw the needle and gently massage the area to aid dispersion.
-
Monitor the animal for any adverse reactions at the injection site.
-
Protocol 2: Intramuscular Administration of this compound in Rats
-
Animal Model: Male Wistar rats, orchiectomized or intact.
-
Materials:
-
This compound in an oil-based vehicle.
-
Sterile syringes (1 mL).
-
Sterile needles (25-27 gauge).
-
70% isopropyl alcohol.
-
Animal scale.
-
(Optional) Anesthetic for brief sedation.
-
-
Procedure:
-
Weigh the animal and calculate the required dose volume.
-
Prepare the injection as described in the SC protocol.
-
Anesthetize or restrain the animal securely to immobilize the hind limb.
-
Identify the quadriceps or gluteal muscle mass.
-
Swab the injection site with 70% isopropyl alcohol.
-
Insert the needle into the thickest part of the muscle at a 90-degree angle.
-
Aspirate to check for blood. If blood appears, withdraw and choose a new site.
-
Inject the solution slowly and steadily.
-
Withdraw the needle and apply gentle pressure to the site.
-
Monitor the animal during recovery from anesthesia (if used) and for any signs of distress or lameness.
-
Visualizations
Androgen Receptor Signaling Pathway
Caption: Classical androgen receptor signaling pathway.
Experimental Workflow for a Pharmacokinetic Study
Caption: A typical experimental workflow for a TU pharmacokinetic study.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. animalcare.ubc.ca [animalcare.ubc.ca]
- 5. researchgate.net [researchgate.net]
- 6. Reversible effect of this compound injection on spermatogenesis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. repositorio.ufc.br [repositorio.ufc.br]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Variability in Testosterone Undecanoate Pharmacokinetic Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in testosterone (B1683101) undecanoate (TU) pharmacokinetic (PK) studies.
Troubleshooting Guides
This section addresses common issues encountered during TU pharmacokinetic experiments that can contribute to data variability.
Issue 1: High Inter-Individual Variability in Plasma Testosterone Concentrations Following Intramuscular TU Injection
| Potential Cause | Troubleshooting/Mitigation Strategy |
| Injection Technique | - Standardize the injection site to the gluteal muscle for a slower, more consistent release. Avoid alternating between sites like the gluteus, quadriceps, or deltoid within a study, as absorption rates can differ.[1] - Ensure a consistent, slow injection rate. - Use a consistent needle gauge and length appropriate for deep intramuscular injection to ensure deposition within the muscle tissue. |
| Patient-Specific Factors | - Record and account for covariates such as body weight and baseline sex hormone-binding globulin (SHBG) levels in the pharmacokinetic modeling, as these are known to influence testosterone clearance.[2][3] - Consider age and body surface area when designing dosing intervals.[4] |
| Formulation and Vehicle | - Ensure the same formulation and vehicle (e.g., castor oil) are used for all subjects in a study, as the vehicle can significantly impact the release rate and half-life of testosterone.[5][6] |
Issue 2: Inaccurate and Variable Measurement of Testosterone and TU Concentrations
| Potential Cause | Troubleshooting/Mitigation Strategy |
| Ex Vivo Conversion of TU to Testosterone | - Critical: Collect blood samples in tubes containing an esterase inhibitor, such as sodium fluoride (B91410) (NaF), to prevent the enzymatic conversion of TU to testosterone after blood draw.[7][8] Using serum tubes without an inhibitor can lead to a significant overestimation of testosterone concentrations.[7] |
| Pre-analytical Sample Handling | - Standardize the time of day for blood collection, preferably in the morning, to account for circadian rhythms in endogenous testosterone.[9][10][11][12] - Process blood samples promptly after collection. If there are delays, ensure samples are kept at a consistent, cool temperature (e.g., 4°C) and establish a maximum time to centrifugation based on stability testing.[11] - Use a consistent sample matrix (plasma is preferred over serum due to the need for inhibitors).[9][11] |
| Analytical Method Issues | - Employ a validated, specific, and sensitive analytical method, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the quantification of testosterone and TU.[7][13] - Use a suitable deuterated internal standard (e.g., Testosterone-d3 or -d5) to compensate for matrix effects and variability during sample processing.[14] - Follow a rigorous method validation protocol according to regulatory guidelines (e.g., FDA, EMA).[7] |
Issue 3: High Variability in Pharmacokinetic Profiles of Oral Testosterone Undecanoate
| Potential Cause | Troubleshooting/Mitigation Strategy |
| Food Effect | - Administer oral TU with a standardized meal. The bioavailability of oral TU is significantly increased when taken with food.[15][16] - Standardize the fat content of the meal. A meal containing approximately 19 grams of fat has been shown to be sufficient for optimal absorption, with no significant further increase with higher fat content.[17][18] Administering oral TU in a fasted state leads to very low and variable absorption.[15][16][17][19] |
| Inter-individual Absorption Differences | - Acknowledge the inherent high inter-individual variability in the absorption of oral TU.[17] - In cases of consistently low testosterone levels despite standardized administration with food, consider that the individual may have poor lymphatic absorption of the drug. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical pre-analytical factor to control in TU pharmacokinetic studies?
A1: The most critical factor is preventing the ex vivo enzymatic conversion of TU to testosterone. This is achieved by collecting blood samples in plasma tubes containing an esterase inhibitor like sodium fluoride.[7][8] Failure to do so can result in falsely elevated testosterone concentrations, compromising the integrity of the pharmacokinetic data.
Q2: How does the injection site affect the pharmacokinetics of intramuscular TU?
A2: The injection site can influence the absorption rate. Injections into a large muscle with good blood flow, like the gluteus, generally result in a slower and more consistent release of testosterone compared to sites like the deltoid or quadriceps.[1] For consistency within a study, it is crucial to use the same injection site for all participants.
Q3: Is subcutaneous (SC) injection a viable alternative to intramuscular (IM) injection for TU?
A3: Yes, studies have shown that SC injection of TU is a viable alternative. While it may result in a later time to peak testosterone concentration, the overall testosterone exposure (AUC) does not differ significantly from IM administration.[20][21][22] However, there may be differences in patient-reported pain at the injection site.[20][21][22]
Q4: What is the impact of food on the bioavailability of oral this compound?
A4: Food, particularly dietary fat, has a profound impact on the bioavailability of oral TU. Administration with a meal significantly increases absorption.[15][16] Studies suggest that a meal containing a moderate amount of fat (around 19g) is sufficient to maximize absorption.[17][18] Administering oral TU in a fasted state results in negligible absorption.[15][16][17][19]
Q5: Which analytical method is recommended for quantifying testosterone and TU in plasma?
A5: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the recommended method due to its high sensitivity and specificity, which allows for accurate differentiation between testosterone and other structurally similar steroids.[7][13] It is also crucial to use a stable isotope-labeled internal standard to correct for any variability during sample preparation and analysis.[14]
Data Presentation
Table 1: Impact of Food on Oral this compound (80 mg) Pharmacokinetics
| Meal Composition | AUC0-tlast (nmol h/l) for Testosterone | Cmax (nmol/l) for Testosterone |
| Fasting | 19 | 2.4 |
| Fat-free meal (0.6g lipid) | 30.7 | - |
| Low-fat meal (5g lipid) | 43.5 | - |
| Normal meal (19g lipid) | 146 | - |
| Fatty meal (44g lipid) | 154 | - |
| Standardized Breakfast | 56.4 | 10.7 |
| Data compiled from studies assessing the food effect on oral TU.[15][17] |
Table 2: Pharmacokinetic Parameters of Intramuscular vs. Subcutaneous this compound (1000 mg)
| Parameter | Intramuscular (IM) | Subcutaneous (SC) |
| Time to Peak Concentration (Tmax) | 3.3 days | 8.0 days |
| Peak Concentration (Cmax) | 9.6 ng/mL | 8.4 ng/mL |
| Mean Residence Time | 110 days | 183 days |
| Data from a crossover clinical study comparing IM and SC administration of TU.[20][22] |
Experimental Protocols
Protocol 1: Blood Sample Collection and Processing for TU PK Studies
-
Sample Collection:
-
Collect whole blood samples via venipuncture into tubes containing sodium fluoride and potassium oxalate (B1200264) or sodium fluoride and EDTA as anticoagulants and esterase inhibitors.[7]
-
-
Sample Handling:
-
Gently invert the collection tubes 8-10 times to ensure proper mixing of blood with the additives.
-
If not processed immediately, store the whole blood samples at 4°C for a validated period (e.g., not exceeding 24 hours).[11]
-
-
Plasma Separation:
-
Centrifuge the blood samples at approximately 1500 x g for 10-15 minutes at 4°C to separate the plasma.
-
-
Storage:
-
Transfer the resulting plasma into labeled polypropylene (B1209903) tubes.
-
Store the plasma samples frozen at -20°C or -80°C until analysis.
-
Protocol 2: Quantification of Testosterone and TU in Plasma by LC-MS/MS
-
Sample Preparation (Liquid-Liquid Extraction):
-
Aliquot a specific volume (e.g., 150-300 µL) of plasma, calibration standards, and quality control samples into clean extraction tubes.[7][13]
-
Add a precise volume of a working solution of the deuterated internal standard (e.g., Testosterone-d5) to each tube.[7]
-
Add an appropriate buffer (e.g., ammonium (B1175870) formate (B1220265) pH 5).[7]
-
Add an immiscible organic solvent (e.g., methyl tert-butyl ether).[7][14]
-
Vortex vigorously to ensure thorough mixing and extraction of the analytes into the organic phase.
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the organic supernatant to a new set of tubes.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted samples onto an appropriate HPLC column (e.g., Waters BEH Phenyl, 50 × 3 mm, 1.7 µm).[7]
-
Use a gradient elution with a mobile phase consisting of, for example, ammonium formate in water and methanol.[13]
-
Perform detection using a tandem mass spectrometer operating in positive ionization mode with optimized mass transitions for testosterone, TU, and their respective internal standards.[7]
-
Visualizations
Caption: Workflow for TU pharmacokinetic sample analysis.
Caption: Key sources of variability in TU PK studies.
References
- 1. balancemyhormones.co.uk [balancemyhormones.co.uk]
- 2. Population Pharmacokinetic Modeling and Simulations to Evaluate a Potential Dose Regimen of this compound in Hypogonadal Males - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Population Pharmacokinetic Modeling and Simulations to Evaluate a Potential Dose Regimen of this compound in Hypogonadal Males - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimal injection interval for this compound treatment of hypogonadal and transgender men - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intramuscular injection of this compound for the treatment of male hypogonadism: phase I studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Importance of measuring testosterone in enzyme-inhibited plasma for oral this compound androgen replacement therapy clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. e-b-f.eu [e-b-f.eu]
- 9. researchgate.net [researchgate.net]
- 10. scielo.br [scielo.br]
- 11. journals.pan.pl [journals.pan.pl]
- 12. Evaluation of the influence of pre-analytical factors on total testosterone levels in healthy young men – Brazilian Journal of Pathology and Laboratory Medicine [jbpml.org.br]
- 13. farmaciajournal.com [farmaciajournal.com]
- 14. benchchem.com [benchchem.com]
- 15. Important effect of food on the bioavailability of oral this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The effect of food composition on serum testosterone levels after oral administration of Andriol® Testocaps® - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. academic.oup.com [academic.oup.com]
- 20. Pharmacokinetics and Acceptability of Subcutaneous Injection of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Pharmacokinetics and Acceptability of Subcutaneous Injection of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Inconsistent Results in Testosterone Undecanoate Experiments
Welcome to the technical support center for testosterone (B1683101) undecanoate (TU) research. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues that can lead to inconsistent experimental results. The following guides and frequently asked questions (FAQs) are formatted to provide direct answers and detailed protocols for challenges encountered during TU experiments.
I. Pharmacokinetic/Pharmacodynamic (PK/PD) Issues
This section addresses variability in the absorption, distribution, metabolism, and excretion (ADME) of testosterone undecanoate and its effect on biological systems.
Frequently Asked Questions (FAQs)
Q1: We are observing high inter-individual variability in plasma testosterone levels in our oral TU study in rodents. What are the likely causes?
High variability in plasma testosterone levels following oral administration of TU is a common issue, primarily due to its lipophilic nature and lymphatic absorption. Key factors include:
-
Food Effect: The bioavailability of oral TU is highly dependent on the presence and composition of food in the gastrointestinal tract. Co-administration with a meal, particularly one containing lipids, significantly enhances absorption.[1][2] Experiments conducted in a fasted state will result in minimal absorption.[1] The amount of fat in the meal is a critical variable; one study showed that a meal with at least 19g of lipids is sufficient to maximize absorption.[3][4]
-
Formulation: The vehicle used to dissolve TU is critical. Early formulations had stability and bioavailability issues.[1] Modern formulations often use a self-emulsifying drug delivery system (SEDDS) to improve consistency and reduce the food effect, but variability can still occur.[5]
-
Gavage Technique: Improper oral gavage technique can lead to dosing errors and variability in the amount of TU delivered to the stomach. Ensure consistent, slow administration.
Q2: Our long-acting injectable TU formulation is showing inconsistent release kinetics in our animal model. What should we investigate?
Inconsistent release from injectable TU depots can be attributed to several factors:
-
Injection Site and Technique: The site of injection (e.g., subcutaneous vs. intramuscular) and the depth of injection can influence the release profile.[6][7][8] Subcutaneous injections may lead to a later peak concentration compared to intramuscular injections.[6][7]
-
Injection Volume: The volume of the oil-based vehicle can affect the depot's surface area and subsequent release of TU. While larger volumes are common for long-acting formulations, this can sometimes lead to variability.
-
Vehicle Formulation: The viscosity and composition of the oil vehicle (e.g., castor oil, sesame oil) play a significant role in the release kinetics.[9] Any changes in the formulation between batches could lead to inconsistencies.
-
Animal Strain and Physiology: Differences in muscle mass, adipose tissue, and local blood flow between individual animals can alter the absorption rate from the injection site.
Troubleshooting Logical Flowchart: High Variability in Oral TU Pharmacokinetics
Caption: Troubleshooting high variability in oral TU PK.
Data Presentation: Impact of Dietary Fat on Oral TU Bioavailability
The following table summarizes data from a study investigating the effect of meal fat content on the pharmacokinetics of oral this compound.
| Meal Type | Fat Content (g) | Mean Cmax (nmol/L) | Mean AUC (nmol*h/L) |
| Low Calorie, Low Fat | 0.6 | 8.5 | 30.7 |
| Low Calorie, Low Fat | 5 | 11.2 | 43.5 |
| Normal Meal | 19 | 28.9 | 146 |
| High Fat Meal | 44 | 29.8 | 154 |
| Data adapted from a study on the effect of food composition on serum testosterone levels after oral administration of Andriol® Testocaps.[3][4] |
II. Analytical Issues
This section focuses on challenges related to the quantification of this compound and its metabolites in biological matrices.
Frequently Asked Questions (FAQs)
Q1: We are observing artificially high testosterone levels in our plasma samples from an oral TU study. What could be the cause?
This is a critical issue often caused by the ex vivo conversion of TU to testosterone by esterases present in the blood.[10] To prevent this, it is essential to use appropriate sample collection and handling procedures:
-
Anticoagulant Choice: Collect blood in tubes containing an esterase inhibitor, such as sodium fluoride (B91410) (NaF).
-
Sample Processing: Keep blood samples on ice immediately after collection and centrifuge at a low temperature to separate plasma as quickly as possible.
-
Matrix Selection: For studies involving oral TU, analyzing testosterone in enzyme-inhibited plasma is recommended over serum.[11]
Q2: Our HPLC-UV method for TU quantification is suffering from low sensitivity and poor peak shape. What are some potential solutions?
For improving HPLC-UV analysis of TU, consider the following:
-
Mobile Phase Optimization: A mobile phase of 100% methanol (B129727) is often used.[12] However, adjusting the mobile phase composition, for instance, by using a gradient with acetonitrile (B52724) and water, may improve peak shape and resolution.
-
Column Selection: A C18 column is standard for TU analysis.[12] Ensure the column is not degraded. Experimenting with different C18 columns from various manufacturers can sometimes yield better results.
-
Detection Wavelength: The typical detection wavelength for TU is around 240 nm.[12] Confirm that your detector is set to the optimal wavelength for your specific setup.
-
Sample Preparation: Inefficient extraction of the lipophilic TU from the plasma matrix can lead to low recovery and poor sensitivity. A liquid-liquid extraction with a non-polar solvent is a common approach.
Experimental Protocol: HPLC Quantification of this compound
This protocol is a general guideline for the quantification of TU in a formulation.
1. Materials and Reagents:
-
This compound reference standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)[12]
-
HPLC system with UV detector
2. Chromatographic Conditions:
-
Mobile Phase: 100% Methanol or a gradient of Acetonitrile and Water (e.g., 95:5 v/v)[12][13]
-
Column Temperature: 25°C[13]
3. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve TU reference standard in the mobile phase to prepare a stock solution (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of the samples.[12]
-
Sample Preparation (from soft gelatin capsules):
-
Take a quantity of the capsule fill equivalent to a known amount of TU (e.g., 40 mg).[12]
-
Dissolve in a suitable solvent (e.g., methanol) in a volumetric flask with the aid of sonication.[12]
-
Dilute to the final volume with the solvent.[12]
-
Filter the solution through a 0.45 µm filter before injection.
-
4. Analysis:
-
Inject the calibration standards to generate a standard curve.
-
Inject the prepared samples.
-
Quantify the amount of TU in the samples by comparing their peak areas to the standard curve.
III. In Vitro / Cell-Based Assay Issues
This section provides guidance on troubleshooting common problems in cell-based assays designed to assess the androgenic activity of this compound.
Frequently Asked Questions (FAQs)
Q1: Our androgen receptor (AR) activation reporter assay shows high background when using TU. What could be the cause?
High background in AR reporter assays can be due to several factors:
-
Compound Precipitation: TU is highly lipophilic and may precipitate in aqueous cell culture media, leading to light scattering that can interfere with luminescence or fluorescence readings. Ensure TU is fully dissolved in a suitable vehicle (e.g., DMSO) and that the final vehicle concentration in the media is low and consistent across all wells.
-
Cell Line Issues: The cell line used may have endogenous AR activity or may be sensitive to the vehicle used. It is crucial to run appropriate vehicle controls.
-
Contamination: Mycoplasma or other microbial contamination can affect cellular metabolism and reporter gene expression. Regularly test your cell cultures for contamination.
-
Reagent Quality: Old or improperly stored assay reagents (e.g., luciferase substrate) can lead to high background.
Q2: We are seeing inconsistent results between replicates in our AR activation assay. What are the common sources of this variability?
High variability between replicates is a frequent problem in cell-based assays.[14] Potential causes include:
-
Pipetting Errors: Inconsistent pipetting of cells, compounds, or assay reagents is a major source of variability. Use calibrated pipettes and consistent technique.
-
Uneven Cell Seeding: A non-homogenous cell suspension during plating will result in different cell numbers per well, leading to variable reporter gene expression. Ensure the cell suspension is well-mixed before and during plating.
-
"Edge Effect": Wells on the periphery of a multi-well plate are prone to evaporation, which can alter the concentration of media components and the test compound. To mitigate this, fill the outer wells with sterile media or PBS and do not use them for experimental data.
-
Inconsistent Incubation Times: Ensure all plates are incubated for the same duration.
Experimental Workflow: Androgen Receptor Activation Assay
References
- 1. Safety Aspects and Rational Use of this compound in the Treatment of Testosterone Deficiency: Clinical Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 5. benchchem.com [benchchem.com]
- 6. Pharmacokinetics and Acceptability of Subcutaneous Injection of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetics and Acceptability of Subcutaneous Injection of this compound [ouci.dntb.gov.ua]
- 9. cuaj.ca [cuaj.ca]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. researchgate.net [researchgate.net]
- 12. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. dovepress.com [dovepress.com]
- 14. goldbio.com [goldbio.com]
Technical Support Center: Enhancing Oral Bioavailability of Testosterone Undecanoate Formulations
Welcome to the technical support center for researchers, scientists, and drug development professionals working on improving the oral bioavailability of testosterone (B1683101) undecanoate (TU) formulations. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to address common challenges encountered during formulation development and experimentation.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of testosterone undecanoate inherently low and variable?
A1: The low and variable oral bioavailability of this compound is primarily attributed to two factors:
-
Extensive First-Pass Metabolism: When absorbed through the portal vein, testosterone is heavily metabolized by the liver before it can reach systemic circulation, significantly reducing its bioavailability.[1][2][3][4] this compound, as a prodrug, is designed to circumvent this by utilizing the lymphatic absorption pathway.[2][5][6][7]
-
High Lipophilicity: this compound is a highly lipophilic compound, which leads to poor solubility in the aqueous environment of the gastrointestinal tract. This can limit its dissolution and subsequent absorption.[3][8]
The variability in bioavailability is often influenced by factors such as the presence and composition of food, which affects lipid digestion and chylomicron formation necessary for lymphatic uptake.[6][9][10]
Q2: What is the primary mechanism for enhancing the oral absorption of this compound?
A2: The primary strategy to enhance the oral absorption of TU is to promote its uptake into the intestinal lymphatic system.[2][5][6][7] This pathway bypasses the liver, thus avoiding extensive first-pass metabolism.[1][2][3][4] This is achieved by formulating TU in lipid-based systems that facilitate its incorporation into chylomicrons, the body's natural transport vehicles for dietary fats.[6][7]
Q3: What are Self-Emulsifying Drug Delivery Systems (SEDDS) and how do they improve TU bioavailability?
A3: SEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluid.[11][12][13] For this compound, SEDDS formulations improve oral bioavailability by:
-
Enhancing Solubilization and Dissolution: The lipid base keeps the highly lipophilic TU in a solubilized state, overcoming dissolution rate-limiting steps in absorption.
-
Promoting Lymphatic Transport: The fine emulsion droplets are readily absorbed by the intestinal lymphatic system, thereby avoiding hepatic first-pass metabolism.[13]
-
Improving Reproducibility: By pre-dissolving TU in the formulation, SEDDS can reduce the variability in absorption often seen with crystalline or poorly soluble drugs.
Q4: Can nanotechnology be applied to improve the oral delivery of this compound?
A4: Yes, nanotechnology offers promising approaches. Nanostructured Lipid Carriers (NLCs) and nanonized TU formulations have been shown to significantly enhance oral bioavailability.[14][15][16] These technologies work by:
-
Increasing Surface Area: The small particle size of nanoparticles leads to a larger surface area for dissolution and absorption.[14]
-
Improving Lymphatic Uptake: Lipid-based nanoparticles are readily taken up by the lymphatic system.[15]
-
Enhancing Stability: NLCs can protect the drug from degradation in the gastrointestinal tract.
Studies have shown that NLC formulations can achieve a two-fold higher Area Under the Curve (AUC) compared to commercial formulations.[15]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low in vivo bioavailability despite a successful in vitro dissolution profile. | Poor lymphatic uptake. The formulation may not be effectively incorporated into chylomicrons. | Optimize the lipid composition of the formulation. Long-chain triglycerides are known to promote lymphatic transport. Ensure the presence of appropriate surfactants to facilitate emulsification and absorption. |
| High inter-subject variability in pharmacokinetic studies. | Significant food effect. The absorption of TU is highly dependent on the presence of dietary fats. | Standardize food intake during in vivo studies. Administer the formulation with a high-fat meal to maximize and normalize absorption.[9][10] Consider developing a formulation less dependent on food, such as advanced SEDDS or nanonized formulations.[7][17] |
| Formulation instability (e.g., phase separation, drug precipitation). | Incompatible excipients or incorrect ratios. | Conduct thorough excipient compatibility studies using techniques like DSC, TG, and FTIR.[8] Optimize the ratios of oil, surfactant, and co-surfactant to ensure the drug remains solubilized and the formulation is stable over its shelf life. |
| Poor self-emulsification performance (e.g., large globule size, slow emulsification). | Suboptimal surfactant/co-surfactant selection or concentration. | Screen different surfactants and co-surfactants for their ability to form stable microemulsions with the chosen lipid phase. Construct pseudo-ternary phase diagrams to identify the optimal self-emulsifying region.[11] |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Different Oral this compound Formulations
| Formulation | Subject | Cmax (ng/mL) | AUC (ng·h/mL) | Key Finding | Reference |
| Andriol Testocaps® (Fasted) | Healthy Women | 0.67 | 5.37 | Food significantly increases bioavailability. | [9] |
| Andriol Testocaps® (Fed) | Healthy Women | 10.7 | 56.4 | Bioavailability is approximately 10 times higher in the fed state. | [9] |
| Solid TU-SEDDS (Fed) | Beagle Dogs | - | 38.18 ± 21.90 | Solid SEDDS showed slightly higher AUC than the commercial formulation. | [12] |
| Andriol Testocaps® (Fed) | Beagle Dogs | - | 37.17 ± 13.79 | - | [12] |
| TU-NLC | Wistar Rats | - | ~2x Andriol Testocaps® | NLC formulation doubled the AUC compared to the commercial product. | [15] |
Experimental Protocols
In Vitro Dissolution Testing for Oral TU Capsules
This protocol is essential for assessing the in vitro release characteristics of this compound from a capsule formulation.
-
Dissolution Medium: 900 mL of phosphate (B84403) buffer (pH 6.8) containing a surfactant (e.g., 0.25% sodium lauryl sulfate) to create a medium that can solubilize the lipophilic drug.[3][18][19]
-
Temperature: 37°C ± 0.5°C.[3]
-
Sampling Times: Collect samples at predefined intervals (e.g., 15, 30, 45, 60, 90, and 120 minutes) to characterize the release profile.
-
Analysis: Quantify the amount of dissolved this compound using a validated High-Performance Liquid Chromatography (HPLC) method.[3][18]
In Vivo Pharmacokinetic Study Design for Oral TU Formulations
This protocol outlines a typical design for evaluating the pharmacokinetic profile of a new oral this compound formulation in human subjects.
-
Study Design: A single-dose, randomized, two-period, two-treatment crossover study is often employed.[9]
-
Subjects: Healthy male volunteers, often with induced hypogonadism to minimize the influence of endogenous testosterone.[20]
-
Administration: Administer a single dose of the test formulation and a reference product (e.g., a commercially available TU capsule) with a standardized high-fat meal.[9][20]
-
Blood Sampling: Collect blood samples at baseline (pre-dose) and at various time points post-administration (e.g., 0.5, 1, 2, 3, 4, 6, 8, 12, 24, and 48 hours).
-
Analytes: Measure the plasma concentrations of this compound and its active metabolite, testosterone, using a validated LC-MS/MS method.[9]
-
Pharmacokinetic Parameters: Calculate key parameters including Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the concentration-time curve).
Visualizations
Caption: Experimental workflow for developing and evaluating oral TU formulations.
Caption: Oral absorption pathways of this compound.
References
- 1. Contribution of lymphatically transported this compound to the systemic exposure of testosterone after oral administration of two andriol formulations in conscious lymph duct-cannulated dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Lymphatic absorption and metabolism of orally administered this compound in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intestinal lymphatic transport for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Important effect of food on the bioavailability of oral this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Study on Formulation of this compound Self-emulsifying Drug Delivery Systems [chinjmap.com]
- 12. Solid Self-Emulsifying Drug Delivery System (Solid SEDDS) for this compound: In Vitro and In Vivo Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. EP3157505B1 - Stable formulations of this compound - Google Patents [patents.google.com]
- 14. US20120135069A1 - Nanonized testosteron formulations for improved bioavailability - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. An oral lipidic native testosterone formulation that is absorbed independent of food - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 20. Steady-state pharmacokinetics of oral this compound with concomitant inhibition of 5α-reductase by finasteride - PMC [pmc.ncbi.nlm.nih.gov]
addressing testosterone undecanoate-induced fluctuations in hormone levels
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with testosterone (B1683101) undecanoate (TU). Our goal is to help you address and manage hormone level fluctuations during your experiments.
Troubleshooting Guides
Issue 1: Unexpected High Peak Testosterone Levels
Symptoms: Serum testosterone concentrations significantly exceed the upper limit of the desired physiological range shortly after administration.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Incorrect Dosing Calculation | Double-check all calculations for dose preparation. Ensure the correct concentration of testosterone undecanoate was used. |
| Rapid Initial Absorption (Oral) | Administer oral TU with a standardized meal, preferably one containing fat, to ensure consistent absorption.[1][2] Avoid administration on an empty stomach. |
| Individual Subject Variability | Screen subjects for baseline characteristics that may influence pharmacokinetics (e.g., BMI, SHBG levels). Consider a dose-finding study in a small cohort to determine optimal dosing for your specific experimental population.[3] |
| Improper Injection Technique (Intramuscular) | Ensure deep intramuscular injection into the gluteal muscle is performed slowly to prevent accidental intravascular administration.[4][5] |
Issue 2: Rapid Decline in Testosterone Levels Leading to Low Trough Concentrations
Symptoms: Serum testosterone falls below the therapeutic or desired experimental range before the next scheduled dose.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inadequate Dosing Interval | For intramuscular TU, consider shortening the dosing interval from 10-14 weeks to 8-10 weeks based on trough level monitoring.[3][4] A loading dose at week 4 after the initial injection can help achieve steady-state concentrations faster.[6][7][8] |
| Enhanced Clearance | Assess subject-specific factors that might increase testosterone clearance, such as low sex hormone-binding globulin (SHBG) levels.[3][9] |
| Suboptimal Oral Bioavailability | Ensure consistent administration of oral TU with a fat-containing meal to maximize lymphatic absorption and bioavailability.[1][2] |
| Metabolic Differences | Be aware of potential inter-individual or inter-strain differences in metabolism if working with animal models. |
Issue 3: High Variability in Hormone Levels Between Subjects
Symptoms: Significant differences in testosterone concentration profiles are observed across experimental subjects receiving the same dose.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Administration Protocol | Standardize the administration procedure for all subjects. For oral administration, control the timing and composition of meals. For injections, ensure consistent technique and site of injection. |
| Genetic Polymorphisms | Consider the potential influence of genetic variations in enzymes involved in testosterone metabolism (e.g., 5α-reductase, aromatase) and androgen receptor sensitivity. |
| Underlying Health Status | Screen subjects for conditions that can affect hormone levels and metabolism, such as obesity, diabetes, and liver or kidney disease.[10][11] |
| Diet and Lifestyle Factors | In long-term studies, provide guidance on maintaining a consistent diet and exercise regimen, as these can influence hormone levels.[12][13] |
Frequently Asked Questions (FAQs)
Q1: What is the typical pharmacokinetic profile of this compound?
A1: The pharmacokinetic profile of this compound varies significantly between oral and intramuscular formulations.
-
Oral this compound: After oral administration with a meal, testosterone levels typically peak within 4-6 hours.[1] Due to its relatively short half-life, it often requires twice-daily dosing to maintain stable levels.[14]
-
Intramuscular this compound: This formulation provides a long-acting depot. Following an injection, testosterone concentrations rise to a peak within a few days to a week and then slowly decline over a period of 10 to 14 weeks.[4][6][7][8] This results in more stable serum testosterone levels compared to shorter-acting esters.[15][16]
Q2: How can I minimize the "rollercoaster" effect of fluctuating hormone levels in my study?
A2: this compound, particularly the long-acting injectable formulation, is designed to minimize the peaks and troughs associated with shorter-acting testosterone esters.[7][17] To further stabilize levels, consider the following:
-
Use of a Loading Dose: For intramuscular TU, an initial loading dose at week 4 after the first injection helps to achieve steady-state therapeutic levels more quickly.[6][7][8]
-
Adjusting the Dosing Interval: If trough levels are consistently low, shortening the injection interval can help maintain testosterone within the desired range.[3][4]
-
Consistent Oral Dosing: For oral formulations, strict adherence to a twice-daily dosing schedule with meals is crucial for stable concentrations.[14]
Q3: When is the best time to measure testosterone levels to assess peak and trough concentrations?
A3: The timing of blood sampling is critical for accurately assessing hormone levels.
| Formulation | Peak Measurement | Trough Measurement | Mid-Interval Measurement |
| Oral | 3-5 hours post-dose[14][18] | Immediately before the next dose | Not typically performed |
| Intramuscular | Approximately 7 days post-injection[6][7] | Immediately before the next scheduled injection[5][18] | Midway between injections (e.g., week 6 of a 12-week cycle) to assess average exposure[18][19] |
Q4: What are the target therapeutic ranges for testosterone in experimental studies?
A4: The goal of testosterone replacement is typically to mimic natural physiological levels. For most studies, the aim is to maintain total testosterone concentrations in the mid-normal range for healthy young adult males, which is generally considered to be between 300 and 1000 ng/dL.[1][20] Some guidelines suggest aiming for the mid- to upper-normal range (450-600 ng/dL) when measured midway between injections.[19]
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound Formulations
| Parameter | Oral this compound | Intramuscular this compound (in Castor Oil) |
| Time to Peak Concentration (Tmax) | ~3-5 hours[14] | ~7 days[6] |
| Elimination Half-Life | ~1.6 - 33 hours (high variability)[14][21] | ~33.9 days[1][6][14] |
| Bioavailability | Low (3-7%)[14] | High |
| Dosing Frequency | Typically twice daily[14] | Every 10-14 weeks[4] |
Table 2: Example Monitoring Schedule for Intramuscular this compound Study
| Time Point | Action | Target Testosterone Level |
| Baseline | Measure baseline hormone levels (Total T, Free T, E2, DHT, LH, FSH, SHBG) | N/A |
| Week 1 | Optional: Measure peak testosterone level | Assess initial response |
| Week 4 | Administer second (loading) dose | N/A |
| Week 14 (and prior to each subsequent injection) | Measure trough testosterone level | Low- to mid-normal range[18] |
| Midway between injections | Measure mid-interval testosterone level | Mid-normal range (e.g., 450-600 ng/dL)[19] |
| Annually | Monitor hematocrit, hemoglobin, PSA, and lipid profile[4][19] | Within normal limits |
Experimental Protocols
Protocol 1: Monitoring Serum Testosterone Levels Following Intramuscular TU Administration
-
Subject Preparation: Subjects should be in a fasting state for morning blood draws to minimize diurnal variations.
-
Baseline Sampling: Prior to the first injection, collect a blood sample to determine baseline levels of total testosterone, free testosterone, SHBG, LH, FSH, estradiol, and DHT.
-
Administration: Administer this compound via deep intramuscular injection into the gluteal muscle.
-
Trough Level Sampling: Collect a blood sample immediately before administering the next scheduled injection (e.g., at week 14).
-
Mid-Interval Sampling: To assess average exposure, collect a blood sample at the midpoint of the dosing interval (e.g., at week 6 for a 12-week interval).
-
Sample Processing: Centrifuge blood samples to separate serum. Store serum at -80°C until analysis.
-
Analysis: Utilize a validated method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) for accurate quantification of steroid hormones.
Protocol 2: Assessing Oral this compound Absorption
-
Subject Preparation: Subjects should fast overnight.
-
Standardized Meal: Provide a standardized meal containing a moderate amount of fat.
-
Administration: Administer the oral this compound capsule(s) immediately after the meal.
-
Serial Blood Sampling: Collect blood samples at baseline (pre-dose), and then at 1, 2, 3, 4, 5, 6, 8, and 12 hours post-administration.
-
Sample Processing and Analysis: Follow the same procedures as outlined in Protocol 1.
-
Pharmacokinetic Analysis: Use the concentration-time data to calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC (Area Under the Curve).
Mandatory Visualizations
Caption: Testosterone signaling occurs via classical (genomic) and non-classical (non-genomic) pathways.
Caption: Experimental workflow for a long-term study using intramuscular this compound.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Reexamination of Pharmacokinetics of Oral this compound in Hypogonadal Men With a New Self-Emulsifying Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Population Pharmacokinetic Modeling and Simulations to Evaluate a Potential Dose Regimen of this compound in Hypogonadal Males - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medicines.org.uk [medicines.org.uk]
- 5. nottsapc.nhs.uk [nottsapc.nhs.uk]
- 6. Testosterone, undecanoate | C30H48O3 | CID 65157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. auajournals.org [auajournals.org]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. Safety, efficacy, and pharmacokinetics of oral this compound in males with hypogonadism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Landmark study defines factors influencing testosterone levels in men [uwa.edu.au]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. Improving Low Testosterone Naturally - Whole Health Library [va.gov]
- 13. How low testosterone treatment can help – and harm – a man's sex drive and fertility | Men's Health | UT Southwestern Medical Center [utswmed.org]
- 14. This compound - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. This compound in the treatment of male hypogonadism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scottishmedicines.org.uk [scottishmedicines.org.uk]
- 18. Table 3. [Recommendations for Monitoring of Men Receiving Testosterone Therapy]. - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. droracle.ai [droracle.ai]
- 20. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 21. valhallavitality.com [valhallavitality.com]
Technical Support Center: Analysis of Testosterone Undecanoate Metabolites
Welcome to the technical support center for the analytical measurement of testosterone (B1683101) undecanoate (TU) and its metabolites. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is testosterone undecanoate (TU) and how is it metabolized?
A1: this compound is a long-acting, synthetic prodrug of testosterone, meaning it is converted into testosterone within the body.[1] It is used in hormone replacement therapy for men with low testosterone levels.[1][2] When administered orally, TU is primarily absorbed through the lymphatic system, which allows it to bypass initial metabolism in the liver.[2][3] In the bloodstream and tissues, non-specific enzymes called esterases break down TU into active testosterone and undecanoic acid.[2][3] Testosterone is then further metabolized into other active compounds like dihydrotestosterone (B1667394) (DHT) or converted into conjugated forms, such as testosterone glucuronide and testosterone sulfate (B86663), which are primarily excreted in the urine.[3]
Q2: What are the primary metabolites of this compound that are measured?
A2: The primary analytes of interest when studying TU administration are:
-
This compound (TU): The intact prodrug.
-
Testosterone (T): The active hormone.
-
Dihydrotestosterone (DHT): A potent androgen metabolite of testosterone.[3]
-
Testosterone Glucuronide and Testosterone Sulfate: Water-soluble conjugates excreted in urine.[3] About 90% of a testosterone dose is excreted in the urine as these conjugates.[3]
Q3: What are the main analytical methods used to measure TU and its metabolites?
A3: The two most common analytical methodologies are:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is considered the gold standard due to its high specificity and sensitivity, allowing for the accurate quantification of testosterone and its various metabolites, even at low concentrations.[4][5]
-
Immunoassays (e.g., ELISA, CLIA): These methods are widely used in clinical settings because they are suitable for high-throughput analysis.[5] However, they can be prone to inaccuracies due to cross-reactivity with other structurally similar steroids.[5][6][7][8]
Q4: Why is sample collection and handling critical for accurate testosterone measurement after TU administration?
A4: TU can be rapidly broken down into testosterone by esterase enzymes present in whole blood.[9][10] If blood is collected in standard serum tubes, this ex vivo (outside the body) conversion can continue after the sample is drawn, leading to artificially inflated testosterone measurements.[9][10][11] Studies have shown this can cause an overestimation of testosterone concentration by up to 243%.[9][11] To prevent this, blood samples should be collected in tubes containing an enzyme inhibitor, such as sodium fluoride (B91410) (NaF).[9][12]
Troubleshooting Guide
Issue 1: Inaccurate Testosterone Levels in Serum Samples
Symptom: You observe unexpectedly high or variable testosterone concentrations in serum samples collected from subjects administered oral TU.
Possible Cause: Ex vivo hydrolysis of TU into testosterone in the collection tube due to esterase activity.[9][10] This is a significant issue in standard serum (red-top) tubes where clotting time allows for substantial enzymatic conversion.[10]
Troubleshooting Steps:
-
Verify Collection Tube Type: Confirm that blood samples were collected in tubes containing an esterase inhibitor like sodium fluoride (e.g., NaF/EDTA tubes).[9][12]
-
Review Sample Handling Protocol: Ensure that plasma was separated from whole blood promptly after collection through centrifugation.
-
Conduct a Comparative Study: If feasible, collect paired samples in both standard serum tubes and NaF/EDTA plasma tubes from the same subject at the same time point. Analyze both to quantify the extent of ex vivo conversion. A significant difference in testosterone levels will confirm the issue.[9]
Issue 2: Low Recovery of Analytes During Sample Preparation
Symptom: The recovery of testosterone or its metabolites from spiked quality control (QC) samples is below the acceptable range (typically <85%).
Possible Cause: Suboptimal extraction procedure, inefficient protein precipitation, or analyte degradation.
Troubleshooting Steps:
-
Optimize Extraction Solvent: The choice of organic solvent for liquid-liquid extraction (LLE) is critical. Solvents like methyl tert-butyl ether (MTBE) or mixtures of ethyl acetate (B1210297) and hexane (B92381) are commonly used for steroid extraction.[10][13] Experiment with different solvents or solvent ratios to improve recovery.
-
Evaluate Extraction pH: The pH of the aqueous phase can influence the extraction efficiency of steroids. Ensure the pH is optimized for your specific analytes.
-
Consider Solid-Phase Extraction (SPE): SPE can offer a more controlled and sometimes more efficient extraction than LLE.[14] Different sorbents (e.g., C18) can be tested to find the one with the best retention and elution characteristics for your metabolites.
-
Check for Degradation: Ensure samples are stored at appropriate temperatures (e.g., -80°C) and avoid repeated freeze-thaw cycles.[15][16]
Issue 3: Immunoassay Results Do Not Correlate with LC-MS/MS Data
Symptom: Testosterone concentrations measured by an immunoassay are consistently higher than those measured by LC-MS/MS.
Possible Cause: Cross-reactivity of the immunoassay antibodies with other endogenous or exogenous steroids.[5][7][17] Structurally similar compounds can bind to the assay's antibodies, leading to a false positive signal.[6][7][8]
Troubleshooting Steps:
-
Consult Assay's Package Insert: Review the manufacturer's data on cross-reactivity for the specific immunoassay kit being used.[6]
-
Test for Specific Cross-Reactants: If known metabolites or co-administered drugs are present, test them individually for cross-reactivity in the immunoassay. Anabolic steroids are known to cause false positives in testosterone immunoassays.[7]
-
Implement a Pre-analysis Extraction Step: Incorporating a liquid-liquid or solid-phase extraction step before the immunoassay can help remove interfering compounds.[17]
-
Confirm with a Reference Method: Use LC-MS/MS as the reference method to confirm any unexpected immunoassay results, especially when the clinical picture does not match the lab data.[5]
Issue 4: Incomplete Hydrolysis of Conjugated Metabolites
Symptom: When measuring total testosterone in urine, you suspect that the enzymatic hydrolysis step is not completely cleaving the glucuronide and sulfate conjugates.
Possible Cause: Inefficient enzyme activity, incorrect pH or temperature, or presence of enzyme inhibitors in the urine sample. Some testosterone glucuronide metabolites are known to be resistant to standard hydrolysis conditions.[18]
Troubleshooting Steps:
-
Optimize Hydrolysis Conditions: Ensure the pH, temperature, and incubation time are optimal for the β-glucuronidase enzyme used.[15]
-
Test Different Enzyme Sources: Enzymes from different sources (e.g., E. coli, H. pomatia) have different activities and specificities. H. pomatia also contains sulfatase activity, which is necessary for cleaving sulfate conjugates.[14]
-
Increase Enzyme Concentration: Systematically increase the amount of enzyme to see if recovery improves, indicating the initial concentration was insufficient.
-
Consider Chemical Hydrolysis: Acid hydrolysis (e.g., using sulfuric acid) can be an alternative for complete cleavage, although it can be less specific and may degrade the target analyte if conditions are too harsh.[19]
Data Summary Tables
Table 1: Comparison of Sample Collection Tubes for Testosterone Measurement After TU Administration
| Tube Type | Inhibitor | Average Testosterone Overestimation (vs. NaF Plasma) | Recommendation |
| Serum (Plain) | None | Up to 243%[9][11] | Not Recommended |
| Serum (RST) | Thrombin | High (variable) | Not Recommended |
| NaF/EDTA Plasma | Sodium Fluoride | Baseline (Reference) | Recommended |
Data compiled from studies demonstrating ex vivo conversion of TU.[9][10]
Table 2: Performance Characteristics of a Validated LC-MS/MS Method for T and DHT
| Parameter | Testosterone (T) | Dihydrotestosterone (DHT) |
| Dynamic Range | 100–30,000 pg/mL | 50–5000 pg/mL |
| Accuracy (% Bias) | Within 6.7% | Within 6.7% |
| Precision (CV%) | Within 8.5% | Within 8.5% |
| Extraction Recovery | > 85% | > 83% |
Source: Example validation data for an LC-MS/MS assay in human plasma/serum.[10]
Experimental Protocols & Visualizations
Protocol: Plasma Sample Preparation for LC-MS/MS Analysis
This protocol outlines a general liquid-liquid extraction (LLE) procedure for isolating testosterone from plasma collected in NaF/EDTA tubes.
-
Sample Thawing: Thaw plasma samples, calibrators, and QC samples at room temperature.
-
Internal Standard Spiking: To 100 µL of each plasma sample, add 100 µL of an internal standard working solution (e.g., testosterone-d5 in 10% reagent alcohol).[20]
-
Equilibration: Vortex the samples and allow them to equilibrate at room temperature for 30 minutes.[20]
-
Protein Dissociation/Buffering: Add 600 µL of 0.2 M ammonium (B1175870) acetate buffer (pH ~7) and vortex for 30 seconds.[20]
-
Liquid-Liquid Extraction: Add 3 mL of an organic solvent (e.g., methyl tert-butyl ether or a hexane/ethyl acetate mixture). Vortex vigorously for 5-10 minutes to ensure thorough mixing.
-
Phase Separation: Centrifuge the samples at ~3000 x g for 10 minutes to separate the organic and aqueous layers.
-
Analyte Collection: Transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 70:30 acetonitrile:water with 0.1% formic acid) for injection into the LC-MS/MS system.[4]
Metabolic and Analytical Workflows
Caption: Metabolic pathway of orally administered this compound.
Caption: Typical LC-MS/MS analytical workflow for TU metabolites.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Testosterone, undecanoate | C30H48O3 | CID 65157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- 7. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Importance of measuring testosterone in enzyme-inhibited plasma for oral this compound androgen replacement therapy clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A New Oral this compound Formulation Restores Testosterone to Normal Concentrations in Hypogonadal Men - PMC [pmc.ncbi.nlm.nih.gov]
- 13. wwwn.cdc.gov [wwwn.cdc.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Stability studies of testosterone and epitestosterone glucuronides in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Hormone Immunoassay Interference: A 2021 Update - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Testosterone misuse: Evaluation of metabolites conjugated with glucuronic acid stable to hydrolysis wit b-glucuronidase to improve detection capabilities | World Anti Doping Agency [wada-ama.org]
- 19. Synthetic and endogenous testosterone conjugates: acid hydrolysis studied by radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Evaluation of a one-step sample preparation protocol for analysis of total serum testosterone by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Oral Testosterone Undecanoate Absorption Through Vehicle Selection
This technical support center is designed for researchers, scientists, and drug development professionals investigating the oral delivery of testosterone (B1683101) undecanoate (TU). It provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during formulation development and preclinical/clinical evaluation.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
| Issue | Potential Causes | Troubleshooting Steps & Recommendations |
| Low or No Detectable Plasma Concentration of Testosterone Undecanoate | - Inadequate Lipid Content in Vehicle: TU absorption is highly dependent on co-administered lipids for lymphatic uptake.[1][2][3][4] - Fasted State Administration: Administration to fasted subjects significantly reduces bioavailability.[1][4] - Poor Formulation Design: The vehicle may not be effectively solubilizing the TU or promoting emulsification in the gastrointestinal tract. - Incorrect Animal Model: The selected animal model may not have a lymphatic system representative of humans for this application. | - Incorporate sufficient lipids: Ensure the formulation contains an adequate amount of lipids. Medium-chain and long-chain triglycerides are commonly used. - Administer with food: For preclinical studies, co-administer the formulation with a high-fat meal. For clinical trials, standardize the meal composition.[5] Approximately 19g of lipid per meal has been shown to be effective.[5] - Optimize the formulation: Consider developing a self-emulsifying drug delivery system (SEDDS) to improve solubilization and dispersion.[6][7][8] - Select an appropriate animal model: The dog model is often used for lymphatic absorption studies of lipophilic drugs.[9][10] |
| High Variability in Pharmacokinetic (PK) Data | - Inconsistent Food Intake: Variations in the amount and type of food consumed by subjects can lead to high PK variability.[4] - Formulation Instability: The formulation may not be physically or chemically stable, leading to inconsistent dosing. - Genetic Polymorphisms: Inter-individual differences in lipid metabolism and transport can contribute to variability. | - Standardize feeding protocols: In preclinical studies, provide a standardized meal at a consistent time before dosing. In clinical studies, control the fat content of the meal.[11] - Assess formulation stability: Conduct stability studies on your formulation under relevant storage and administration conditions. - Increase sample size: A larger sample size can help to account for inter-individual variability. |
| Supraphysiological Dihydrotestosterone (B1667394) (DHT) to Testosterone (T) Ratio | - First-Pass Metabolism in the Gut: 5-alpha reduction of TU in the gut wall can lead to the formation of dihydrothis compound (DHTU) and DHT.[2] | - Formulation modification: A novel oral lipidic native testosterone formulation has been shown to result in a more physiological DHT:T ratio compared to some TU formulations.[12][13] - Consider alternative delivery routes: While the focus is oral, for specific research questions, other routes could be explored to minimize gut metabolism. |
| Precipitation of this compound in Aqueous Media | - Poor Solubilization: The vehicle may not be maintaining TU in a solubilized state upon dilution in the gastrointestinal fluids. - Inadequate Surfactant Concentration: Insufficient surfactant in a SEDDS formulation can lead to poor emulsification and drug precipitation. | - Increase solubilizing excipients: Incorporate co-solvents or increase the concentration of the lipid phase. - Optimize surfactant/co-surfactant ratio: In SEDDS formulations, carefully titrate the concentration of surfactants and co-surfactants to ensure the formation of a stable microemulsion upon dilution.[14] |
Frequently Asked Questions (FAQs)
1. Why is vehicle selection so critical for oral this compound absorption?
Oral this compound is a highly lipophilic molecule.[3] Its absorption is unique in that it primarily occurs via the intestinal lymphatic system.[15][16] This pathway allows it to bypass the extensive first-pass metabolism in the liver that inactivates orally administered native testosterone.[2][9] The vehicle, which is typically lipid-based, is essential for:
-
Solubilizing the lipophilic TU: Keeping the drug in solution in the gastrointestinal tract.
-
Promoting lymphatic uptake: The absorption of TU is intricately linked with the absorption of dietary fats. The lipid vehicle stimulates the formation of chylomicrons in the enterocytes, which then encapsulate TU and transport it into the lymphatic circulation.[7]
2. What is a Self-Emulsifying Drug Delivery System (SEDDS) and how does it improve TU absorption?
A SEDDS is an isotropic mixture of oils, surfactants, and sometimes co-solvents that spontaneously forms a fine oil-in-water emulsion or microemulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[17][18] For this compound, a SEDDS offers several advantages:
-
Enhanced Solubilization: It maintains the lipophilic TU in a solubilized state.
-
Improved Dispersion: The spontaneous formation of small droplets increases the surface area for absorption.
-
Reduced Food Effect: Some advanced SEDDS formulations have been developed to produce consistent testosterone levels without the need for a high-fat meal.[7][8]
3. What is the impact of food on the bioavailability of oral this compound?
Food, particularly its fat content, has a profound impact on the bioavailability of oral TU.[1][4] Administration in a fasted state results in very low to negligible absorption.[1][4] Co-administration with a meal containing lipids significantly increases absorption. This is because dietary fats stimulate the secretion of bile salts, which aid in the emulsification of the lipid vehicle, and promote the formation of chylomicrons necessary for lymphatic transport.[3]
4. What are the key components of a vehicle for this compound?
A typical lipid-based vehicle for this compound will include:
-
Oil Phase: This is the primary solvent for TU. Examples include medium-chain triglycerides (MCT), castor oil, and other vegetable oils.[6][19]
-
Surfactant: These are crucial for the emulsification of the oil phase in the gut. Non-ionic surfactants with a high hydrophilic-lipophilic balance (HLB) are often used.[14]
-
Co-surfactant/Co-solvent: These can improve the solvent capacity of the formulation and the spontaneity of emulsification. Examples include polyethylene (B3416737) glycol (PEG) and ethanol.[14]
5. How do I choose an appropriate animal model for preclinical studies?
The choice of animal model is critical for evaluating the performance of oral TU formulations. The dog is a commonly used and well-regarded model for studying lymphatic drug absorption due to its anatomical and physiological similarities to humans in this regard.[9][10] Studies in dogs have been instrumental in demonstrating the contribution of lymphatic transport to the systemic exposure of testosterone after oral TU administration.[9] Rodent models are also used, but their lymphatic system and lipid metabolism can differ significantly from humans.[20]
Data Presentation
The following tables summarize quantitative data from various studies on the impact of vehicle and food on the pharmacokinetics of this compound.
Table 1: Effect of Food on Testosterone Bioavailability after Oral Administration of this compound (80 mg)
| Parameter | Fasting State | Fed State (Standardized Breakfast) |
| Testosterone Cmax (ng/mL) | 0.67 | 10.7 |
| Testosterone AUC (ng*hr/mL) | 5.37 | 56.4 |
| Data from a study in healthy postmenopausal women.[1][4] |
Table 2: Bioavailability of this compound in Different Formulations in Beagles
| Formulation | Condition | AUC (μg/L*h) |
| Solid TU-SEDDS | Not fed a high-fat diet | 5.81 ± 4.03 |
| Andriol Testocaps® | Not fed a high-fat diet | 5.53 ± 3.43 |
| Solid TU-SEDDS | Fed a high-fat diet | 38.18 ± 21.90 |
| Andriol Testocaps® | Fed a high-fat diet | 37.17 ± 13.79 |
| AUC represents the area under the curve for testosterone.[6] |
Table 3: Effect of Meal Lipid Content on Testosterone Bioavailability after Oral TU Administration
| Meal Lipid Content | Testosterone AUC₀₋tlast (nmol h/l) |
| 0.6 g | 30.7 |
| 5 g | 43.5 |
| 19 g | 146 |
| 44 g | 154 |
| Data from a study in postmenopausal women.[5] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the literature.
Protocol 1: In Vivo Pharmacokinetic Study in a Canine Model
-
Objective: To determine the absolute bioavailability and contribution of lymphatic transport to the systemic exposure of testosterone following oral administration of a TU formulation.
-
Subjects: Conscious, thoracic lymph duct-cannulated dogs.
-
Procedure:
-
Administer the this compound formulation orally to the dogs after a meal.
-
Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) via a peripheral vein.
-
Simultaneously, collect lymph from the thoracic duct cannula at the same time points.
-
Process blood samples to obtain plasma and store all samples at -20°C or lower until analysis.
-
Analyze plasma and lymph samples for testosterone and this compound concentrations using a validated analytical method such as LC-MS/MS.
-
Calculate pharmacokinetic parameters (AUC, Cmax, Tmax) for both plasma and lymph.
-
To determine absolute bioavailability, an intravenous dose of TU is administered in a separate study phase, and the resulting plasma AUC is compared to the oral AUC.
-
-
Reference: This protocol is based on methodologies described in studies investigating the lymphatic transport of TU in dogs.[9]
Protocol 2: In Vitro Dissolution Testing of a SEDDS Formulation
-
Objective: To evaluate the self-emulsification and drug release properties of a this compound-loaded SEDDS formulation.
-
Apparatus: USP Dissolution Apparatus 2 (Paddle).
-
Dissolution Medium: 900 mL of a relevant buffer, such as pH 1.2 HCl or pH 6.8 phosphate (B84403) buffer saline, maintained at 37 ± 0.5°C.
-
Procedure:
-
Encapsulate the SEDDS formulation in a suitable soft or hard gelatin capsule.
-
Place the capsule in the dissolution vessel.
-
Rotate the paddle at a specified speed (e.g., 50-100 rpm).
-
Withdraw aliquots of the dissolution medium at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Filter the samples through a suitable membrane filter (e.g., 0.45 µm).
-
Analyze the filtrate for the concentration of this compound using a validated analytical method, such as UV spectrophotometry or HPLC.
-
Plot the cumulative percentage of drug released versus time.
-
-
Reference: This is a general protocol based on standard pharmaceutical dissolution testing procedures for oral dosage forms.[21]
Visualizations
Diagram 1: Lymphatic Absorption Pathway of Oral this compound
Caption: Lymphatic uptake of oral this compound.
Diagram 2: Experimental Workflow for Evaluating a New TU Formulation
Caption: Workflow for the development and evaluation of an oral TU formulation.
References
- 1. Important effect of food on the bioavailability of oral this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Intestinal lymphatic transport for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The effect of food composition on serum testosterone levels after oral administration of Andriol® Testocaps® - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solid Self-Emulsifying Drug Delivery System (Solid SEDDS) for this compound: In Vitro and In Vivo Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. A new oral this compound therapy comes of age for the treatment of hypogonadal men - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Contribution of lymphatically transported this compound to the systemic exposure of testosterone after oral administration of two andriol formulations in conscious lymph duct-cannulated dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scite.ai [scite.ai]
- 11. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 12. An oral lipidic native testosterone formulation that is absorbed independent of food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An oral lipidic native testosterone formulation that is absorbed independent of food - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Solid Self-Emulsifying Drug Delivery System (Solid SEDDS) for Tes...: Ingenta Connect [ingentaconnect.com]
- 15. What is the mechanism of this compound? [synapse.patsnap.com]
- 16. Lymphatic absorption and metabolism of orally administered this compound in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. sphinxsai.com [sphinxsai.com]
- 18. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. benchchem.com [benchchem.com]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Managing High Hematocrit Levels in Animal Models Treated with Testosterone Undecanoate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing high hematocrit levels in animal models treated with testosterone (B1683101) undecanoate.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We observed a significant increase in hematocrit in our rat model after three weeks of testosterone undecanoate treatment. Is this an expected side effect?
A: Yes, an increase in hematocrit, potentially leading to erythrocytosis, is a well-documented physiological effect of testosterone administration.[1][2] Testosterone stimulates the production of red blood cells by increasing erythropoietin (EPO) levels and improving iron availability for erythropoiesis.[3][4] This effect is generally dose-dependent. While many preclinical studies using this compound in rats focus on outcomes other than hematology, the erythropoietic effect of testosterone is a known translational phenomenon.[5][6][7]
Q2: What are the potential consequences of elevated hematocrit in our experimental animals?
A: A drastic elevation in hematocrit increases blood viscosity. This can heighten the risk of thromboembolic events, such as stroke or myocardial infarction, and may negatively impact cardiovascular health by increasing the workload on the heart.[8][9] In a research setting, this could lead to unexpected adverse events, animal morbidity or mortality, and could be a confounding factor in the experimental results.
Q3: At what hematocrit level should we become concerned and consider intervention in our animal models?
A: There are no universally established hematocrit thresholds for intervention in preclinical models. However, in clinical practice with human patients, a hematocrit level exceeding 54% is often a trigger for intervention, such as dose reduction or discontinuation of therapy.[2] For animal models, it is crucial to establish baseline hematocrit levels for your specific species and strain. A significant increase from this baseline, or the presentation of clinical signs of distress (e.g., lethargy, respiratory changes), should prompt a review of your protocol and consideration of intervention.
Q4: What are the recommended strategies for managing high hematocrit levels in our animal models?
A: Since specific guidelines for animal models are scarce, management strategies are often adapted from clinical practice. Here are some potential interventions to discuss with your institution's veterinary staff and Institutional Animal Care and Use Committee (IACUC):
-
Dose Reduction: This is often the first line of management.[9] If the experimental design allows, reducing the dose of this compound may lower hematocrit levels while still achieving the desired physiological effect.
-
Therapeutic Phlebotomy (Blood Collection): In cases of severe erythrocytosis, therapeutic phlebotomy, or the removal of a calculated volume of blood, can be performed to quickly reduce hematocrit.[3][9] This procedure must be carefully planned to avoid causing anemia or hypovolemic shock in the animal. The allowable blood volume to be removed depends on the species, body weight, and overall health of the animal.[10][11]
-
Hydration: Ensuring the animals are well-hydrated can help prevent falsely elevated hematocrit readings due to dehydration.
Q5: How frequently should we monitor hematocrit levels in our this compound-treated animals?
A: Regular monitoring is essential.[9] A recommended schedule would be:
-
Baseline: Before the first administration of this compound.
-
Initial Phase: Every 1-2 weeks for the first month of treatment to detect rapid increases.
-
Maintenance Phase: Monthly for the remainder of the study, or more frequently if a rising trend is observed.
Data Presentation
Table 1: Hematological Parameters in Castrated Rabbits Treated with this compound
This table summarizes data from a study investigating the effects of this compound (TU) on various parameters in castrated New Zealand white rabbits.
| Parameter | Group | Baseline | 6 Weeks | 18 Weeks |
| Hematocrit (%) | Control | 38.4 ± 2.1 | 37.9 ± 1.9 | 38.1 ± 2.3 |
| Castrated | 38.5 ± 2.2 | 36.1 ± 2.0 | 35.9 ± 1.8 | |
| Castrated + TU (6 mg/kg) | 38.6 ± 2.3 | 39.2 ± 2.5 | 37.5 ± 2.1 | |
| Hemoglobin (g/dL) | Control | 12.8 ± 0.7 | 12.6 ± 0.6 | 12.7 ± 0.8 |
| Castrated | 12.9 ± 0.8 | 12.0 ± 0.7 | 11.9 ± 0.6 | |
| Castrated + TU (6 mg/kg) | 13.0 ± 0.9 | 13.2 ± 0.9 | 12.5 ± 0.7 |
*p < 0.05 compared to the control group. Data are presented as mean ± standard deviation. Adapted from: Park, et al. (2013). Effect of this compound on hematological profiles, blood lipid and viscosity and plasma testosterone level in castrated rabbits. Canadian Urological Association Journal, 7(3-4), E221-E225.[12]
Experimental Protocols
Protocol 1: Hematocrit Measurement in Rodent Models
Objective: To determine the packed cell volume (PCV) or hematocrit of whole blood.
Materials:
-
Whole blood collected in anticoagulant-coated tubes (e.g., EDTA)
-
Microhematocrit capillary tubes
-
Clay sealant
-
Microhematocrit centrifuge
-
Reading device
Procedure:
-
Gently mix the whole blood sample by inversion to ensure homogeneity.
-
Fill a microhematocrit capillary tube approximately two-thirds to three-quarters full with the blood sample. Avoid air bubbles.
-
Seal one end of the capillary tube with clay sealant.
-
Place the sealed tube into the microhematocrit centrifuge with the sealed end facing outwards. Ensure the centrifuge is balanced with another tube of equal weight.
-
Centrifuge at the manufacturer's recommended speed and time (typically 10,000-12,000 rpm for 5 minutes).
-
Immediately after centrifugation, use the reading device to measure the ratio of the packed red blood cell volume to the total blood volume. This ratio, expressed as a percentage, is the hematocrit.
Protocol 2: Therapeutic Phlebotomy in a Rat Model (Adapted from Clinical Principles)
Objective: To reduce elevated hematocrit levels in a rat model. This procedure must be approved by the IACUC and performed by trained personnel under veterinary supervision.
Materials:
-
Appropriate anesthesia (e.g., isoflurane)
-
Sterile needles (e.g., 25-27 gauge) or lancets
-
Sterile collection tubes
-
Gauze
-
Warming pad
-
Sterile isotonic fluids for replacement (e.g., 0.9% saline), warmed to body temperature.
Procedure:
-
Calculate Blood Volume: The total blood volume in a rat is approximately 6-7% of its body weight in grams. The maximum recommended volume for a single blood draw is typically 1% of the total body weight.
-
Anesthesia and Preparation: Anesthetize the rat according to your approved protocol. Place the animal on a warming pad to maintain body temperature. Prepare the collection site (e.g., saphenous vein, tail vein) by gently cleaning with an appropriate antiseptic.
-
Blood Collection: Using a sterile needle or lancet, perform a venipuncture at the chosen site. Collect the calculated volume of blood.
-
Hemostasis: After collection, apply gentle pressure to the site with sterile gauze until bleeding stops.
-
Fluid Replacement: To prevent hypovolemia, administer a volume of warmed sterile isotonic fluids equivalent to or greater than the volume of blood removed. This can be given subcutaneously or intraperitoneally.
-
Recovery: Monitor the animal closely during recovery from anesthesia. Ensure it is warm, mobile, and has access to food and water.
Visualizations
Caption: Signaling pathway of testosterone-induced erythropoiesis.
Caption: Experimental workflow for monitoring hematocrit in animal models.
Caption: Troubleshooting decision tree for high hematocrit.
References
- 1. Erythrocytosis Following Testosterone Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Testosterone use causing erythrocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ec.bioscientifica.com [ec.bioscientifica.com]
- 4. Testosterone therapy-induced erythrocytosis: can phlebotomy be justified? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative application of this compound and/or testosterone propionate in induction of benign prostatic hyperplasia in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound: a useful tool for testosterone administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effect of this compound on hematological profiles, blood lipid and viscosity and plasma testosterone level in castrated rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Polycythemia and Testosterone Therapy - The Gentlemen's Clinic [gentsclinic.co.za]
- 10. research.charlotte.edu [research.charlotte.edu]
- 11. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 12. Effect of this compound on hematological profiles, blood lipid and viscosity and plasma testosterone level in castrated rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide for Researchers: Testosterone Undecanoate vs. Testosterone Enanthate in Preclinical and Clinical Models
For researchers and drug development professionals, selecting the appropriate testosterone (B1683101) ester is a critical decision that can significantly impact experimental outcomes. This guide provides an objective comparison of testosterone undecanoate (TU) and testosterone enanthate (TE), two commonly used long-acting testosterone preparations. We will delve into their pharmacokinetic and pharmacodynamic profiles, supported by experimental data, to facilitate informed decisions in a research setting.
Pharmacokinetic Profile: A Tale of Two Esters
The primary distinction between this compound and testosterone enanthate lies in their pharmacokinetic profiles, specifically their half-life and the resulting stability of serum testosterone levels.
This compound is characterized by a significantly longer half-life, leading to more stable and sustained physiological testosterone levels.[1][2] In contrast, testosterone enanthate administration results in a rapid, supraphysiological peak in testosterone concentration followed by a quicker decline.[1][3] This "peak and trough" effect of TE can be a confounding factor in studies where stable hormone levels are crucial.
A preclinical study in orchidectomized cynomolgus monkeys demonstrated that a single intramuscular injection of TU maintained physiological to moderately supraphysiological testosterone levels for an extended period, whereas TE led to high initial peaks that fell to the lower limit of normal within 31 days.[1][4]
| Parameter | This compound (TU) | Testosterone Enanthate (TE) | Significance | Reference |
| Terminal Half-Life | 25.7 ± 4.0 days | 10.3 ± 1.1 days | p < 0.0069 | [3] |
| Maximal Testosterone Concentration (Cmax) | 73 ± 12 nmol/l | 177 ± 21 nmol/l | p < 0.0027 | [3] |
| Area Under the Curve (AUC) | 4051 ± 939 nmol·h/l | 1771 ± 208 nmol·h/l | p < 0.045 | [3] |
| Mean Residence Time | 40.7 ± 4.1 days | 11.6 ± 1.1 days | p < 0.00012 | [3] |
| Injection Frequency | Every 10-14 weeks | Every 1-2 weeks | - | [5] |
Experimental Protocol: Pharmacokinetic Study in Cynomolgus Monkeys [1][4]
-
Subjects: Two groups of five long-term orchidectomized cynomolgus monkeys (Macaca fascicularis).
-
Treatment: A single intramuscular injection of either 10 mg/kg body weight of this compound or testosterone enanthate. This dose was equivalent to 6.3 mg/kg of pure testosterone for TU and 7.2 mg/kg for TE.
-
Blood Sampling: Serum samples were collected at various time points post-injection to measure testosterone levels.
-
Analysis: Pharmacokinetic parameters including half-life, Cmax, and AUC were calculated from the serum testosterone concentration-time data.
Pharmacodynamic and Physiological Effects
The differing pharmacokinetic profiles of TU and TE influence their downstream physiological effects. The stable testosterone levels achieved with TU may offer advantages in studies investigating long-term androgen-dependent processes.
Androgen Signaling Pathway
Testosterone exerts its effects primarily through the androgen receptor (AR), a nuclear receptor that functions as a ligand-activated transcription factor. Upon binding testosterone or its more potent metabolite, dihydrotestosterone (B1667394) (DHT), the AR translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on target genes, thereby regulating their transcription.
Caption: Androgen signaling pathway.
Comparative Physiological Effects
| Effect | This compound (TU) | Testosterone Enanthate (TE) | Key Findings | References |
| Erythropoiesis | Increased hemoglobin and hematocrit. | Increased hemoglobin and hematocrit. | Both esters stimulate erythropoiesis, with some studies suggesting a more pronounced effect with short-acting esters like TE.[6][7][8] A network meta-analysis found that intramuscular TE/cypionate was associated with a significantly higher increase in mean hematocrit compared to patches.[9] | [6][7][8][9][10] |
| Bone Mineral Density (BMD) | Increases lumbar spine and femoral neck BMD.[11] | Increases lumbar spine and hip BMD.[12] | Both are effective in improving BMD in hypogonadal states. The sustained levels from TU may be beneficial for long-term bone health studies.[11][12][13][14] | [11][12][13][14] |
| Body Composition | Increases lean body mass and decreases fat mass.[15] | Increases lean body mass and decreases fat mass.[12] | Both esters have similar positive effects on body composition.[12][15][16] | [12][15][16] |
| Lipid Profile | Can improve total cholesterol and LDL levels.[17][18] | Effects on lipids can be variable, with some studies showing a decline in HDL.[10] | Long-term therapy with TU appears to have a more favorable impact on the lipid profile.[10][17][18] | [10][17][18][19] |
| Prostate | Slight increase in Prostate-Specific Antigen (PSA) and prostate volume, remaining within the normal range.[10][20] | Slight increase in PSA and prostate volume, remaining within the normal range.[10] | In a rat model of benign prostatic hyperplasia, TU maintained more stable and higher levels of testosterone and DHT compared to testosterone propionate (B1217596), leading to a significant increase in prostate measurements.[21] | [10][20][21] |
| Sexual Function | Significant improvements in sexual thoughts, fantasy, and erectile function.[22] | Significant improvements in sexual functions.[22] | Both are effective, with TU offering the advantage of less frequent administration.[22] | [22][23] |
Experimental Protocol: Comparative Study on Sexual Function and Mood [22]
-
Subjects: Forty hypogonadal men.
-
Treatment: Randomized to receive either parenteral testosterone enanthate (250 mg every 3 weeks) or long-acting parenteral this compound (1000 mg every 6-9 weeks) for 30 weeks.
-
Assessments: Sexual functioning (sexual thoughts, fantasy, sexual arousal, sexual satisfaction, and erectile function) and mood were assessed using standardized questionnaires at baseline and throughout the study.
-
Follow-up: A subset of patients continued with TU for an additional 65 weeks to evaluate long-term effects.
Experimental Workflow: Induction of Benign Prostatic Hyperplasia in a Rat Model
The stable and sustained androgen levels provided by this compound make it a suitable agent for inducing chronic conditions like benign prostatic hyperplasia (BPH) in animal models.
Caption: Workflow for BPH induction.
Conclusion: Choosing the Right Tool for the Job
Both this compound and testosterone enanthate are effective androgens for use in research models. The choice between them should be guided by the specific requirements of the study.
-
This compound is the preferred option when stable, physiological testosterone levels are critical and long-term effects are being investigated. Its infrequent administration schedule also reduces animal handling and stress.
-
Testosterone Enanthate may be suitable for studies where the initial supraphysiological peak is desired or where a shorter duration of action is advantageous. However, researchers must be mindful of the potential confounding effects of fluctuating hormone levels.
By carefully considering the pharmacokinetic and pharmacodynamic properties of each ester, researchers can enhance the validity and reliability of their experimental findings.
References
- 1. Injectable this compound has more favourable pharmacokinetics and pharmacodynamics than testosterone enanthate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Injectable this compound has more favourable pharmacokinetics and pharmacodynamics than testosterone enanthate. | Semantic Scholar [semanticscholar.org]
- 5. valhallavitality.com [valhallavitality.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Effects of Graded Doses of Testosterone on Erythropoiesis in Healthy Young and Older Men - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of testosterone enanthate on hematopoiesis in normal men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Effect of Route of Testosterone on Changes in Hematocrit: A Systematic Review and Bayesian Network Meta-Analysis of Randomized Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of a new long-acting this compound formulation vs testosterone enanthate for intramuscular androgen therapy in male hypogonadism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of Low-Dose this compound Treatment on Bone Mineral Density and Bone Turnover Markers in Elderly Male Osteoporosis with Low Serum Testosterone - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Testosterone and Bone Health in Men: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.physiology.org [journals.physiology.org]
- 16. researchgate.net [researchgate.net]
- 17. endocrine-abstracts.org [endocrine-abstracts.org]
- 18. endocrine-abstracts.org [endocrine-abstracts.org]
- 19. This compound and testosterone enanthate injections are both effective and safe in transmen over 5 years of administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ASCO – American Society of Clinical Oncology [asco.org]
- 21. Comparative application of this compound and/or testosterone propionate in induction of benign prostatic hyperplasia in Wistar rats | PLOS One [journals.plos.org]
- 22. researchgate.net [researchgate.net]
- 23. Effect of this compound on Sexual Functions, Glycaemic Parameters, and Cardiovascular Risk Factors in Hpogonadal Men with Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
A Preclinical Comparative Analysis of Oral vs. Injectable Testosterone Undecanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of oral and injectable formulations of testosterone (B1683101) undecanoate (TU). The following sections detail the pharmacokinetic and pharmacodynamic profiles of each formulation, supported by experimental data from various animal models.
Pharmacokinetic Profile
The pharmacokinetic properties of oral and injectable TU differ significantly due to their distinct routes of administration and absorption pathways.
Injectable Testosterone Undecanoate
Intramuscular injection of this compound provides a long-acting depot effect, leading to sustained release of testosterone. Preclinical studies in primates and rats have demonstrated favorable pharmacokinetic profiles compared to other testosterone esters.
Oral this compound
Oral this compound is unique among oral androgens in that it is primarily absorbed via the intestinal lymphatic system, thereby bypassing first-pass hepatic metabolism. This mechanism significantly reduces the risk of liver toxicity associated with older oral testosterone formulations.
Table 1: Comparative Pharmacokinetics of Injectable vs. Oral this compound in Preclinical Models
| Parameter | Injectable this compound | Oral this compound | Animal Model |
| Time to Maximum Concentration (Tmax) | ~1 day (monkeys)[1][2] | ~4-6 hours (humans - preclinical data limited)[3] | Monkeys, Humans |
| Maximum Concentration (Cmax) | Moderately supraphysiological levels (e.g., 58 ± 18 nmol/l in monkeys)[1][2] | Variable, dependent on formulation and food intake | Monkeys, Dogs |
| Half-life (t1/2) | Long terminal half-life (e.g., 25.7 ± 4.0 days in monkeys)[2] | Short, requires multiple daily doses (human data) | Monkeys, Humans |
| Bioavailability | High | Low but improved with lipid-based formulations | N/A |
| Dosing Frequency | Infrequent (weeks to months)[4][5] | Multiple times per day (human data) | N/A |
Pharmacodynamic Effects
Both formulations effectively deliver testosterone, leading to predictable physiological responses.
Injectable this compound
Studies in orchidectomized (castrated) cynomolgus monkeys have shown that a single intramuscular injection of TU can maintain serum testosterone levels within the normal physiological range for an extended period.[1][2] This leads to the restoration of androgen-dependent functions, such as ejaculatory response and maintenance of prostate volume.[2][6]
Oral this compound
Preclinical data on the pharmacodynamics of oral TU is less extensive. However, its ability to deliver testosterone systemically suggests it can effectively restore androgen-dependent functions. The primary focus of preclinical oral TU studies has been on its unique absorption pathway and safety profile.
Table 2: Comparative Pharmacodynamics of Injectable vs. Oral this compound in Preclinical Models
| Parameter | Injectable this compound | Oral this compound | Animal Model |
| Serum Testosterone Levels | Sustained physiological levels for weeks[1][2][4] | Fluctuating levels requiring multiple daily doses | Monkeys, Rats |
| Hormonal Effects (LH, FSH) | Suppression of gonadotropins[6] | Suppression of gonadotropins | Monkeys |
| Effects on Reproductive Organs | Increased prostate volume and ejaculate weight[2][6] | Expected to be similar to injectable, but less data available | Monkeys |
| Anabolic Effects | Supraphysiological doses lead to anabolic effects[4][5] | Data not readily available | Rats |
Experimental Protocols
Injectable this compound in Cynomolgus Monkeys[1][2]
-
Animal Model: Long-term orchidectomized adult male cynomolgus monkeys (Macaca fascicularis).
-
Dosing Regimen: A single intramuscular injection of 10 mg/kg body weight of this compound.
-
Vehicle: Typically castor oil or tea seed oil.[6]
-
Blood Sampling: Serial blood samples were collected at various time points post-injection to measure serum testosterone, dihydrotestosterone (B1667394) (DHT), and estradiol (B170435) levels.
-
Pharmacodynamic Assessments: Ejaculatory response to electrostimulation and prostate volume were monitored.
-
Analytical Methods: Serum hormone concentrations were determined by radioimmunoassay (RIA).
Oral this compound Absorption in Dogs
-
Animal Model: Thoracic lymph duct-cannulated dogs.
-
Dosing Regimen: Oral administration of this compound in a lipid-based formulation.
-
Sample Collection: Collection of lymph from the thoracic duct and blood samples.
-
Analytical Methods: Measurement of testosterone and this compound concentrations in lymph and plasma to determine the extent of lymphatic absorption.
Visualizations
References
- 1. Injectable this compound has more favourable pharmacokinetics and pharmacodynamics than testosterone enanthate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Safety, efficacy, and pharmacokinetics of oral this compound in males with hypogonadism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: a useful tool for testosterone administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics and pharmacodynamics of injectable this compound in castrated cynomolgus monkeys (Macaca fascicularis) are independent of different oil vehicles - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Efficacy of Testosterone Undecanoate in Hypogonadal Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of testosterone (B1683101) undecanoate (TU) with other commonly used testosterone esters, primarily testosterone enanthate (TE) and testosterone propionate (B1217596) (TP), in restoring physiological functions in hypogonadal animal models. The efficacy of these compounds is evaluated through experimental data on hormonal profiles and androgen-dependent organ responses. Detailed experimental protocols and signaling pathway diagrams are included to support research and development in the field of androgen replacement therapy.
Comparative Efficacy of Testosterone Esters
The selection of a testosterone ester for therapeutic use is often guided by its pharmacokinetic profile, which influences the stability of serum testosterone levels and, consequently, the physiological response. Testosterone undecanoate is a long-acting ester, which is contrasted with the shorter-acting testosterone propionate and the intermediate-acting testosterone enanthate.[1][2]
Serum Testosterone and Dihydrotestosterone Levels
Maintaining stable and physiological serum testosterone levels is a key objective of androgen replacement therapy. Studies in orchiectomized (castrated) rats demonstrate the long-acting nature of TU compared to TP. A single injection of TU can maintain physiological testosterone levels for a significantly longer duration.
Table 1: Serum Testosterone and Dihydrotestosterone (DHT) Levels in Orchiectomized Rats Following a Single Injection of this compound (TU) or Testosterone Propionate (TP)
| Treatment Group (Dose) | Time Point | Serum Testosterone (ng/mL) | Serum DHT (ng/mL) |
| Normal Control (NC) | Week 8 | 2.5 ± 0.5 | 0.5 ± 0.1 |
| Castrated Control (CC) | Week 8 | < 0.1 | < 0.05 |
| TU (125 mg/kg) | Week 1 | 15.2 ± 3.1 | 1.8 ± 0.4 |
| Week 2 | 10.5 ± 2.5 | 1.2 ± 0.3 | |
| Week 4 | 5.8 ± 1.5 | 0.8 ± 0.2 | |
| Week 8 | 3.1 ± 0.8 | 0.6 ± 0.1 | |
| TP (125 mg/kg) | Week 1 | 25.8 ± 5.2 | 2.5 ± 0.6 |
| Week 2 | 1.2 ± 0.3 | 0.3 ± 0.1 | |
| Week 4 | < 0.5 | < 0.1 | |
| Week 8 | < 0.1 | < 0.05 |
Data adapted from a study in Wistar rats.[3] Values are presented as mean ± standard deviation.
In a study using castrated cynomolgus monkeys, a single intramuscular injection of TU resulted in more favorable and stable pharmacokinetic profiles compared to TE.[4] Following TU injection, serum testosterone levels remained at moderately supraphysiological levels for 45 days and then within the normal range for another 56 days.[4] In contrast, TE injection led to highly supraphysiological levels for the first 5 days, followed by a rapid decline.[4]
Androgen-Dependent Organ Weights
The efficacy of testosterone esters can also be assessed by their ability to maintain the weight of androgen-dependent organs, such as the prostate and seminal vesicles. In hypogonadal states, these organs undergo significant atrophy, which can be reversed by effective androgen therapy.
Table 2: Prostate and Seminal Vesicle Weights in Orchiectomized Rats after Treatment with this compound (TU) or Testosterone Propionate (TP)
| Treatment Group (Dose) | Prostate Weight (g) | Seminal Vesicle Weight (mg) |
| Normal Control (NC) | 1.2 ± 0.2 | 550 ± 75 |
| Castrated Control (CC) | 0.2 ± 0.05 | 50 ± 10 |
| TU (125 mg/kg, single dose, 8 weeks) | 0.9 ± 0.15 | 450 ± 60 |
| TP (125 mg/kg, single dose, 8 weeks) | 0.3 ± 0.08 | 80 ± 15 |
Data synthesized from studies in orchiectomized rats.[5][6] Values represent mean ± standard deviation at the end of the treatment period.
A study in castrated rabbits also demonstrated the efficacy of TU in maintaining physiological parameters.[7]
Experimental Protocols
Reproducible and standardized experimental protocols are crucial for validating the efficacy of therapeutic compounds. Below are detailed methodologies for inducing hypogonadism in animal models and subsequent treatment.
Induction of Hypogonadism via Orchiectomy in Rats
Orchiectomy, or surgical castration, is the most common method for inducing a state of severe testosterone deficiency in male animal models.[8]
Materials:
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Surgical clippers
-
Surgical scrub (e.g., 4% chlorhexidine, 70% isopropyl alcohol)
-
Sterile surgical instruments (scalpel, forceps, scissors)
-
Suture material (absorbable for internal ligation, non-absorbable or tissue glue for skin closure)
-
Sterile drape
-
Heating pad to maintain body temperature
-
Analgesics for post-operative care
Procedure:
-
Anesthetize the rat using an approved anesthetic protocol. Confirm the depth of anesthesia by lack of pedal withdrawal reflex.
-
Place the animal in dorsal recumbency on a heating pad to maintain body temperature.
-
Shave the scrotal area and sterilize the surgical site using a surgical scrub.
-
Place a sterile drape over the animal, exposing the surgical site.[1]
-
Make a single midline incision (approximately 1-1.5 cm) through the scrotum.
-
Exteriorize one testis through the incision by applying gentle pressure to the scrotum.
-
Ligate the spermatic cord and associated blood vessels with absorbable suture material.
-
Excise the testis distal to the ligature.
-
Return the ligated stump to the scrotum and repeat the procedure for the second testis.
-
Close the scrotal incision with non-absorbable sutures or tissue glue.
-
Administer post-operative analgesics as per institutional guidelines and monitor the animal for recovery.[8]
Administration of Testosterone Esters
Formulation:
-
This compound, enanthate, or propionate is typically dissolved in a sterile oil vehicle, such as castor oil or sesame oil.
Administration:
-
For intramuscular (IM) injections, a 23-25 gauge needle is used to inject the formulation into the gluteal or quadriceps muscle.
-
For subcutaneous (SC) injections, the formulation is injected into the loose skin over the back or flank.
-
The volume of injection should be appropriate for the size of the animal to avoid discomfort and leakage.
Visualizing Experimental and Biological Pathways
Diagrams illustrating experimental workflows and biological signaling pathways are essential tools for clarity and communication in research.
Experimental Workflow for Efficacy Validation
The following diagram outlines the typical experimental workflow for assessing the efficacy of testosterone esters in a hypogonadal rat model.
References
- 1. Orchidectomy | Animals in Science [queensu.ca]
- 2. Comparison of long-acting this compound formulation versus testosterone enanthate on sexual function and mood in hypogonadal men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative application of this compound and/or testosterone propionate in induction of benign prostatic hyperplasia in Wistar rats | PLOS One [journals.plos.org]
- 4. Ovariectomy/Orchiectomy in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 5. Injectable this compound has more favourable pharmacokinetics and pharmacodynamics than testosterone enanthate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. openaccessjournals.com [openaccessjournals.com]
- 7. Ovariectomy/Orchiectomy in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Murine Orchiectomy and Ovariectomy to Reduce Sex Hormone Production - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Testosterone Undecanoate Measurement Assays
For researchers, scientists, and professionals in drug development, the accurate quantification of testosterone (B1683101) undecanoate (TU) is critical for pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceutical formulations. The choice of analytical assay can significantly impact the reliability of these measurements. This guide provides an objective comparison of commonly employed analytical methods for TU, supported by experimental data, to aid in the selection of the most appropriate assay for specific research needs.
The primary methods for the quantification of testosterone and its esters are immunoassays and chromatography-based methods, such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While immunoassays are widely used in clinical settings for their convenience, LC-MS/MS is increasingly recognized as the gold standard due to its superior specificity and accuracy, particularly for steroid hormones.[1][2] For the quality control of pharmaceutical products containing TU, HPLC is a well-established and validated method.[3][4]
Performance Comparison of Analytical Assays
The following table summarizes the key performance characteristics of different analytical methods for the measurement of testosterone and testosterone undecanoate. The data is compiled from various validation studies and comparative analyses.
| Parameter | RP-HPLC for this compound | LC-MS/MS for Testosterone | Immunoassay for Testosterone |
| Accuracy (% Recovery) | 98.87 - 100.02%[3][5] | 94.32 - 108.60%[6] | Can show significant bias, often overestimating or underestimating concentrations, especially at lower levels.[1][7] |
| Precision (%RSD / %CV) | Intra-day: 0.26% Inter-day: 0.19%[5] | Intra-assay: 1.64 - 3.67% Inter-assay: 2.64 - 8.43%[7] | Intra-assay: 2.6 - 4.7% Inter-assay: 6.69 - 7.57%[7] |
| Linearity (r²) | >0.99[4][5] | Not explicitly stated in the same format, but linearity is a key validation parameter. | Not always linear across a wide range of concentrations. |
| Limit of Detection (LOD) | Not specified in provided results. | 0.50 ng/dL[6] | Generally higher than LC-MS/MS, leading to lower sensitivity. |
| Specificity | High; able to separate TU from impurities and degradation products.[5] | Very high; distinguishes testosterone from other structurally similar steroids.[2][8] | Prone to cross-reactivity with other steroids, which can lead to inaccurate results.[8] |
Experimental Protocols
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for this compound in Pharmaceutical Formulations
This method is adapted from validated protocols for the quantification of TU in soft gelatin capsules.[3][9][10]
-
Chromatographic System:
-
Standard Preparation:
-
Sample Preparation:
-
Take a quantity of the formulation equivalent to a known amount of this compound (e.g., 40 mg).
-
Dissolve the sample in a suitable diluent (e.g., methanol) in a volumetric flask, using sonication to ensure complete dissolution.[3]
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
-
-
Analysis:
-
Inject equal volumes of the standard and sample solutions into the chromatograph.
-
Record the peak areas and calculate the concentration of this compound in the sample by comparing the peak area with the calibration curve.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Testosterone in Serum
The following is a general protocol for the measurement of testosterone in serum, which can be adapted for this compound. A key consideration for TU is its hydrolysis to testosterone in blood; therefore, collection in tubes with enzyme inhibitors is recommended.[11]
-
Sample Preparation (Liquid-Liquid Extraction): [6]
-
Pipette an aliquot of serum into a clean tube.
-
Add an isotopic internal standard (e.g., testosterone-d3).
-
Add an acidic buffer to release testosterone from binding proteins.
-
Perform a two-stage liquid-liquid extraction:
-
First, extract the lipid fractions using ethyl acetate (B1210297) and n-hexane.
-
Evaporate the organic phase and reconstitute in a basic buffer.
-
In the second stage, remove polar impurities with n-hexane extraction.
-
-
Evaporate the final organic phase to dryness and reconstitute in the mobile phase for injection.
-
-
LC-MS/MS System:
-
Chromatography: Ultra-performance liquid chromatography (UPLC) is often used for better separation.[6]
-
Ionization: Positive electrospray ionization (ESI+).[6]
-
Detection: Multiple reaction monitoring (MRM) mode to monitor specific precursor-to-product ion transitions for testosterone and its internal standard.[6]
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.
-
Quantify the testosterone concentration in the samples using the calibration curve.
-
Visualizing the Methodologies
Caption: Experimental workflows for TU and Testosterone analysis.
Caption: Logical comparison of assay performance.
Conclusion
The cross-validation of assays for this compound measurement reveals a clear distinction in performance based on the analytical principle and the intended application. For the quality control of pharmaceutical formulations, RP-HPLC provides a robust, accurate, and precise method.[3][4] When measuring TU and its active metabolite, testosterone, in biological matrices, LC-MS/MS is the superior method, offering high specificity and accuracy, which is crucial for avoiding the interferences that can plague immunoassays.[1][7] While immunoassays are convenient, their propensity for cross-reactivity and lower accuracy, especially at low concentrations, makes them less suitable for research and drug development applications where precise quantification is paramount.[1][12] The choice of assay should, therefore, be guided by the specific requirements for accuracy, specificity, and the nature of the sample being analyzed.
References
- 1. Using mass spectrometry to overcome the longstanding inaccuracy of a commercially-available clinical testosterone immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. longdom.org [longdom.org]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative determination of human serum testosterone via isotope dilution ultra‑performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Accurately Testing Your Testosterone: LC–MS/MS vs Immunoassay - Steel Health and Hormones Centre [steelhealthandhormonescentre.com]
- 9. researchgate.net [researchgate.net]
- 10. longdom.org [longdom.org]
- 11. Importance of measuring testosterone in enzyme-inhibited plasma for oral this compound androgen replacement therapy clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. stacks.cdc.gov [stacks.cdc.gov]
A Comparative Guide to the Pharmacokinetics of Testosterone Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic profiles of commonly used testosterone (B1683101) esters, supported by experimental data. The information is intended to assist researchers and professionals in drug development in understanding the characteristics of different testosterone formulations.
Data Presentation: Comparative Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of testosterone propionate, enanthate, cypionate, and undecanoate following intramuscular injection. It is important to note that these values are compiled from different studies and may not be directly comparable due to variations in study design, dosage, and patient populations.
| Testosterone Ester | Dose and Vehicle | Subjects | Cmax (ng/dL) | Tmax (days) | Half-life (t½) (days) | Study Reference |
| Testosterone Propionate | 50 mg in oil | 7 hypogonadal men | ~1450 | ~0.6 | ~0.8 | [1] |
| Testosterone Enanthate | 250 mg in oil | 7 hypogonadal men | ~1420 | ~0.4 | ~4.5 | [1] |
| Testosterone Cypionate | 200 mg in cottonseed oil | 11 hypogonadal men | 1112 ± 297 | 4-5 | ~8 | [2] |
| Testosterone Undecanoate | 750 mg in castor oil | 130 hypogonadal men | 890.6 ± 345.1 | ~7 | ~33.9 | [3][4] |
| This compound | 1000 mg in tea seed oil | Hypogonadal men | ~1950 | ~7 | ~20.9 | [5] |
Experimental Protocols
The pharmacokinetic data presented above are derived from clinical studies with specific methodologies. Below is a generalized protocol that outlines the typical procedures for such studies.
A. Study Design
A typical pharmacokinetic study for comparing testosterone esters would employ a randomized, open-label, parallel-group or crossover design.
-
Participants: Healthy adult males or, more commonly, hypogonadal men with baseline total testosterone levels below a specified threshold (e.g., <300 ng/dL).
-
Intervention: A single intramuscular injection of the testosterone ester at a specified dose. In comparative studies, different groups of participants receive different esters.
-
Washout Period: In crossover studies, a sufficient washout period is allowed between the administration of different esters to ensure the complete elimination of the previous drug.
B. Blood Sampling
Blood samples are collected at predetermined time points to characterize the plasma concentration-time profile of testosterone. A typical sampling schedule might be:
-
Pre-dose: Immediately before the injection.
-
Post-dose: At multiple time points, for example, 1, 2, 4, 8, 12, 24, 48, 72, 96, and 120 hours, and then daily or every few days for several weeks, depending on the expected duration of action of the ester.
C. Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The concentration of total testosterone in serum or plasma samples is quantified using a validated LC-MS/MS method.[6][7][8][9] This method offers high sensitivity and specificity.
-
Sample Preparation:
-
Testosterone is released from binding proteins in the serum sample.
-
A liquid-liquid extraction is performed to isolate testosterone from other serum components.
-
The extracted sample is then reconstituted in a suitable solvent for analysis.
-
-
Chromatographic Separation:
-
The prepared sample is injected into a liquid chromatography system.
-
Testosterone is separated from other molecules based on its physicochemical properties as it passes through a chromatographic column.
-
-
Mass Spectrometric Detection:
-
The separated testosterone is ionized and detected by a tandem mass spectrometer.
-
The mass spectrometer is set to monitor specific precursor and product ion transitions for testosterone, ensuring accurate and precise quantification.
-
An internal standard (e.g., a deuterated form of testosterone) is used to correct for any variability during sample preparation and analysis.[10]
-
Mandatory Visualizations
Testosterone Signaling Pathways
Testosterone exerts its effects through both classical (genomic) and non-classical (non-genomic) signaling pathways.
References
- 1. Testosterone preparations for clinical use in males (Chapter 15) - Testosterone [cambridge.org]
- 2. Testosterone Cypionate: Pharmacokinetics and Mechanism of Action_Chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A pharmacokinetic study of injectable this compound in hypogonadal men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. stacks.cdc.gov [stacks.cdc.gov]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. Total testosterone quantitative measurement in serum by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Total testosterone quantitative measurement in serum by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tools.thermofisher.com [tools.thermofisher.com]
A Head-to-Head Comparison of Testosterone Undecanoate and Other Androgen Formulations
For researchers and drug development professionals navigating the landscape of androgen replacement therapy, a clear understanding of the comparative efficacy, safety, and pharmacokinetic profiles of different testosterone (B1683101) esters is paramount. This guide provides an objective, data-driven comparison of testosterone undecanoate (TU) with other commonly used androgens, such as testosterone enanthate (TE) and testosterone cypionate (TC).
Androgen Signaling Pathway
Testosterone and its more potent metabolite, dihydrotestosterone (B1667394) (DHT), exert their effects by binding to the androgen receptor (AR), a member of the nuclear receptor superfamily.[1] Upon ligand binding, the AR undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus.[2][3] In the nucleus, the AR dimer binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, thereby modulating their transcription.[2][4] This signaling cascade ultimately leads to the diverse physiological and developmental effects associated with androgens.[2]
Caption: A simplified diagram of the androgen signaling pathway.
Comparative Pharmacokinetics
A key differentiator between testosterone esters is their pharmacokinetic profile, which dictates the dosing frequency and stability of serum testosterone levels. Intramuscular TU is characterized by a significantly longer half-life compared to the shorter-acting esters like TE and TC.
| Parameter | This compound (IM) | Testosterone Enanthate (IM) | Testosterone Cypionate (IM) |
| Dosing Frequency | Every 10-14 weeks | Every 1-3 weeks | Every 1-3 weeks |
| Half-life | ~20.9 - 33.9 days[5] | ~4.5 days[5] | Similar to TE[5] |
| Time to Peak (Tmax) | ~7 - 13 days[6][5] | ~10 days[5] | Similar to TE |
| Serum Level Fluctuation | More stable levels[7] | Supraphysiological peaks and subtherapeutic troughs | Similar to TE |
Efficacy in Head-to-Head Clinical Trials
Multiple studies have demonstrated that long-acting injectable TU is at least as effective as TE in treating hypogonadism and in gender-affirming hormone therapy for trans men.
A prospective, randomized clinical trial comparing intramuscular TU (1000 mg every 6-9 weeks) to TE (250 mg every 3 weeks) in hypogonadal men found that both treatments were effective in improving sexual function and mood.[8] Notably, the improvements seen with both formulations were of a similar magnitude over the initial 30-week period.[8] Another study in trans men found that both TU and TE were safe and effective in achieving desired masculinizing effects over a one-year period, with no significant differences in clinical, biochemical, and hormonal parameters between the two groups.[4][9]
Safety and Tolerability
The safety profiles of TU and TE are generally comparable. Common side effects for both include injection site reactions, acne, and oily skin.[10] Studies have shown similar effects on hematological parameters (hemoglobin and hematocrit), lipid profiles, and prostate-specific antigen (PSA) levels between the two injectable formulations.[2][4][11] Oral TU has also been shown to be effective without evidence of liver toxicity.[12] However, some studies have noted a greater reduction in HDL cholesterol with oral TU compared to transdermal testosterone gel.[13]
| Parameter | This compound | Testosterone Enanthate |
| Hemoglobin/Hematocrit | Significant increase, similar to TE[2][4] | Significant increase, similar to TU[2][4] |
| Lipid Profile | Long-term TU may increase HDL[2]. Oral TU may decrease HDL more than gel[13]. | Initial decrease in total cholesterol, LDL, and HDL[2] |
| PSA Levels | Slight increase, stable over time, similar to TE[2] | Slight increase, stable over time, similar to TU[2] |
Experimental Protocols: A Representative Workflow
Head-to-head clinical trials comparing different androgen formulations typically follow a standardized workflow, from participant recruitment to data analysis.
Caption: A generalized workflow for a head-to-head clinical trial of androgens.
Key Methodological Components:
-
Study Design: Most comparative studies employ a randomized, controlled design.[4][14] This may be open-label, where both researchers and participants know which treatment is being administered, or double-blind, where this information is concealed.[15]
-
Participant Population: Studies typically enroll individuals with a confirmed diagnosis of hypogonadism (low baseline testosterone levels) or trans men seeking gender-affirming hormone therapy.[2][4] Exclusion criteria often include a history of prostate or breast cancer, severe untreated sleep apnea, and abnormal hematocrit or PSA levels.
-
Intervention and Dosing: Participants are randomly assigned to receive one of the androgen formulations being studied. Dosing regimens are based on established clinical practice. For instance, a common regimen for intramuscular TU is 1000 mg administered at week 0 and week 6, followed by injections every 12 weeks.[2] For TE, a typical dose is 250 mg every 3 weeks.[2]
-
Outcome Measures:
-
Efficacy: Assessed through changes in serum testosterone levels, improvements in symptoms of hypogonadism (e.g., sexual function, mood, energy levels), and masculinizing effects in trans men (e.g., cessation of menses, development of secondary male characteristics).[4][8][9]
-
Pharmacokinetics: Involves collecting serial blood samples to determine parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), and half-life (t1/2).[16]
-
Safety: Monitored through regular assessment of vital signs, adverse event reporting, and laboratory tests including complete blood count, lipid profile, liver function tests, and PSA.[2][4]
-
Patient-Reported Outcomes and Adherence
A significant advantage of long-acting TU is the reduced injection frequency, which can lead to improved patient satisfaction and treatment adherence. One study found that at 12 months, the adherence rate for men receiving TU was 41.9% compared to only 8.2% for those receiving TC.[14] Patients transitioning from other testosterone therapies to oral TU have also reported increased satisfaction.[6]
References
- 1. FIGURE 1. [Pathways of testosterone biosynthesis and...]. - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. What is the mechanism of Testosterone? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Template:Pharmacokinetics of testosterone esters - Wikipedia [en.wikipedia.org]
- 6. dovepress.com [dovepress.com]
- 7. 4 mechanism of action of testosteron | PPT [slideshare.net]
- 8. researchgate.net [researchgate.net]
- 9. A Randomized Controlled Trial Comparing Testosterone Enanthate and this compound as a Gender Affirming Hormonal Therapy in Trans Males - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] Androgen Receptor Signaling Pathway in Prostate Cancer: From Genetics to Clinical Applications | Semantic Scholar [semanticscholar.org]
- 11. Androgen receptor signaling in prostate cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scribd.com [scribd.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. Comparison of a new long-acting this compound formulation vs testosterone enanthate for intramuscular androgen therapy in male hypogonadism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Long-Term Safety of Testosterone Undecanoate in Animal Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the long-term safety of testosterone (B1683101) undecanoate (TU) based on animal studies. It compares TU's performance with other testosterone esters and presents supporting experimental data to inform preclinical safety evaluations.
Executive Summary
Testosterone undecanoate, a long-acting ester of testosterone, has been evaluated in a range of animal models to characterize its long-term safety profile. Non-clinical studies have addressed its potential for toxicity, carcinogenicity, and effects on reproduction. In general, the safety profile of TU is consistent with the known pharmacological effects of testosterone.[1] Genotoxicity assays for this compound have returned negative results.[1] Long-term toxicology studies in dogs have identified expected androgenic effects on reproductive organs, as well as adrenal gland alterations.[2] A carcinogenicity study in a transgenic mouse model showed no evidence of tumorigenicity.[2] As expected with exogenous androgens, TU has been shown to suppress spermatogenesis in animal models, an effect that is generally reversible.[2][3] Comparative studies with other testosterone esters, such as enanthate and propionate, suggest that TU offers a more favorable pharmacokinetic profile, with more stable and sustained testosterone levels, potentially mitigating side effects associated with fluctuating hormone levels.
General Toxicology
A 9-month oral toxicology study of this compound was conducted in male beagle dogs. The study revealed findings consistent with the expected pharmacological effects of androgens, as well as specific effects on the adrenal glands.
Experimental Protocol: 9-Month Oral Toxicology Study in Dogs[2]
-
Test System: Male Beagle Dogs
-
Formulation: Oral capsules of this compound in a self-emulsifying drug delivery system.
-
Duration: 9 months, with an 8-week recovery period.
-
Dose Levels: Not explicitly detailed in the available documentation, but doses produced exposures 1-2 times the maximum human exposure based on AUC.
-
Parameters Evaluated: Clinical signs, body weight, food consumption, hematology, clinical chemistry, urinalysis, organ weights, and histopathology.
Table 1: Summary of Findings from 9-Month Oral TU Toxicology Study in Dogs [2]
| Finding | Description | Reversibility |
| Reproductive Organs | Expected androgenic effects on the testes, epididymides, and prostate. | Partial reversibility observed after a 4-week drug-free period. |
| Adrenal Glands | Moderate to severe atrophy (thinning of the zona fasciculata), reduced adrenal weights, and decreased circulating cortisol levels were observed after 3 months. After 9 months, dose-related decreases in adrenal weights and moderate adrenal vacuolation were noted. | The clinical significance of these findings is unknown. |
Carcinogenicity
A 6-month carcinogenicity study of an oral formulation of this compound was conducted in the Tg-rasH2 transgenic mouse model. This model is recognized by regulatory agencies as an alternative to the traditional 2-year rodent bioassay for assessing carcinogenic potential.[4][5][6][7]
Experimental Protocol: 6-Month Oral Carcinogenicity Study in Tg-rasH2 Mice[2]
-
Test System: Male CByB6F1-Tg(HRAS)2Jic (Tg-rasH2) mice.
-
Duration: 6 months.
-
Dose Administration: Oral.
-
Rationale for Model: The Tg-rasH2 mouse model is genetically engineered to be more susceptible to carcinogens, allowing for a shorter study duration compared to a 2-year bioassay.[4][5][6][7]
-
Parameters Evaluated: Clinical signs, body weight, food consumption, tumor incidence, and histopathology.
Table 2: Carcinogenicity Study of Oral TU in Tg-rasH2 Mice [2]
| Study Parameter | Result |
| Tumorigenicity | No evidence of carcinogenicity was found. |
| Sponsor's Conclusion | Oral TU was not carcinogenic in this model. |
Reproductive and Developmental Toxicity
The effects of long-term this compound administration on male reproductive parameters have been investigated in rats. These studies confirm the expected suppressive effects of exogenous testosterone on the hypothalamic-pituitary-gonadal (HPG) axis and spermatogenesis.
Experimental Workflow: Assessing Reproductive Toxicity
Caption: Workflow for a rat reproductive toxicity study of TU.
Experimental Protocol: 32-Week Reproductive Toxicity Study in Rats[3]
-
Test System: Adult male rats.
-
Treatment: 20 mg/kg body weight of this compound.
-
Duration: 32-week treatment phase followed by a 24-week recovery phase.
-
Parameters Evaluated: Sperm count, sperm viability, immunological parameters (leukocyte and lymphocyte counts, T and B cell proliferation, immunoglobulin levels), and histopathology of genital tissues.
Table 3: Summary of Findings from a 32-Week TU Reproductive Toxicity Study in Rats [3]
| Parameter | Observation | Statistical Significance |
| Sperm Count | Significantly suppressed | p < 0.01 |
| Sperm Viability | Significantly suppressed | p < 0.01 |
| Immunological Parameters | Decreased blood leukocyte and lymphocyte counts, T and B cell proliferation, and serum immunoglobulin levels. | Not significant (p > 0.01) |
| Genital Tissue Histology | No significant changes in the thickness of the urethra epithelium. | Not significant (p > 0.01) |
Comparison with Other Testosterone Esters
Animal studies comparing this compound with other esters, such as testosterone enanthate (TE), have highlighted significant differences in their pharmacokinetic and pharmacodynamic profiles.
Signaling Pathway: Hypothalamic-Pituitary-Gonadal (HPG) Axis Regulation
Caption: Negative feedback of exogenous testosterone on the HPG axis.
Experimental Protocol: Comparative Pharmacokinetic Study in Monkeys[8][9]
-
Test System: Long-term orchidectomized cynomolgus monkeys (Macaca fascicularis).
-
Treatments:
-
This compound (TU): Single intramuscular injection of 10 mg/kg.
-
Testosterone Enanthate (TE): Single intramuscular injection of 10 mg/kg.
-
-
Parameters Evaluated: Serum testosterone levels over time.
Table 4: Comparative Pharmacokinetics of TU vs. TE in Cynomolgus Monkeys [8][9]
| Parameter | This compound (TU) | Testosterone Enanthate (TE) |
| Peak Testosterone Levels | Moderately supraphysiological (40-68 nmol/l) for 45 days. | Highly supraphysiological (100-177 nmol/l) for the first 5 days. |
| Duration of Normal Levels | Maintained in the normal range for an additional 56 days. | Reached the lower limit of normal after 31 days. |
| Pharmacokinetic Profile | More stable and prolonged testosterone levels. | Characterized by a sharp initial peak followed by a rapid decline. |
Conclusion
The long-term safety of this compound in animal studies indicates a profile largely predictable by its primary pharmacological action as an androgen. Key findings include reversible suppression of spermatogenesis and expected androgenic effects on reproductive tissues. Importantly, genotoxicity and carcinogenicity studies have not identified significant concerns. When compared to shorter-acting testosterone esters like testosterone enanthate, TU demonstrates a more favorable pharmacokinetic profile in non-human primates, providing more stable serum testosterone levels. This suggests a potential for a reduced incidence of adverse effects related to supraphysiological peaks and sub-therapeutic troughs in testosterone concentrations. These animal safety data, in conjunction with clinical findings, support the continued development and use of this compound as a long-acting testosterone replacement therapy.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Effects of this compound as a male contraceptive candidate on rat immunological features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Survey of tumorigenic sensitivity in 6-month rasH2-Tg mice studies compared with 2-year rodent assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. criver.com [criver.com]
- 6. criver.com [criver.com]
- 7. Carcinogenicity Studies - IITRI [iitri.org]
- 8. Injectable this compound has more favourable pharmacokinetics and pharmacodynamics than testosterone enanthate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
A Comparative Guide to Validating Biomarkers for Testosterone Undecanoate Efficacy
This guide provides a comprehensive comparison of testosterone (B1683101) undecanoate (TU) with alternative testosterone replacement therapies (TRT). It focuses on the key biomarkers used to validate efficacy and safety, supported by experimental data and detailed laboratory protocols. The information is intended for researchers, scientists, and drug development professionals engaged in the study of androgen therapies.
Efficacy and Safety Biomarkers: Testosterone Undecanoate vs. Alternatives
The efficacy of this compound, available in both oral and long-acting injectable formulations, is primarily assessed by its ability to restore and maintain serum testosterone levels within the normal eugonadal range.[1][2][3] Its performance is often compared against other esters like testosterone enanthate (TE) and testosterone cypionate (TC), as well as transdermal gel preparations.[4][5][6] Key biomarkers for efficacy and safety monitoring include pharmacokinetic measures, hematological parameters, and prostate-specific antigen (PSA).
Table 1: Pharmacokinetic and Efficacy Biomarkers for this compound vs. Alternatives
| Biomarker/Parameter | This compound (Oral) | This compound (Injectable) | Testosterone Enanthate (Injectable) | Testosterone Gel (Topical) | Source(s) |
|---|---|---|---|---|---|
| Dosing Frequency | Twice daily with meals | Every 10-14 weeks | Every 3 weeks (typical) | Daily | [2][6][7] |
| Mean Total Testosterone (T) | 452 - 617 ng/dL (steady state) | Maintained in normal range | Maintained in normal range | N/A | [3][8] |
| % Patients in Eugonadal Range | 87.4% - 87.8% | N/A | N/A | N/A | [3][7] |
| Peak T Concentration (Cmax) | ≥85% of patients with Cmax < 1500 ng/dL | Levels do not exceed upper normal limit | N/A | 97.9% of patients with Cmax ≤1500 ng/dL | [4][6] |
| Free Testosterone | Increased from 7.0 ng/dL to 14.1 ng/dL (at 90 days) | N/A | N/A | N/A | [3] |
| Luteinizing Hormone (LH) | Decreased post-treatment | N/A | N/A | N/A | [3] |
| Follicle-Stimulating Hormone (FSH) | Decreased post-treatment | N/A | N/A | N/A |[3] |
Table 2: Safety and Secondary Biomarkers for this compound vs. Alternatives
| Biomarker | This compound (Oral) | This compound (Injectable) | Testosterone Enanthate (Injectable) | Source(s) |
|---|---|---|---|---|
| Hematocrit (HCT) | Slight increase, mean remained <48% | Significant increase | Significant increase | [6][8] |
| Hemoglobin | N/A | Significant increase | Significant increase | [6] |
| Prostate-Specific Antigen (PSA) | No clinically significant changes | Rose slightly, then stabilized in normal range | Rose slightly, then stabilized in normal range | [6][8] |
| Total Cholesterol | N/A | Declined | Declined | [6] |
| LDL Cholesterol | Minimal effects | Declined, further decrease with long-term use | Declined | [1][6] |
| HDL Cholesterol | Decreased (-9.8 mg/dL from baseline) | Declined, then increased with long-term use | Declined |[1][6][8] |
Signaling Pathway and Experimental Workflow
The biological effects of testosterone are mediated through the androgen receptor (AR). Understanding this pathway is crucial for interpreting biomarker data. The general workflow for a clinical trial validating TU efficacy involves several key stages from patient selection to data analysis.
Experimental Protocols
Accurate quantification of testosterone is fundamental to assessing the efficacy of any TRT. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is considered the gold standard for its high specificity and accuracy, especially at low concentrations.[9] Immunoassays are also widely used but can be subject to variability.[9][10]
Protocol 1: Total Testosterone Quantification by LC-MS/MS
This protocol synthesizes methodologies for the highly sensitive and specific measurement of total testosterone in human serum.[11][12]
1. Materials and Reagents:
-
Chemicals: HPLC-grade solvents (ethyl acetate (B1210297), hexane (B92381), methanol, acetonitrile), formic acid, ammonium (B1175870) hydroxide, sodium acetate.[12]
-
Standards: Testosterone standard (traceable to a reference material) and a stable isotope-labeled internal standard (e.g., ¹³C₃-testosterone).[12]
-
Samples: Human serum.
2. Sample Preparation (Liquid-Liquid Extraction):
-
Pipette 100 µL of serum sample, calibrator, or quality control material into a clean tube.[11][13]
-
Add the isotope-labeled internal standard to each tube.[14]
-
Release testosterone from binding proteins by adding an acidic buffer and vortexing.[11]
-
First Extraction: Add a solution of ethyl acetate and hexane (e.g., 60:40 v/v), vortex thoroughly for 2 minutes, and centrifuge to separate the phases.[12][13]
-
Transfer the upper organic layer to a new tube.[13]
-
Drying: Evaporate the solvent to dryness under a stream of nitrogen at room temperature.[12][13]
-
Reconstitution & Second Extraction: Reconstitute the dried extract in a basic buffer solution. Perform a second extraction with hexane to remove phospholipids (B1166683) and other interferences.[11][12]
-
Evaporate the final organic layer to dryness.[12]
-
Reconstitute the final extract in a mobile phase-compatible solution (e.g., 80:20 water:acetonitrile (B52724) with 0.1% formic acid) for analysis.[12]
3. LC-MS/MS Analysis:
-
Chromatography: Use a C18 analytical column to separate testosterone from other components.[15]
-
Mobile Phase: A gradient of water and acetonitrile (or methanol), both containing 0.1% formic acid, is typically used.[12]
-
Mass Spectrometry: Operate the tandem mass spectrometer in positive ion mode using selected reaction monitoring (SRM).[12]
-
Quantification: Calculate the testosterone concentration by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Protocol 2: Total Testosterone Quantification by Immunoassay (ELISA)
This protocol outlines a general procedure for a competitive enzyme-linked immunosorbent assay (ELISA) for testosterone.
1. Materials and Reagents:
-
Testosterone ELISA kit (containing microplate pre-coated with anti-testosterone antibody, testosterone-HRP conjugate, standards, controls, wash buffer, TMB substrate, and stop solution).
-
Samples: Human serum or plasma.[16]
2. Sample Preparation:
-
For serum or plasma samples containing steroid binding proteins like SHBG, treatment with a steroid displacement reagent is often required.[17]
-
Samples typically require dilution with the provided assay buffer. A 20-fold dilution is common.[17]
-
If very low testosterone concentrations are expected, an extraction step (e.g., with diethyl ether) may be necessary to concentrate the analyte.[17]
3. Assay Procedure:
-
Bring all reagents and samples to room temperature before use.[16]
-
Add a defined volume (e.g., 25 µL) of standards, controls, and prepared samples to the appropriate wells of the microplate.[16]
-
Add the anti-Testosterone antibody reagent (if separate) to each well.[16]
-
Add the Testosterone-HRP conjugate to each well. This will compete with the testosterone in the sample for binding to the antibody on the plate.[16]
-
Mix thoroughly and incubate for a specified time and temperature (e.g., 60 minutes at 37°C).[16]
-
Washing: Aspirate the contents of the wells and wash them multiple times (e.g., 5 times) with diluted wash buffer. This step is critical to remove unbound reagents and reduce background noise.[16]
-
Substrate Addition: Add TMB substrate to each well. The HRP enzyme will catalyze a color change.[16]
-
Incubate at room temperature for a defined period (e.g., 20 minutes), protected from light.[16]
-
Stop Reaction: Add the stop solution to each well. This will terminate the reaction and change the color (typically from blue to yellow).[16]
4. Data Analysis:
-
Read the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the testosterone concentration in the samples by interpolating their absorbance values from the standard curve. Remember to apply the appropriate dilution factor.[16]
References
- 1. endocrine.org [endocrine.org]
- 2. dovepress.com [dovepress.com]
- 3. urologytimes.com [urologytimes.com]
- 4. A New Oral this compound Formulation Restores Testosterone to Normal Concentrations in Hypogonadal Men - PMC [pmc.ncbi.nlm.nih.gov]
- 5. goodrx.com [goodrx.com]
- 6. Comparison of a new long-acting this compound formulation vs testosterone enanthate for intramuscular androgen therapy in male hypogonadism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Safety, efficacy, and pharmacokinetics of oral this compound in males with hypogonadism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Two-Year Analysis of a New Oral this compound (TU) Formulation in Hypogonadal Men: Efficacy, Impact on Psychosexual Function, and Safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Serum total testosterone: immunoassay compared with negative chemical ionization gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. stacks.cdc.gov [stacks.cdc.gov]
- 12. Total testosterone quantitative measurement in serum by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. mdpi.com [mdpi.com]
- 16. atlas-medical.com [atlas-medical.com]
- 17. resources.rndsystems.com [resources.rndsystems.com]
Testosterone Undecanoate: A Comparative Analysis of its Anabolic Effects on Muscle and Bone
For Researchers, Scientists, and Drug Development Professionals
Testosterone (B1683101) undecanoate (TU), a long-acting ester of testosterone, is a widely utilized component of androgen replacement therapy. Its anabolic properties are well-documented, exerting significant influence on both muscle and bone tissue. This guide provides an objective comparison of the effects of testosterone undecanoate on these two critical tissues, supported by experimental data, detailed methodologies, and visual representations of the underlying biological processes.
Quantitative Effects on Muscle vs. Bone Tissue
The anabolic effects of this compound on muscle and bone are dose-dependent. Clinical studies have demonstrated significant improvements in both lean body mass (LBM) and bone mineral density (BMD) with TU therapy. The following tables summarize the quantitative data from key clinical trials.
| Study | Dosage | Duration | Change in Lean Body Mass (LBM) | Change in Fat Mass |
| Bouloux et al. (2013)[1][2] | 80 mg/day (oral TU) | 12 months | +0.98 kg (p < 0.05 vs. placebo) | - |
| 160 mg/day (oral TU) | 12 months | +0.97 kg (p < 0.05 vs. placebo) | Significant decrease at 12 months (p < 0.05 vs. placebo) | |
| 240 mg/day (oral TU) | 12 months | +2.00 kg (p < 0.001 vs. placebo) | Significant decrease at 6 months | |
| Mueller et al. (2010)[3] | 1000 mg/12 weeks (IM TU) | 24 months | Significant increase from baseline | No significant change |
| Pignatti et al. (2022)[4][5] | 750 mg (single dose, IM TU) | 20 days (simulated military operation) | Maintained Fat-Free Mass (0.41 kg change) vs. decrease in placebo (-1.85 kg) | - |
Table 1: Effects of this compound on Body Composition.[1][2][3][4][5]
| Study | Dosage | Duration | Change in Lumbar Spine BMD | Change in Femoral Neck/Total Hip BMD |
| Aversa et al. (2012)[6][7] | 1000 mg/year (IM TU) | 36 months | +5% per year (p < 0.002) | +5% per year (p < 0.003) |
| Bouloux et al. (2013)[1][2] | 160 mg/day (oral TU) | 12 months | - | Significant increase at Trochanter and Intertrochanter (p < 0.05 vs. placebo) |
| 240 mg/day (oral TU) | 12 months | Significant increase (p < 0.05 vs. placebo) | Significant increase at Total Hip (p < 0.05 vs. placebo) | |
| Casimiro et al. (2013)[8] | 1000 mg/2-3 months (IM TU) | 24 months | +4.5% | +3% (Total Femur), +3.2% (Trochanter) |
| Tu et al. (2018)[9] | 20 mg/day (oral TU) | 24 months | Significant increase | Significant increase |
| 40 mg/day (oral TU) | 24 months | Significant increase | Significant increase |
Table 2: Effects of this compound on Bone Mineral Density.[1][2][6][7][8][9]
Signaling Pathways
The biological effects of testosterone are primarily mediated through the androgen receptor (AR), a nuclear receptor that functions as a ligand-dependent transcription factor.[10][11] However, the downstream effects on muscle and bone involve distinct and overlapping signaling pathways.
In skeletal muscle, testosterone directly activates the AR in myocytes and mesenchymal progenitors, leading to increased IGF-1 expression and protein synthesis, while inhibiting myostatin, a negative regulator of muscle growth.[10][12] In bone, testosterone's effects are mediated through both the AR and, following its conversion to estradiol by aromatase, the estrogen receptor (ER).[13] This dual action influences bone morphogenetic protein (BMP) signaling, ultimately increasing osteoblast activity and decreasing osteoclast-mediated bone resorption.[13][14]
Experimental Protocols
The following outlines the methodologies from key studies that provide the foundation for the quantitative data presented.
Dose-Ranging Study of Oral this compound
-
Objective: To investigate the effects of different doses of oral TU on BMD and body composition in aging men with testosterone deficiency.[1][2]
-
Study Design: A 1-year, multicenter, double-blind, randomized, placebo-controlled trial.
-
Participants: 322 men aged 50 years or older with symptoms of testosterone deficiency and low calculated free testosterone levels.
-
Intervention: Participants were randomized to one of four groups: placebo, oral TU 80 mg/day, 160 mg/day, or 240 mg/day, administered in divided doses with meals.
-
Outcome Measures:
-
BMD of the hip and lumbar spine was assessed by dual-energy X-ray absorptiometry (DEXA).
-
Lean body mass and body fat mass were measured by whole-body DEXA.
-
Assessments were conducted at baseline, 6 months, and 12 months.
-
Long-Term Study of Intramuscular this compound
-
Objective: To evaluate the long-term effects of intramuscular TU on BMD in middle-aged men with late-onset hypogonadism and metabolic syndrome.[6][7]
-
Study Design: A 36-month, prospective, controlled study.
-
Participants: 60 men with low serum testosterone and metabolic syndrome. 40 men received TU, and 20 men in whom testosterone treatment was contraindicated served as controls.
-
Intervention: Intramuscular injection of 1000 mg of this compound four times a year for 36 months.
-
Outcome Measures:
-
Vertebral and femoral BMD were measured by DEXA at baseline and after 36 months.
-
Hormonal and biochemical markers were also assessed.
-
Conclusion
This compound demonstrates significant anabolic effects on both muscle and bone tissue. The presented data indicate a dose-dependent increase in lean body mass and bone mineral density. While the increase in muscle mass appears to be a direct effect of androgen receptor activation, the positive impact on bone is a result of a more complex interplay between androgen and estrogen receptor signaling pathways. For drug development professionals, these findings highlight the potential of TU in treating conditions characterized by muscle wasting and bone loss. Further research into the specific molecular mechanisms could pave the way for the development of more targeted anabolic therapies with improved tissue selectivity.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Effects of intramuscular this compound on body composition and bone mineral density in female-to-male transsexuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. This compound administration prevents declines in fat-free mass but not physical performance during simulated multi-stressor military operations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of long-acting this compound on bone mineral density in middle-aged men with late-onset hypogonadism and metabolic syndrome: results from a 36 months controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effects of testosterone treatment on bone mineral density in men with testosterone deficiency syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of Low-Dose this compound Treatment on Bone Mineral Density and Bone Turnover Markers in Elderly Male Osteoporosis with Low Serum Testosterone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Androgens and skeletal muscle: cellular and molecular action mechanisms underlying the anabolic actions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Androgens and Androgen Receptor Actions on Bone Health and Disease: From Androgen Deficiency to Androgen Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Signaling pathways implicated in androgen regulation of endocortical bone - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Testosterone Undecanoate and Testosterone Cypionate for Androgen Replacement Studies
For researchers and drug development professionals navigating the landscape of androgen replacement therapy, the choice between different testosterone (B1683101) esters is a critical decision. This guide provides an objective comparison of two commonly used long-acting injectable esters: testosterone undecanoate (TU) and testosterone cypionate (TC). The following sections detail their comparative pharmacokinetics, efficacy, and safety profiles, supported by experimental data.
Pharmacokinetic Profiles
The primary difference between this compound and testosterone cypionate lies in their pharmacokinetic profiles, which dictates their dosing schedules and influences the stability of serum testosterone levels. This compound is characterized by its longer ester chain, leading to a slower release and a longer half-life compared to the shorter-chained testosterone cypionate.[1]
Experimental Protocol: Pharmacokinetic Assessment
A typical pharmacokinetic study protocol for comparing testosterone esters in hypogonadal men involves the following steps:
-
Subject Recruitment: Enrollment of a cohort of men with confirmed hypogonadism (e.g., total testosterone levels <300 ng/dL on two separate occasions).[2]
-
Randomization: Subjects are randomly assigned to receive either this compound or testosterone cypionate in a double-blind manner.
-
Dosing Regimen:
-
Blood Sampling: Serial blood samples are collected at predetermined intervals before and after each injection to measure serum concentrations of total testosterone, free testosterone, dihydrotestosterone (B1667394) (DHT), and estradiol (B170435) (E2).[3]
-
Data Analysis: Pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and trough concentrations are calculated and compared between the two groups.
Table 1: Comparative Pharmacokinetic Parameters of Injectable this compound and Testosterone Cypionate
| Parameter | This compound (750 mg) | Testosterone Cypionate (200 mg) |
| Dosing Frequency | Every 10-12 weeks | Every 1-2 weeks |
| Time to Peak (Tmax) | Approximately 7 days | 2-5 days |
| Peak Concentration (Cmax) | Lower, more physiological peaks | Supraphysiological peaks often observed |
| Trough Concentration | Maintained within the normal range for a longer duration | Can fall to sub-therapeutic levels before the next dose |
| Half-life | Long (approximately 20-30 days) | Shorter (approximately 8 days) |
| Serum Level Fluctuation | More stable serum testosterone levels | Greater fluctuations between peak and trough levels |
Note: The values presented are synthesized from multiple studies and may vary depending on the specific study design and patient population. Direct head-to-head comparative values from a single study are limited in the available literature.
Efficacy in Androgen Replacement
Both this compound and testosterone cypionate are effective in restoring testosterone levels and alleviating the symptoms of hypogonadism.[5][6] The choice between the two may depend on the desired stability of testosterone levels and patient preference regarding injection frequency.
Experimental Protocol: Efficacy Assessment
Efficacy in clinical trials is typically assessed by monitoring changes in the following parameters from baseline:
-
Symptom Scores: Validated questionnaires are used to assess changes in libido, erectile function, mood, and energy levels.
-
Body Composition: Dual-energy X-ray absorptiometry (DEXA) scans are used to measure changes in lean body mass, fat mass, and bone mineral density (BMD).[6]
-
Muscle Strength: Assessed through standardized tests such as grip strength or leg press.
-
Biochemical Markers: Monitoring of hematocrit, hemoglobin, and lipid profiles.
Table 2: Comparative Efficacy of this compound and Testosterone Cypionate
| Efficacy Parameter | This compound | Testosterone Cypionate |
| Symptom Improvement | Effective in improving libido, mood, and energy levels. More stable levels may lead to fewer fluctuations in mood and sexual function.[7] | Well-established efficacy in alleviating symptoms of hypogonadism.[5] |
| Bone Mineral Density | Studies on oral TU have shown significant increases in BMD at the lumbar spine and total hip with daily doses of 160-240 mg over 12 months. | Effective in improving bone health.[8] |
| Body Composition | Oral TU has been shown to significantly increase lean body mass and decrease fat mass. Injectable TU has been shown to maintain fat-free mass during periods of stress.[9] | Effectively increases muscle mass.[8] |
| Treatment Adherence | Higher adherence rates reported due to less frequent injections. One study found a 41.9% continuation rate at 12 months. | Lower adherence rates, with one study showing only an 8.2% continuation rate at 12 months.[10] |
Safety Profiles
The safety profiles of this compound and testosterone cypionate are generally similar, with adverse events being consistent with the known effects of testosterone therapy. However, the different pharmacokinetic profiles may influence the incidence and severity of certain side effects.
Experimental Protocol: Safety Assessment
Safety is monitored throughout clinical trials by:
-
Adverse Event Reporting: Systematic collection of all adverse events reported by subjects.
-
Physical Examinations: Regular monitoring of vital signs, including blood pressure.
-
Laboratory Monitoring: Regular blood tests to monitor hematocrit, hemoglobin, prostate-specific antigen (PSA), and lipid profiles.
Table 3: Comparative Safety and Adverse Events of this compound and Testosterone Cypionate
| Adverse Event | This compound | Testosterone Cypionate |
| Erythrocytosis/Polycythemia | Risk of increased hematocrit and hemoglobin.[5] | Risk of increased hematocrit and hemoglobin.[11] |
| Cardiovascular | Can cause a small but statistically significant increase in systolic blood pressure.[7] | May be associated with a greater risk of cardiovascular events compared to transdermal forms.[12] |
| Injection Site Reactions | Pain at the injection site can occur. A rare risk of pulmonary oil microembolism (POME) exists with intramuscular injections.[13] | Injection site reactions can occur. |
| Hepatic | Oral TU formulations are designed to partially bypass liver metabolism and have not been associated with significant liver toxicity.[7] Injectable TC bypasses first-pass metabolism in the liver, reducing the risk of hepatic toxicity.[5] | |
| Prostate | No significant increase in the risk of prostate cancer has been demonstrated in clinical trials.[8] | No significant increase in the risk of prostate cancer has been demonstrated in clinical trials. |
| Lipid Profile | May cause a decrease in high-density lipoprotein (HDL) cholesterol.[8] | May cause a decrease in HDL cholesterol. |
Visualizing Key Processes
To further elucidate the mechanisms and methodologies involved in androgen replacement therapy studies, the following diagrams are provided.
Caption: Androgen Receptor Signaling Pathway.
References
- 1. gamedaymenshealth.com [gamedaymenshealth.com]
- 2. dovepress.com [dovepress.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. auajournals.org [auajournals.org]
- 6. valhallavitality.com [valhallavitality.com]
- 7. Intramuscular this compound: pharmacokinetic aspects of a novel testosterone formulation during long-term treatment of men with hypogonadism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound administration prevents declines in fat-free mass but not physical performance during simulated multi-stressor military operations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. cancernetwork.com [cancernetwork.com]
- 13. commerce.bio-rad.com [commerce.bio-rad.com]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Testosterone Undecanoate
For Immediate Implementation by Laboratory and Research Professionals
Navigating the complexities of chemical disposal is paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of testosterone (B1683101) undecanoate, a DEA Schedule III controlled substance and a NIOSH-listed hazardous drug. Adherence to these protocols is critical for the safety of personnel, the protection of the environment, and regulatory compliance.
Testosterone undecanoate requires careful handling and disposal due to its hormonal activity and regulatory status. Improper disposal can lead to significant legal and environmental consequences.
Regulatory Framework: DEA and EPA Compliance
The disposal of this compound is primarily governed by the Drug Enforcement Administration (DEA) due to its classification as a Schedule III controlled substance. Additionally, environmental regulations from the Environmental Protection Agency (EPA) and safety guidelines from the National Institute for Occupational Safety and Health (NIOSH) must be followed.
Key Regulatory Considerations:
-
DEA: As a Schedule III substance, the disposal of this compound must be conducted in a manner that prevents diversion and is thoroughly documented. The DEA mandates that the substance be rendered "non-retrievable."
-
NIOSH: Testosterone is listed as a hazardous drug, necessitating specific handling and disposal procedures to protect healthcare and research personnel from exposure.
-
EPA: While this compound is not specifically listed as a P- or U-series hazardous waste, some formulations may exhibit characteristics of hazardous waste, such as ignitability. Therefore, a hazardous waste determination should be conducted.
Disposal Procedures for this compound
The appropriate disposal method for this compound depends on whether the material is considered "inventory" (unused or expired product) or "wastage" (small, residual amounts remaining after administration or use in an experiment).
Disposal of this compound Inventory
Unused, expired, or unwanted bulk this compound is classified as "inventory" by the DEA. The required disposal method is through a DEA-registered reverse distributor.
Step-by-Step Protocol:
-
Segregation and Storage: Clearly label and segregate all this compound destined for disposal from active stock. Store it in a secure location, adhering to all DEA requirements for controlled substance storage.
-
Contact a DEA-Registered Reverse Distributor: Engage a reverse distributor that is authorized by the DEA to handle and destroy Schedule III controlled substances.
-
Documentation: For the transfer of Schedule III-V substances, an invoice or other shipping document is required. The reverse distributor will provide specific instructions for packaging and shipment.
-
Record Keeping: Maintain meticulous records of the transfer, including the name of the substance, quantity, and date of transfer to the reverse distributor. The reverse distributor is responsible for completing and filing the DEA Form 41 (Registrants Inventory of Drugs Surrendered) upon destruction of the substance. They should provide a copy of this form for your records.
-
Destruction Method: The DEA's preferred method for rendering controlled substances non-retrievable is incineration.[1] The reverse distributor will ensure this is carried out in a compliant manner.
Disposal of this compound Wastage
"Wastage" refers to the small amounts of this compound remaining in a vial, syringe, or other container after administration or use in a laboratory procedure. While DEA regulations for wastage are less stringent than for inventory, preventing diversion remains a primary concern.
Step-by-Step Protocol:
-
Rendering Non-Retrievable: The residual this compound should be rendered non-retrievable. This can be achieved by mixing it with an undesirable substance like cat litter or coffee grounds. There are also commercially available products designed for the sequestration of pharmaceutical waste.
-
Witnessed Disposal: It is a best practice for the disposal of wastage to be witnessed by two authorized individuals to prevent diversion.
-
Record Keeping: Document the wastage and its disposal in a dedicated logbook. While a DEA Form 41 is not required for wastage, maintaining internal records is crucial for accountability.
-
Final Disposal: Once rendered non-retrievable, the mixture can be disposed of in a designated hazardous waste container.
Contaminated Materials and Empty Containers
-
Sharps: Needles and syringes contaminated with this compound should be placed in a sharps container designated for hazardous drug waste.
-
Personal Protective Equipment (PPE): Contaminated gloves, gowns, and other PPE should be disposed of in a hazardous drug waste container.
-
Empty Containers: Empty vials and containers that held this compound should be disposed of in a hazardous waste container.[2] For containers that held a P-listed RCRA hazardous waste, triple-rinsing may be required in some jurisdictions before the container is considered non-hazardous.[2]
Quantitative Data for Disposal
The following table summarizes key quantitative data related to the disposal and handling of this compound.
| Parameter | Value/Information | Regulatory Body/Source |
| DEA Schedule | III | DEA |
| NIOSH Hazardous Drug | Yes | NIOSH |
| EPA Hazardous Waste Code | Not explicitly listed on P or U lists. May be D001 if ignitable. | EPA |
| Reportable Quantity (RQ) | Not established for this compound | EPA |
| Record Retention Period | 2 years for all disposal records | DEA |
Experimental Protocols: Chemical Degradation (For Informational Purposes)
While the standard and required method of disposal for this compound is through a licensed reverse distributor and incineration, understanding its chemical stability and degradation pathways can be relevant for laboratory safety and spill management. No established protocols for the routine chemical neutralization of bulk this compound waste in a laboratory setting are recommended, as this could constitute treatment of hazardous waste and require specific permits.
However, studies on the analytical validation of this compound provide insights into its degradation under forced conditions. These methods are used to test the stability of the drug and are not intended for bulk disposal.
Forced Degradation Study Example:
-
Acid Hydrolysis: Treatment with 1 M HCl for 1.5 hours can induce hydrolysis of the undecanoate ester, yielding testosterone. The resulting solution would then need to be neutralized.[3]
-
Alkali Hydrolysis: Treatment with 1 M NaOH for 1.5 hours can also cause hydrolysis of the ester.[3] The resulting solution would require neutralization.
-
Oxidative Degradation: Exposure to 10% hydrogen peroxide (H2O2) with heating can lead to oxidative degradation of the molecule.
-
Thermal Degradation: Heating at 105°C for 48 hours can cause thermal degradation.[3]
It is critical to reiterate that these are not approved disposal methods. Any chemical treatment of hazardous waste must comply with EPA regulations.
Mandatory Visualizations
The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Caption: Decision tree for this compound disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
